Product packaging for Atiratecan(Cat. No.:CAS No. 867063-97-6)

Atiratecan

Cat. No.: B1667678
CAS No.: 867063-97-6
M. Wt: 586.6 g/mol
InChI Key: CWJSAEZZZABNRI-HKBQPEDESA-N
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Description

Atiratecan is a topoisomerase inhibitor with potential anticancer activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N6O6 B1667678 Atiratecan CAS No. 867063-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

867063-97-6

Molecular Formula

C31H34N6O6

Molecular Weight

586.6 g/mol

IUPAC Name

[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate

InChI

InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1

InChI Key

CWJSAEZZZABNRI-HKBQPEDESA-N

Isomeric SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Canonical SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Appearance

Solid powder

Other CAS No.

867063-97-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TP 300
TP-300
TP300 cpd

Origin of Product

United States

Foundational & Exploratory

Atrasentan's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan is an orally bioavailable, potent, and selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, plays a crucial role in the progression of various cancers, including prostate, renal cell, and ovarian cancers.[3][4] Deregulation of this axis triggers a cascade of events that promote tumor growth, survival, invasion, and angiogenesis.[5][6][7] Atrasentan is designed to inhibit these processes by specifically blocking the ET-1/ETA receptor signaling pathway.[8][9] This technical guide provides an in-depth overview of the mechanism of action of Atrasentan in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: ETA Receptor Antagonism

Atrasentan's primary mechanism of action is the selective blockade of the endothelin-A (ETA) receptor, a G-protein coupled receptor.[10] By competitively inhibiting the binding of its ligand, endothelin-1 (ET-1), Atrasentan disrupts the downstream signaling cascades that are aberrantly activated in many cancer types.[1] This targeted intervention leads to a multifaceted anti-cancer effect, encompassing the inhibition of cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of Atrasentan.

Table 1: In Vitro Efficacy of Atrasentan

ParameterCell Line(s)Value/EffectReference(s)
ETA Receptor Binding Affinity (IC50) Not specified0.0551 nMN/A
Inhibition of Cell Growth LNCaP, C4-2B (Prostate Cancer)Significant inhibition at 0-50 µMN/A
Induction of Apoptosis PPC-1 (Prostate Cancer)Significant increase with 10⁻⁶ M Atrasentan[11]
Effect on pAkt Levels HMPOS (Osteosarcoma)Decreased pAkt levelsN/A

Table 2: In Vivo Efficacy of Atrasentan in Xenograft Models

Cancer TypeXenograft ModelTreatmentKey FindingsReference(s)
Colorectal Cancer HT29Atrasentan + 20 Gy RadiationModest but significant increase in tumor growth delay compared to radiation alone.[2][10]
Prostate Cancer PPC-1-ETAAtrasentan + DocetaxelSignificantly lower tumor growth rates and fewer proliferative cells (Ki-67 staining) compared to monotherapy.[11]
Prostate Cancer 22Rv1AtrasentanInhibited tumor growth in bony sites, but not initial colonization. Little efficacy in soft tissues.[12]

Table 3: Clinical Trial Data for Atrasentan

Trial IdentifierCancer TypePhaseDosageKey OutcomesReference(s)
NCT00039429Renal Cell CarcinomaII10 mg/dayDid not yield 6-month progression-free survival rates supporting its use as a first-line monotherapy.[3]
M96-594Hormone-Refractory Prostate CancerII2.5 mg and 10 mg/dayDelayed clinical progression, PSA progression, and bone progression.[13]
N/ARefractory AdenocarcinomasI10-75 mg/dayMaximum tolerated dose was 60 mg/day. Showed potential to delay disease progression.[14]

Signaling Pathways Modulated by Atrasentan

Atrasentan's blockade of the ETA receptor disrupts several critical signaling pathways implicated in cancer progression.

Endothelin-1 Signaling Pathway

ET-1 binding to the ETA receptor activates a network of downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways, which collectively promote cell survival, proliferation, and invasion.[10][15] Atrasentan directly inhibits the initiation of this signaling cascade.

ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR G_Protein G-Protein Activation ETAR->G_Protein Atrasentan Atrasentan Atrasentan->ETAR Inhibits PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (MAPK, PI3K/Akt, NF-κB) Ca_PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Invasion Invasion & Metastasis Downstream->Invasion

Core Atrasentan Mechanism of Action
PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK (ERK) pathways are key downstream effectors of ETA receptor activation. These pathways are central regulators of cell growth, proliferation, and survival. Atrasentan's inhibition of the ETA receptor leads to the downregulation of these pro-survival pathways.

ETAR ETA Receptor Activation PI3K PI3K ETAR->PI3K Ras Ras ETAR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Atrasentan Atrasentan Atrasentan->ETAR Inhibits ETAR ETA Receptor Activation IKK IKK Complex ETAR->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Anti_Apoptotic Anti-Apoptotic Gene Expression (e.g., Bcl-2) NFkB->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Atrasentan Atrasentan Atrasentan->ETAR Inhibits Bcl2_Family Bcl-2 Family Modulation Atrasentan->Bcl2_Family Bax_Bak ↑ Bax/Bak Bcl2_Family->Bax_Bak Caspases Caspase Activation Bax_Bak->Caspases Caspases->Apoptosis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cancer Cell Lines (e.g., LNCaP, HT29) Treatment Atrasentan Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (TUNEL, PI Staining) Treatment->Apoptosis Western_Blot Western Blot (p-ERK, Bcl-2) Treatment->Western_Blot Xenograft Xenograft Model (e.g., HT29 in mice) In_Vivo_Treatment Atrasentan Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Matrigel Matrigel Plug Assay Angiogenesis_Quant Angiogenesis Quantification Matrigel->Angiogenesis_Quant

References

The Vanguard of Genome Integrity: A Technical Guide to the Discovery and Development of Selective ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Targeting the Guardian of the Genome

In the intricate cellular network that safeguards genomic stability, the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase stands as a master regulator.[1] ATR is a crucial component of the DNA Damage Response (DDR), a signal transduction pathway that coordinates cell cycle progression, DNA replication, and DNA repair.[1][2] It is primarily activated by a broad spectrum of DNA lesions that cause replication stress, characterized by the formation of single-stranded DNA (ssDNA).[3][4] In response to this stress, ATR activates a signaling cascade that stabilizes replication forks, induces cell cycle arrest to allow time for repair, and promotes the repair of damaged DNA.[5][6]

Cancer cells are often characterized by high levels of replication stress due to oncogene activation and defects in DDR pathways.[4][5] This heightened dependency on the remaining functional DDR pathways, particularly the ATR signaling axis, creates a vulnerability. Targeting ATR can thus induce "synthetic lethality" in tumors with deficiencies in other DDR proteins, such as ATM or p53.[4][7][8] This principle forms the therapeutic rationale for developing selective ATR inhibitors as a promising class of anti-cancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies, radiation, and other targeted agents like PARP inhibitors.[9][10][11]

The ATR Signaling Pathway: A Coordinated Response to Replication Stress

The activation of ATR is a multi-step process initiated by the detection of ssDNA coated by Replication Protein A (RPA).[3][12] This serves as a platform for the recruitment of the ATR-ATRIP heterodimer complex.[6] Full activation of ATR's kinase activity requires the co-localization of other checkpoint proteins, including the Rad9-Rad1-Hus1 (9-1-1) clamp and Topoisomerase-binding protein 1 (TOPBP1), which directly stimulates the kinase.[1][13] Once active, ATR phosphorylates a multitude of substrates, with the most well-characterized being Checkpoint Kinase 1 (CHK1).[1] Phosphorylated CHK1 is released from chromatin to signal throughout the nucleus, targeting key effectors like the CDC25 phosphatases to enforce cell cycle arrest and prevent premature entry into mitosis.[1][14]

ATR_Signaling_Pathway cluster_0 DNA Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Signaling & Cellular Response ssDNA ssDNA coated with RPA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruitment Damage Stalled Replication Forks DNA Damage Damage->ssDNA TOPBP1 TOPBP1 ATR_ATRIP->TOPBP1 Activation CHK1 CHK1 TOPBP1->CHK1 Phosphorylation ForkStab Replication Fork Stabilization & Repair TOPBP1->ForkStab OriginFiring Inhibition of Origin Firing TOPBP1->OriginFiring CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibitory Phosphorylation CDKs CDK1 / CDK2 CDC25->CDKs Dephosphorylation (Activation) CDC25->CDKs CellCycleArrest Cell Cycle Arrest (S, G2/M Checkpoints) CDKs->CellCycleArrest Progression ATR_Inhibitor_Workflow cluster_discovery Discovery & Lead Identification cluster_preclinical Preclinical Validation cluster_clinical Clinical Development HTS High-Throughput Screen (Compound Libraries) Biochem Biochemical Assay (ATR Kinase Inhibition) HTS->Biochem SAR Structure-Activity Relationship (SAR) Medicinal Chemistry Optimization Biochem->SAR SAR->Biochem Iterative Cycles Cellular Cell-Based Assays (pCHK1, γH2AX, Cell Viability) SAR->Cellular Selectivity Kinase Selectivity Profiling (PIKK Panel & Broad Kinome) Cellular->Selectivity InVivo In Vivo Xenograft Models (Monotherapy & Combination) Selectivity->InVivo Tox Pharmacokinetics & Toxicology Studies InVivo->Tox Clinical Phase I-III Clinical Trials (Safety, Efficacy, Biomarkers) Tox->Clinical

References

The Role of ATR in Response to Replication Stress in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to DNA replication stress, a hallmark of cancer. Tumor cells, driven by oncogenic transformation, exhibit high levels of replication stress, making them critically dependent on the ATR signaling pathway for survival and proliferation. This dependency presents a key vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth overview of the role of ATR in the replication stress response in tumor cells, detailing the core signaling pathways, experimental protocols to assess ATR activity and replication stress, and a summary of the therapeutic landscape of ATR inhibitors.

Introduction: Replication Stress in Cancer

Replication stress is a multifaceted phenomenon characterized by the slowing or stalling of replication fork progression during DNA synthesis. In cancer cells, this is often a consequence of oncogene activation (e.g., MYC, RAS, CCNE1 amplification), which leads to aberrant replication initiation, dNTP pool depletion, and collisions between the replication and transcription machinery[1][2]. Loss of tumor suppressors like p53 and RB also contributes to premature S-phase entry and an accumulation of DNA lesions[1]. This chronic state of replication stress poses a significant threat to genome integrity. To cope with this, cancer cells become highly reliant on the DNA Damage Response (DDR), with ATR playing a central role[2][3].

The ATR Signaling Pathway in Replication Stress

The ATR-mediated response to replication stress is a complex signaling cascade that coordinates cell cycle progression, replication fork stability, and DNA repair[4][5][6].

ATR Activation

The canonical activation of ATR is initiated by the presence of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA)[1][6]. This structure forms at stalled replication forks and serves as a platform for the recruitment of the ATR-ATRIP (ATR-interacting protein) complex[1][6]. Full activation of ATR kinase activity requires the subsequent recruitment and interaction with several other proteins, including the 9-1-1 checkpoint clamp (RAD9-RAD1-HUS1) and TOPBP1 (Topoisomerase II binding protein 1)[1].

Downstream Effectors and Cellular Responses

Once activated, ATR phosphorylates a multitude of substrates to orchestrate a comprehensive response to replication stress[5][7]. A key downstream effector is the checkpoint kinase 1 (CHK1)[1][8]. The ATR-CHK1 signaling axis is pivotal in:

  • Cell Cycle Arrest: ATR, through CHK1, phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in S and G2/M phases. This provides time for DNA repair before entry into mitosis[1][9].

  • Replication Fork Stabilization: ATR signaling prevents the collapse of stalled replication forks, a critical step in avoiding the formation of deleterious DNA double-strand breaks[9].

  • Inhibition of Origin Firing: To conserve resources and prevent further stress, the ATR-CHK1 pathway suppresses the firing of new replication origins[9].

  • Promotion of DNA Repair: ATR signaling facilitates the recruitment of DNA repair factors to sites of damage, promoting pathways such as homologous recombination.

The following diagram illustrates the core ATR signaling pathway in response to replication stress.

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_activation ATR Activation Replication_Fork_Stalling Replication Fork Stalling ssDNA_RPA ssDNA coated with RPA Replication_Fork_Stalling->ssDNA_RPA ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP Recruitment 9-1-1_TOPBP1 9-1-1 Clamp & TOPBP1 ssDNA_RPA->9-1-1_TOPBP1 Recruitment Activated_ATR Activated ATR Kinase ATR_ATRIP->Activated_ATR 9-1-1_TOPBP1->Activated_ATR CHK1 CHK1 Activated_ATR->CHK1 Fork_Stabilization Replication Fork Stabilization Activated_ATR->Fork_Stabilization CDC25 CDC25 Phosphatases CHK1->CDC25 Inactivation Origin_Firing_Inhibition Inhibition of Origin Firing CHK1->Origin_Firing_Inhibition CDKs CDKs CDC25->CDKs Inhibition Cell_Cycle_Arrest S/G2 Cell Cycle Arrest CDKs->Cell_Cycle_Arrest

Core ATR signaling pathway in response to replication stress.

Therapeutic Targeting of ATR in Cancer

The heightened reliance of tumor cells on ATR signaling for survival in the face of oncogene-induced replication stress provides a therapeutic window for ATR inhibitors (ATRi). By inhibiting ATR, these agents can exacerbate the existing replication stress, leading to replication catastrophe, genomic instability, and ultimately, tumor cell death. This concept is a prime example of synthetic lethality, where the combination of a cancer-specific genetic alteration (e.g., high replication stress) and a targeted drug (ATRi) is lethal to cancer cells but not to normal, healthy cells.

Quantitative Data on ATR Inhibitors

A number of potent and selective ATR inhibitors have been developed and are in various stages of preclinical and clinical evaluation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The following tables summarize the IC50 values for several ATR inhibitors in enzymatic assays and against various cancer cell lines.

ATR Inhibitor Enzymatic IC50 (nM) Key Selectivity Notes
Ceralasertib (AZD6738) 1>300-fold selectivity against PI3K kinases and ATR homologs (ATM, DNA-PK, mTOR)[10]
Berzosertib (M6620/VX-970) 0.2>100-fold selectivity against ATR homologs and PI3K[10]
Elimusertib (BAY-1895344) 7>400-fold selectivity against PI3K kinases and 6-200-fold against ATR homologs[10]
M4344 (VX-803) < 0.2>100-fold selectivity against over 308 kinases, including ATR homologs[10]
VE-821 26>100-fold selectivity against ATR homologs and PI3K[10]
AZ20 58-fold selectivity over mTOR[11]
Cancer Cell Line ATR Inhibitor IC50 (µM) Reference
HT29 (Colon)Berzosertib (VE-822)0.019[11]
DU145 (Prostate)M4344~0.1[12]
HCT116 (Colon)Ceralasertib (AZD6738)>1[13]
A549 (Lung)VE-821~0.5[14]
HeLa (Cervical)Ceralasertib (AZD6738)~0.2[13]

Experimental Protocols

Assessing the activity of the ATR pathway and the level of replication stress is crucial for both basic research and the development of ATR inhibitors. This section provides detailed methodologies for key experiments.

In Vitro ATR Kinase Assay

This assay measures the ability of an ATR inhibitor to block the phosphorylation of a substrate by purified ATR kinase.

Materials:

  • Purified human ATR/ATRIP complex

  • Substrate: GST-cMyc-p53

  • Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • ATP Mix: 10 µM ATP in assay buffer

  • Stop Solution: 100 mM EDTA in assay buffer

  • Detection Reagents: HTRF-compatible anti-GST and anti-phospho-p53 (Ser15) antibodies

Procedure:

  • In a 384-well plate, incubate the ATR/ATRIP complex with the GST-cMyc-p53 substrate and varying concentrations of the test ATR inhibitor in assay buffer for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP mix.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents and incubate for 60 minutes at room temperature.

  • Read the plate using a time-resolved fluorescence reader. The HTRF signal is proportional to the level of substrate phosphorylation.

Western Blot for Phospho-CHK1

This method is used to assess the in-cell activity of ATR by measuring the phosphorylation of its primary substrate, CHK1, in response to replication stress.

Materials:

  • Cell culture reagents

  • Replication stress-inducing agent (e.g., hydroxyurea (HU) or UV radiation)

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total-CHK1

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Plate tumor cells and allow them to adhere overnight.

  • Treat cells with a replication stress-inducing agent (e.g., 2 mM HU for 4 hours) in the presence or absence of an ATR inhibitor.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-CHK1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-CHK1 antibody as a loading control.

Immunofluorescence for γH2AX and RPA Foci

This technique is used to visualize and quantify DNA damage and replication stress at the single-cell level. γH2AX is a marker for DNA double-strand breaks, which can arise from collapsed replication forks, while RPA foci mark sites of ssDNA.

Materials:

  • Cells grown on coverslips

  • Replication stress-inducing agent

  • Fixative: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary antibodies: Mouse anti-γH2AX (Ser139), Rabbit anti-RPA

  • Secondary antibodies: Alexa Fluor 488 anti-mouse IgG, Alexa Fluor 594 anti-rabbit IgG

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Treat cells on coverslips with a replication stress-inducing agent.

  • Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.

  • Block with 5% BSA in PBS for 30 minutes.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope and quantify the number and intensity of foci per nucleus using image analysis software like Fiji[1].

The following diagram illustrates a typical experimental workflow for assessing the effect of an ATR inhibitor on replication stress markers.

Experimental_Workflow cluster_western Western Blot cluster_if Immunofluorescence Cell_Culture Tumor Cell Culture Treatment Treatment with Replication Stress Agent +/- ATR Inhibitor Cell_Culture->Treatment Cell_Harvest Cell Harvest Treatment->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Fix_Perm Fixation & Permeabilization Cell_Harvest->Fix_Perm SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Blotting Western Blotting for p-CHK1 SDS_PAGE->Blotting Staining Antibody Staining for γH2AX/RPA Fix_Perm->Staining Microscopy Fluorescence Microscopy Staining->Microscopy

Experimental workflow for analyzing ATR inhibitor effects.

Quantitative Analysis of ATR Substrates by Mass Spectrometry

Mass spectrometry-based phosphoproteomics is a powerful tool for the unbiased, quantitative analysis of ATR substrates on a global scale[5][9]. This approach can identify novel ATR targets and provide a comprehensive view of the cellular response to ATR inhibition.

General Workflow:

  • Stable Isotope Labeling with Amino acids in Cell culture (SILAC): Cells are cultured in media containing "heavy" or "light" isotopes of arginine and lysine, allowing for the relative quantification of proteins and phosphopeptides between different experimental conditions.

  • Cell Treatment and Lysis: "Heavy" and "light" labeled cells are treated with a replication stress agent in the presence or absence of an ATR inhibitor, followed by cell lysis.

  • Protein Digestion: Proteins are digested into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they are typically enriched from the total peptide mixture using techniques like titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC)[5][9].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enriched phosphopeptides are separated by liquid chromatography and analyzed by a mass spectrometer to determine their sequence and phosphorylation site.

  • Data Analysis: The relative abundance of phosphopeptides between the "heavy" and "light" samples is quantified to identify changes in phosphorylation in response to ATR inhibition.

Conclusion and Future Directions

The ATR signaling pathway is a critical mediator of the replication stress response and a key survival mechanism for many tumor cells. The development of potent and selective ATR inhibitors has opened up new avenues for cancer therapy, particularly for tumors with high levels of intrinsic replication stress or defects in other DNA damage response pathways. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate the role of ATR in cancer and to advance the clinical development of ATR-targeted therapies. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from ATR inhibitors, as well as exploring rational combination therapies to overcome resistance and enhance therapeutic efficacy.

References

First-Generation ATR Inhibitors: A Technical Guide to Their Chemical Properties and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2] Activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions, ATR orchestrates cell cycle checkpoints, stabilizes replication forks, and promotes DNA repair.[3][4][5] In many cancer cells, an increased reliance on the ATR signaling pathway for survival, often due to defects in other DDR pathways like the ATM-p53 axis, makes ATR an attractive target for therapeutic intervention.[6][7] This guide provides an in-depth technical overview of first-generation ATR inhibitors, focusing on their chemical properties, the experimental protocols used for their characterization, and the core signaling pathways they modulate.

Core Signaling Pathway: ATR Activation and Function

The canonical ATR signaling pathway is initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[1][4] The ATR-ATRIP complex is then recruited to these sites of DNA damage.[1][4] Full activation of ATR's kinase function requires the presence of a DNA primer-template junction, the 9-1-1 checkpoint clamp (comprising Rad9, Rad1, and Hus1), and the activator protein TopBP1.[8] Once activated, ATR phosphorylates a multitude of substrates, with the most well-characterized being the checkpoint kinase 1 (CHK1).[3][4] This phosphorylation cascade leads to cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair and preventing the propagation of damaged DNA.[1][3]

ATR_Signaling_Pathway ssDNA ssDNA (Replication Stress) RPA RPA ssDNA->RPA binds to ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits ATR_Active Activated ATR ATR_ATRIP->ATR_Active Complex911 9-1-1 Complex TopBP1 TopBP1 Complex911->TopBP1 recruits TopBP1->ATR_ATRIP activates CHK1 CHK1 ATR_Active->CHK1 phosphorylates CHK1_p p-CHK1 CHK1->CHK1_p Downstream Cell Cycle Arrest Replication Fork Stability DNA Repair CHK1_p->Downstream leads to Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (e.g., HTRF) Selectivity PIKK Selectivity Panel (ATM, DNA-PK, mTOR) KinaseAssay->Selectivity TargetEngagement Target Engagement Assay (p-CHK1 Inhibition) Selectivity->TargetEngagement CellViability Cell Viability / Growth (MTT, Proliferation Assays) TargetEngagement->CellViability DNADamage DNA Damage Analysis (γH2AX Foci) CellViability->DNADamage Xenograft Xenograft Tumor Models DNADamage->Xenograft Logical_Relationship cluster_A Chemical & Pharmacological Properties cluster_B Cellular Mechanisms cluster_C Therapeutic Outcome Potency High Potency (Low nM IC50) Inhibition ATR Kinase Inhibition Potency->Inhibition Selectivity High Selectivity (vs. ATM, DNA-PK) Selectivity->Inhibition PK Favorable PK (Oral Bioavailability) PK->Inhibition Checkpoint Abrogation of Cell Cycle Checkpoints Inhibition->Checkpoint Damage Accumulation of DNA Damage (γH2AX) Checkpoint->Damage Lethality Synthetic Lethality in DDR-deficient tumors Damage->Lethality

References

The Endothelin Axis: A Critical Regulator of Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The endothelin (ET) axis, a complex signaling network primarily known for its role in vasoconstriction, has emerged as a pivotal player in the progression of numerous cancers. Comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (endothelin receptor type A, ETAR, and type B, ETBR), this axis orchestrates a wide array of cellular processes that are fundamental to tumor growth, invasion, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the endothelin axis in oncology, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its investigation.

Core Components and Signaling Paradigms

The endothelin axis is typically activated when endothelin-1 (ET-1), the most potent and well-characterized ligand, binds to its receptors on the surface of cancer cells, stromal cells, or endothelial cells.[2][4] This interaction triggers a cascade of intracellular signaling events that drive cancer progression.

Endothelin Ligands and Receptors:

  • Endothelin-1 (ET-1): The primary ligand in the context of cancer, ET-1 is overexpressed in a variety of tumors, including prostate, ovarian, breast, lung, and colon cancers.[5][6] Its production can be stimulated by hypoxia, growth factors, and inflammatory cytokines.[4]

  • Endothelin-A Receptor (ETAR): Predominantly binds ET-1 and ET-2 with high affinity.[7] Activation of ETAR is strongly associated with pro-tumorigenic effects, including cell proliferation, survival, angiogenesis, and invasion.[2][8][9]

  • Endothelin-B Receptor (ETBR): Binds all three endothelin isoforms with equal affinity.[7] The role of ETBR in cancer is more complex; while it can mediate apoptosis and clearance of ET-1, it has also been implicated in promoting tumor progression in certain cancers like melanoma.[2]

Key Signaling Pathways:

Upon ligand binding, ETAR and ETBR activate several downstream signaling pathways that are crucial for cancer progression:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK pathway is a central event following ET-1 stimulation, leading to increased cell proliferation and survival.[6][10]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical downstream effector of ET-1 signaling, promoting cell survival by inhibiting apoptosis.[6][11]

  • Vascular Endothelial Growth Factor (VEGF) Signaling: ET-1 can indirectly promote angiogenesis by upregulating the expression of VEGF, a potent stimulator of new blood vessel formation.[12][13] This is often mediated through the stabilization of hypoxia-inducible factor-1α (HIF-1α).[12][14]

  • Epithelial-to-Mesenchymal Transition (EMT): The endothelin axis can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[5][6] This involves the downregulation of E-cadherin and the upregulation of mesenchymal markers like N-cadherin and vimentin.[4][6]

Quantitative Data on the Endothelin Axis in Cancer

The following tables summarize key quantitative data from preclinical studies investigating the endothelin axis. This data is crucial for understanding the potency of interactions and the efficacy of targeted therapies.

Table 1: Receptor Binding Affinities of Endothelin Peptides

PeptideReceptorCell LineKd / Ki (nM)Reference
ET-1ET ReceptorA10 (rat smooth muscle)0.12 (Kd)[8]
ET-1ET ReceptorA10 (rat smooth muscle)0.14 (Ki)[8]
ET-2ET ReceptorA10 (rat smooth muscle)0.16 (Ki)[8]
ET-3ET ReceptorA10 (rat smooth muscle)16 (Ki)[8]

Table 2: IC50 Values of Endothelin Receptor Antagonists

AntagonistTarget Receptor(s)Cancer TypeCell Line(s)IC50 (nM)Reference
MacitentanETAR/ETBROvarian CancerRecombinant0.2 (ETAR), 391 (ETBR)[1]
ZibotentanETARColorectal CancerColorectal cancer lines & fibroblasts100 - 10,000[15]

Table 3: In Vitro and In Vivo Effects of Endothelin Axis Modulation

Experimental ModelTreatmentEffectQuantitative MeasurementReference
Human Umbilical Vein Endothelial Cells (HUVEC)ET-1 (10 nmol/L)Increased cell growth69% increase[15]
Ovarian Cancer XenograftMacitentan + PaclitaxelReduced tumor weight and ascitesSignificant reduction compared to paclitaxel alone[6]
Ovarian Cancer XenograftZD4054 (Zibotentan)Reduced tumor growthSignificant reduction[16]
Bladder Cancer Metastasis ModelZD4054 (Zibotentan)Delayed onset of metastasisSignificant delay[16]

Key Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the endothelin axis. Below are outlines of key experimental protocols.

Endothelin Receptor Binding Assay

This assay is used to determine the affinity of ligands for endothelin receptors.

Materials:

  • Cell line expressing endothelin receptors (e.g., A10 cells)[8]

  • Radiolabeled endothelin (e.g., [125I]Tyr13-ET-1)[8]

  • Unlabeled competitor ligands (ET-1, ET-3, antagonists)[7]

  • Binding buffer (e.g., HBSS with 0.1% BSA)[7]

  • 12-well or 96-well microtiter plates[7][8]

  • Filtration apparatus[8]

  • Gamma counter

Protocol:

  • Seed cells in culture plates and grow to near confluence.[7]

  • Wash cells with cold binding buffer.[7]

  • Incubate cells with a constant concentration of radiolabeled ET-1 and varying concentrations of unlabeled competitor ligand for 2 hours at room temperature.[7]

  • For separation of bound from free ligand, aspirate the incubation medium and wash the cells with ice-cold buffer. Alternatively, use a filtration plate to capture the cell membranes.[7][8]

  • Lyse the cells or collect the filters and measure the radioactivity using a gamma counter.[7]

  • Perform Scatchard analysis for saturation binding assays to determine Kd and Bmax, or competitive binding analysis to determine Ki values.[8]

Cell Proliferation Assay

This assay measures the effect of endothelin axis modulation on cancer cell growth.

Materials:

  • Cancer cell line of interest

  • ET-1 and/or endothelin receptor antagonists

  • 96-well plates

  • Cell proliferation reagent (e.g., WST-1, MTS, or [3H]-thymidine)[15][17]

  • Microplate reader or liquid scintillation counter

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of ET-1 and/or antagonists for a specified period (e.g., 24-72 hours).

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • For colorimetric assays, incubate for a few hours and then measure the absorbance at the appropriate wavelength.[17]

  • For [3H]-thymidine incorporation, add the radiolabel during the last few hours of incubation, harvest the cells, and measure radioactivity.[15]

  • Calculate the percentage of cell proliferation relative to untreated controls.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.

Materials:

  • Cancer cell line of interest

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Extracellular matrix gel (e.g., Matrigel)

  • Chemoattractant (e.g., serum-containing medium or ET-1)

  • Serum-free medium

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the insert.

  • Add a chemoattractant to the lower chamber.

  • Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Xenograft Tumor Growth Study

This model is used to evaluate the effect of endothelin axis-targeting therapies on tumor growth in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Vehicle control

  • Therapeutic agent (e.g., endothelin receptor antagonist)

  • Calipers for tumor measurement

Protocol:

  • Inject cancer cells subcutaneously or orthotopically into the mice.

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer the therapeutic agent and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers regularly (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Visualizing the Endothelin Axis in Cancer

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Endothelin_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR MAPK MAPK/ERK Pathway ETAR->MAPK PI3K PI3K/Akt Pathway ETAR->PI3K HIF1a HIF-1α Stabilization ETAR->HIF1a Invasion Invasion/ Metastasis (EMT) ETAR->Invasion Induces EMT Proliferation Proliferation MAPK->Proliferation Survival Survival/ Anti-apoptosis PI3K->Survival Angiogenesis Angiogenesis (via VEGF) HIF1a->Angiogenesis

Caption: ET-1 signaling through ETAR activates multiple pathways promoting cancer progression.

Experimental_Workflow_Xenograft cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Inject Inject Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Inject->Tumor_Growth Randomize Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomize Administer Administer Vehicle or ET Receptor Antagonist Randomize->Administer Measure Measure Tumor Volume (e.g., 2x/week) Administer->Measure Euthanize Euthanize Mice at Study End Measure->Euthanize Study Endpoint Excise Excise Tumors Euthanize->Excise Analyze Analyze Tumors (e.g., IHC for Ki67, CD31) Excise->Analyze

Caption: Workflow for an in vivo xenograft study of an ET receptor antagonist.

Conclusion

The endothelin axis represents a significant and multifaceted target in oncology. Its intricate involvement in fundamental processes of cancer progression, coupled with the availability of specific antagonists, offers promising avenues for therapeutic intervention. A thorough understanding of the signaling pathways, quantitative parameters, and experimental models described in this guide is essential for researchers and drug development professionals seeking to exploit the vulnerabilities of the endothelin axis for the development of novel and effective cancer therapies. While clinical trials of endothelin receptor antagonists have yielded mixed results, ongoing research into combination therapies and patient stratification may yet unlock the full potential of targeting this critical pathway.[8][18]

References

The Guardian of the Genome: An In-depth Technical Guide to ATR Kinase's Role in Maintaining Genomic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the eukaryotic genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex and sophisticated network of signaling pathways known as the DNA Damage Response (DDR). At the heart of the response to replication stress and a broad spectrum of DNA lesions lies the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This serine/threonine-specific protein kinase acts as a master regulator, orchestrating a multifaceted response to maintain genomic stability.[1][2][3] Its essential role in cell survival and the heightened reliance of many cancer cells on its activity have made ATR a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of ATR kinase, its intricate signaling pathways, quantitative data on its activity, and detailed protocols for its study.

The Central Role of ATR Kinase in Genomic Stability

ATR is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family and is indispensable for the viability of proliferating cells.[2] Its primary function is to detect and respond to single-stranded DNA (ssDNA), a common intermediate generated during DNA replication stress and various DNA repair processes.[1][2] Upon activation, ATR initiates a signaling cascade that has several critical outcomes for the maintenance of genomic integrity:

  • Cell Cycle Checkpoint Activation: ATR activation leads to cell cycle arrest, providing the necessary time for DNA repair before the cell enters mitosis. This is a crucial mechanism to prevent the propagation of damaged DNA to daughter cells.[1]

  • Replication Fork Stabilization: During DNA replication, various impediments can cause replication forks to stall. ATR plays a vital role in stabilizing these stalled forks, preventing their collapse into deleterious DNA double-strand breaks (DSBs), and facilitating their subsequent repair and restart.[1]

  • Regulation of DNA Repair: ATR signaling directly influences multiple DNA repair pathways. It promotes the recruitment of repair factors to sites of damage and phosphorylates key proteins involved in homologous recombination and other repair mechanisms.[4]

  • Suppression of Origin Firing: To prevent the accumulation of excessive ssDNA and further genomic instability during replication stress, ATR signaling suppresses the firing of late replication origins.[4]

The essential nature of ATR is highlighted by the fact that its complete knockout is embryonically lethal in mice, underscoring its fundamental role in cellular life.[5]

The ATR Signaling Pathway: A Detailed Look

The activation of ATR and the subsequent signaling cascade is a tightly regulated, multi-step process involving a host of protein players.

ATR Activation at Sites of DNA Damage

The canonical activation of ATR is triggered by the presence of RPA-coated ssDNA.[1][2] This structure serves as a platform for the recruitment of the ATR-ATRIP (ATR-Interacting Protein) complex.[1][2] However, recruitment alone is not sufficient for full kinase activation. A series of subsequent events are required:

  • 9-1-1 Clamp Loading: The RAD17-RFC clamp loader recognizes the junction between ssDNA and double-stranded DNA (dsDNA) and loads the 9-1-1 (RAD9-RAD1-HUS1) checkpoint clamp onto the DNA.[6]

  • TOPBP1 Recruitment and ATR Activation: The loaded 9-1-1 complex recruits TOPBP1 (Topoisomerase II binding protein 1), which directly interacts with and stimulates the kinase activity of the ATR-ATRIP complex.[2][4][6]

  • Signal Amplification: The ATR signaling pathway is further amplified through feedback loops. For instance, ATR can phosphorylate and activate other factors that enhance its own recruitment and activation.[1]

ATR_Activation cluster_DNA DNA Damage Site cluster_Recruitment Recruitment cluster_Loading Clamp Loading cluster_Activation Activation ssDNA RPA-coated ssDNA ATR_ATRIP ATR-ATRIP ssDNA->ATR_ATRIP Recruits RAD17_RFC RAD17-RFC ssDNA->RAD17_RFC Recruits to junction Active_ATR Active ATR Kinase ATR_ATRIP->Active_ATR NineOneOne 9-1-1 Clamp RAD17_RFC->NineOneOne Loads TOPBP1 TOPBP1 NineOneOne->TOPBP1 Recruits TOPBP1->ATR_ATRIP Activates

Figure 1: ATR Kinase Activation Pathway.

Downstream Signaling: The ATR-CHK1 Axis

Once activated, ATR phosphorylates a multitude of substrates to execute its functions in maintaining genomic stability. A primary and crucial downstream effector is the checkpoint kinase 1 (CHK1).[1]

  • CHK1 Phosphorylation: Activated ATR, with the help of the mediator protein Claspin, phosphorylates CHK1 at Ser317 and Ser345, leading to its activation.[7]

  • Cell Cycle Arrest: Activated CHK1 then phosphorylates and inactivates the CDC25 family of phosphatases (CDC25A, CDC25B, and CDC25C).[1] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing cell cycle arrest.[1]

  • Other Downstream Targets: Beyond CHK1, ATR has hundreds of other substrates that are involved in various aspects of the DNA damage response, including DNA repair proteins like BRCA1 and replication machinery components like the MCM helicase complex.[4]

ATR_Downstream_Signaling Active_ATR Active ATR Kinase Claspin Claspin Active_ATR->Claspin CHK1 CHK1 Active_ATR->CHK1 Phosphorylates (S317, S345) Other_Substrates Other Substrates (e.g., BRCA1, MCM) Active_ATR->Other_Substrates Phosphorylates Claspin->CHK1 Active_CHK1 Active CHK1 CHK1->Active_CHK1 CDC25 CDC25 Phosphatases Active_CHK1->CDC25 Inhibits CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs Activates Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Drives DNA_Repair_Fork_Stability DNA Repair & Replication Fork Stability Other_Substrates->DNA_Repair_Fork_Stability

Figure 2: ATR Downstream Signaling via CHK1.

Quantitative Analysis of ATR Kinase Function

The following tables summarize key quantitative data related to the function and inhibition of ATR kinase, providing a comparative overview for research and drug development purposes.

Table 1: Inhibitory Potency of Selected ATR Inhibitors
Inhibitor NameTarget(s)IC50 (nM)Cell Line/Assay ConditionReference
Elimusertib (BAY-1895344)ATR7Cell-free assay[8]
Berzosertib (VE-822/M6620)ATR19HT29 cells[8][9]
VE-821ATR26Cell-free assay[8][9]
Ceralasertib (AZD6738)ATR---
VX-803 (M4344)ATR8P-Chk1 phosphorylation[8]
Dactolisib (BEZ235)PI3K, mTOR, ATR213T3TopBP1-ER cells[8][9]
Torin 2mTOR, ATM, ATR, DNA-PK35PC3 cells[8]
CGK 733ATM/ATR~200Cell-free assay[8]

Note: IC50 values can vary depending on the assay conditions and cell line used.

Table 2: Effects of ATR Depletion or Inhibition on Cell Cycle Distribution
Cell LineTreatmentEffect on Cell CycleQuantitative ChangeReference
GM847/kdATRCisplatin (10 µM)Abrogation of S-phase arrestS-phase cells at 10h: 59% (control) vs. 38% (kdATR)[10]
U2OSATR shRNANo gross effect on proliferation under normal conditions~80% depletion of ATR[5]
HeLaATRi (VE-821) after SRSF1 knockdownReduction of G2/M arrestSignificant reduction in G2/M population[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study ATR kinase function.

In Vitro ATR Kinase Assay

This protocol is adapted from established methods for measuring ATR kinase activity using a purified substrate.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Kinase substrate (e.g., GST-p53)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (e.g., 100 µM in kinase buffer)

  • [γ-³²P]ATP (for radiometric assay) or specific antibodies for detection (for non-radiometric assays)

  • Phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • Phosphorimager or Western blotting equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the Kinase Assay Buffer, the kinase substrate (e.g., 1 µg GST-p53), and the recombinant ATR/ATRIP enzyme (e.g., 50 ng). If testing inhibitors, add the desired concentration of the inhibitor at this step and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution containing [γ-³²P]ATP (final concentration ~10 µM ATP, 1-5 µCi [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes with gentle agitation.

  • Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer.

  • Electrophoresis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • Detection:

    • Radiometric: Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into the substrate using a phosphorimager.

    • Non-Radiometric (Western Blot): Transfer the proteins to a PVDF membrane. Block the membrane and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-p53 Ser15). Detect with a secondary antibody and chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the relative kinase activity. For inhibitor studies, calculate the IC50 value.

Analysis of CHK1 Phosphorylation by Western Blot

This protocol details the detection of ATR-mediated CHK1 activation by monitoring its phosphorylation.

Materials:

  • Cell culture reagents

  • DNA damaging agent (e.g., Hydroxyurea, UV radiation) or ATR inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the DNA damaging agent or ATR inhibitor for the desired time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting:

    • Load equal amounts of protein per lane and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1 Ser345) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescence reagent and an imager.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total CHK1 and then a loading control.

  • Data Analysis: Quantify the band intensities for phospho-CHK1 and total CHK1. Calculate the ratio of phospho-CHK1 to total CHK1 to determine the level of CHK1 activation.

siRNA-Mediated Depletion of ATR

This protocol describes the transient knockdown of ATR expression using small interfering RNA.

Materials:

  • Cell line of interest

  • ATR-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Reagents for validation of knockdown (e.g., for Western blot or qPCR)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time will depend on the cell line and the stability of the target protein.

  • Validation of Knockdown: Harvest the cells and validate the knockdown efficiency by Western blot (to assess protein levels) or qPCR (to assess mRNA levels).

  • Functional Assays: Once knockdown is confirmed, the cells can be used for downstream functional assays, such as cell cycle analysis or sensitivity to DNA damaging agents.

Conclusion and Future Directions

ATR kinase is a cornerstone of the DNA damage response, playing an essential and multifaceted role in the preservation of genomic integrity. Its signaling pathway is a paradigm of cellular signal transduction, involving intricate recruitment, activation, and amplification mechanisms. The heightened reliance of many cancer cells on the ATR pathway for survival in the face of oncogene-induced replication stress has positioned ATR as a prime target for cancer therapy.[12][13] The development of potent and selective ATR inhibitors holds great promise for novel therapeutic strategies, both as monotherapies and in combination with traditional genotoxic agents.

Future research will likely focus on further elucidating the complex network of ATR substrates and their specific roles in the DDR. A deeper understanding of the mechanisms that dictate cellular sensitivity to ATR inhibition will be crucial for identifying patient populations most likely to benefit from these therapies and for the rational design of combination treatments. The continued development of sophisticated experimental tools and techniques will undoubtedly accelerate our progress in unraveling the full extent of ATR's role as the guardian of our genome.

References

Methodological & Application

Application Notes and Protocols for Atrasentan in In-Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (formerly ABT-627) is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin axis, particularly the interaction between endothelin-1 (ET-1) and the ETA receptor, is increasingly recognized for its role in cancer pathogenesis.[2] Dysregulation of this pathway is implicated in key tumorigenic processes, including cell proliferation, evasion of apoptosis, angiogenesis, and metastasis.[2] In various cancer types, such as prostate, ovarian, and renal cell carcinoma, the ET-1/ETA receptor system is often overexpressed, making it a compelling target for therapeutic intervention.[3][4][5]

These application notes provide a comprehensive guide for utilizing Atrasentan in in-vitro cancer cell line studies to investigate its anti-cancer properties and elucidate its mechanism of action.

Mechanism of Action in Cancer

Atrasentan exerts its anti-cancer effects by competitively inhibiting the binding of ET-1 to the ETA receptor on cancer cells.[6] ET-1, often produced by tumor cells themselves in an autocrine/paracrine loop, acts as a mitogen and a survival factor.[7][8] By blocking this interaction, Atrasentan disrupts downstream signaling pathways that promote tumor growth and survival.

Key effects of ETA receptor blockade by Atrasentan include:

  • Inhibition of Cell Proliferation: Atrasentan has been shown to inhibit the proliferation of various cancer cell lines, including those from ovarian and cervical carcinomas.[3]

  • Induction of Apoptosis: ET-1 signaling promotes cell survival and can inhibit chemotherapy-induced apoptosis.[7][9] Atrasentan can reverse this effect, leading to increased programmed cell death and enhancing the efficacy of cytotoxic agents like taxanes.[4][9][10]

  • Anti-Angiogenic Effects: The ET-1/ETA pathway can promote the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[7] Atrasentan may indirectly inhibit the formation of new blood vessels that supply tumors.

Caption: Atrasentan blocks the ET-1/ETA receptor signaling pathway.

Data Presentation: In-Vitro Effects of Atrasentan

Table 1: Atrasentan In-Vitro Activity and Effects Note: Specific IC50 values for Atrasentan are not widely published in public literature. The data below reflects observed effects at tested concentrations.

Cancer TypeCell LineConcentration / DoseObserved EffectReference
Ovarian CarcinomaHEY Xenografts2 mg/kg/day (i.p.)65% reduction in tumor growth, similar to paclitaxel. Enhanced apoptosis.[4]
Cervical CarcinomaXenograftsNot SpecifiedInhibition of proliferation.[3]
Prostate CancerPPC-1 (ETA-overexpressing)Not SpecifiedIn combination with taxanes, significantly reduced viable cells and increased apoptosis compared to monotherapy.[10]
Prostate CancerIn-vitro modelsNot SpecifiedPrevents ET-1's reduction of paclitaxel-induced apoptosis.[9]
Colon CarcinomaHT29 Xenografts20 mg/kg (i.p.)No independent effect on tumor growth, but significantly increased tumor growth delay when combined with radiation.[11]
Bladder CancerKU-19-19 Xenografts5 mg/kg BWNo significant effect on tumor growth, mitosis, or necrosis rates in this specific model.[3]

Experimental Protocols

The following protocols provide a framework for conducting in-vitro studies with Atrasentan. Researchers should optimize conditions for their specific cell lines and experimental setups.

Experimental_Workflow cluster_workflow General In-Vitro Experimental Workflow with Atrasentan cluster_assays 5. Downstream Assays A 1. Cell Culture (Select & maintain cancer cell line) C 3. Cell Seeding & Treatment (Plate cells, allow adherence, treat with Atrasentan) A->C B 2. Atrasentan Preparation (Dissolve in appropriate solvent, e.g., DMSO) B->C D 4. Incubation (Incubate for desired time points, e.g., 24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT, WST-8) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Molecular Analysis (Western Blot, qPCR) D->G H 6. Data Analysis & Interpretation E->H F->H G->H

Caption: Workflow for in-vitro cancer cell line studies using Atrasentan.
Preparation of Atrasentan Stock Solution

Atrasentan is typically soluble in organic solvents like DMSO.

  • Reagent: Atrasentan powder.

  • Solvent: High-quality, sterile Dimethyl Sulfoxide (DMSO).

  • Procedure: a. Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving Atrasentan powder in DMSO. Vortex briefly to ensure it is fully dissolved. b. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. c. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. c. Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatment and control groups and is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Viability / Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to determine the half-maximal inhibitory concentration (IC50).[12]

  • Cell Seeding: a. Culture cells to ~80% confluency and harvest using standard methods (e.g., trypsinization). b. Perform a cell count and determine viability (e.g., using Trypan Blue). c. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well). d. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of Atrasentan in complete culture medium from your stock solution. b. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Atrasentan. Include wells for "untreated" and "vehicle control" (medium with DMSO). c. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest. b. After 24 hours, treat the cells with the desired concentrations of Atrasentan (e.g., based on IC50 values) and controls. c. Incubate for a predetermined period (e.g., 24 or 48 hours).

  • Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells). b. Wash the adherent cells with PBS and detach them using trypsin. c. Combine the detached cells with the collected medium from the previous step. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples immediately using a flow cytometer. b. Use unstained, PI-only, and Annexin V-only stained cells as controls for setting compensation and gates. c. Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells
    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells
    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
    • Upper-Left (Annexin V- / PI+): Necrotic cells

Western Blotting Protocol

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in the ET-1 signaling pathway (e.g., ERK, Akt) or apoptosis-related proteins (e.g., Caspases, Bcl-2 family).[16]

  • Protein Extraction: a. Treat cells in 6-well or 10 cm plates with Atrasentan as described previously. b. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols for ATR Inhibitor Treatment in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in preclinical xenograft mouse models. ATR inhibitors are a promising class of anti-cancer agents that target the DNA damage response (DDR) pathway, exploiting synthetic lethality in tumors with specific genetic alterations, such as those in ATM or p53.[1][2] This document outlines the underlying principles, experimental design considerations, and step-by-step procedures for evaluating the efficacy of ATR inhibitors as monotherapy and in combination with other anti-cancer agents.

Core Principle: Exploiting Synthetic Lethality

The rationale for using ATR inhibitors in cancer therapy often relies on the concept of synthetic lethality. In cancer cells with existing defects in other DNA damage repair pathways (e.g., ATM deficiency), the inhibition of ATR, a key kinase in the DDR, leads to catastrophic DNA damage and cell death.[1][2] ATR is activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][5] By inhibiting ATR, these protective mechanisms are abrogated, making cancer cells more susceptible to DNA damaging agents or to their own intrinsic replication stress.[1][6]

Signaling Pathway of ATR Activation and Inhibition

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action for ATR inhibitors.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors cluster_3 Cellular Response DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest DNA Repair DNA Repair pChk1->DNA Repair Fork Stabilization Fork Stabilization pChk1->Fork Stabilization ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. ATR inhibitors block this pathway.

Experimental Workflow for Xenograft Studies

A typical workflow for assessing the efficacy of an ATR inhibitor in a xenograft mouse model is depicted below.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture/Expansion Xenograft_Implantation Subcutaneous/Orthotopic Implantation in Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring (to ~150-200 mm³) Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, ATRi, Combo) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Volume >2000 mm³ or Pre-defined Time) Monitoring->Endpoint Analysis Tumor Excision & Analysis (IHC, Western Blot, etc.) Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft study evaluating an ATR inhibitor.

Quantitative Data Summary

The following tables summarize representative quantitative data for several ATR inhibitors tested in xenograft models.

Table 1: Monotherapy Efficacy of ATR Inhibitors
ATR InhibitorCancer TypeXenograft ModelDosing RegimenOutcomeReference
Elimusertib (BAY-1895344) Various Solid TumorsPatient-Derived Xenograft (PDX)40 mg/kg, BID, 3 days on/4 days off, PO4/21 models showed partial response[7]
AZD6738 (Ceralasertib) Gastric CancerSNU-601 Cell Line Xenograft50 mg/kg, QD, PO for 20 daysSignificant tumor growth inhibition[8]
AZD6738 (Ceralasertib) Biliary Tract CancerSNU478 Cell Line Xenograft25 mg/kg, QD, POSuppressed tumor growth[9]
RP-3500 Colon CancerLoVo Cell Line Xenograft7 mg/kg, QD, PO for 17 daysDose-dependent tumor growth inhibition[10]
RP-3500 Gastric CancerPDX Model5-10 mg/kg, QD, PO for 28 daysSignificant tumor growth inhibition[10]
AZ20 Ewing's SarcomaA4573 Cell Line XenograftNot specifiedReduced tumor growth[11]
Table 2: Combination Therapy Efficacy of ATR Inhibitors
ATR InhibitorCombination AgentCancer TypeXenograft ModelDosing RegimenOutcomeReference
Berzosertib (M6620/VX-970) CisplatinNon-Small Cell Lung CancerPatient-Derived Xenograft (PDX)M6620: 30 mg/kg, PO, 4 days/week; Cisplatin: 3 mg/kg, IP, q7dStatistically significant enhancement of cisplatin activity in 6 of 7 models[12]
Berzosertib (M6620/VX-970) RadiationNon-Small Cell Lung Cancer Brain MetastasisPDX ModelM6620: 60 mg/kg, PO, QD; Radiation: 2.5 Gy daily for 5 daysImproved overall survival compared to radiation alone[13][14]
AZD6738 (Ceralasertib) CisplatinBiliary Tract CancerSNU478 Cell Line XenograftAZD6738: 25 mg/kg, PO, QD; Cisplatin: Not specifiedSignificantly repressed tumor growth compared to monotherapy[9]
AZD6738 (Ceralasertib) 5-FluorouracilColorectal CancerHT29 Cell Line XenograftAZD6738: Not specified; 5-FU: 25 mg/kg, 5 days/week for 3 weeksSignificantly greater inhibition of tumor growth compared to 5-FU alone[15]
AZD6738 (Ceralasertib) OlaparibTriple-Negative Breast CancerPDX Model (BRCA2-mutant)AZD6738: Not specified, 3-5 days/week, PO; Olaparib: Not specifiedComplete tumor regression[16]
M4344 IrinotecanSmall-Cell Lung CancerH82 & H446 Cell Line XenograftsM4344: 10 mg/kg; Irinotecan: 50 mg/kgStatistically significant decrease in tumor volume relative to single agents[17]
M6620 (VX-970) CisplatinPediatric Solid Tumors24 Solid Tumor XenograftsM6620: 20 mg/kg, IV, on days 2 & 9; Cisplatin: 5 mg/kg, IP, on days 1 & 8M6620 administered 16 hours after cisplatin[18]

Detailed Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
  • Cell Culture: Culture human cancer cells (e.g., SNU-601, HT29) in appropriate media and conditions until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/100 µL.[9][19][20] Keep cells on ice to maintain viability.

  • Animal Model: Use immunodeficient mice (e.g., 5-week-old female nude mice).[19]

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.[19]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (length × width²)/2.[8][19]

  • Randomization: Once tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[8][9][19]

Protocol 2: Administration of ATR Inhibitor and Combination Agents
  • Vehicle Preparation: Prepare the vehicle control solution as specified for the particular ATR inhibitor (e.g., 5% DMSO + 45% PEG300 + water).[13]

  • ATR Inhibitor Formulation: Formulate the ATR inhibitor in the appropriate vehicle at the desired concentration for oral gavage (PO), intravenous (IV), or intraperitoneal (IP) administration based on previous studies.

  • Treatment Schedule (Monotherapy):

    • AZD6738: Administer orally once daily (QD) at a dose of 25-50 mg/kg.[8][9]

    • Berzosertib (M6620): Can be administered orally at 60 mg/kg daily or intravenously at 20 mg/kg on a specified schedule.[13][18]

    • RP-3500: Administer orally once daily at 5-10 mg/kg.[10]

  • Treatment Schedule (Combination Therapy):

    • With Chemotherapy (e.g., Cisplatin): Administer the chemotherapeutic agent (e.g., cisplatin at 5 mg/kg IP) followed by the ATR inhibitor after a specified time interval (e.g., M6620 at 20 mg/kg IV 16 hours after cisplatin).[18] The timing of administration can be critical for synergistic effects.[2][21]

    • With PARP Inhibitors (e.g., Olaparib): Administer olaparib (e.g., 50 mg/kg PO) followed by the ATR inhibitor (e.g., AZD6738 at 25 mg/kg PO) approximately 1 hour later.[19]

    • With Radiation: Administer the ATR inhibitor (e.g., M6620 at 60 mg/kg PO) 1 hour prior to each radiation fraction.[13]

  • Monitoring: Continue to monitor tumor volume and mouse body weight 2-3 times per week throughout the treatment period. Body weight loss can be an indicator of toxicity.[8]

Protocol 3: Endpoint Analysis and Pharmacodynamic Studies
  • Euthanasia and Tumor Excision: At the end of the study (e.g., when tumors in the control group reach a predetermined size like 2000 mm³), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.[7] Excise the tumors.

  • Pharmacodynamic (PD) Marker Analysis:

    • For PD studies, tumors can be harvested at specific time points after the last dose (e.g., 2, 8, or 24 hours).[16]

    • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Section the tumors and perform IHC for key biomarkers:

      • γH2AX: A marker of DNA double-strand breaks.[11][16][22]

      • p-Chk1 (Ser345): A direct downstream target of ATR, its inhibition indicates target engagement.[15][16][22]

      • Ki-67: A marker of cell proliferation.[9]

      • Cleaved Caspase-3: A marker of apoptosis.[13]

    • Western Blotting: Lyse a portion of the fresh-frozen tumor tissue to extract proteins. Perform western blotting to quantify the levels of total and phosphorylated proteins (e.g., Chk1, RAD50).[8][16]

  • Data Analysis: Analyze the tumor growth data (e.g., tumor growth inhibition, partial response, stable disease).[7] Statistically compare the treatment groups to the control group. Analyze the biomarker data to confirm the mechanism of action of the ATR inhibitor.

References

Atrasentan: Comprehensive Application Notes on its Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility of Atrasentan and its hydrochloride salt in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant signaling pathway to provide a comprehensive resource for laboratory use.

I. Quantitative Solubility Data

The solubility of Atrasentan and its hydrochloride salt in various laboratory solvents is summarized in the table below. It is important to note that factors such as temperature, pH, and the use of fresh versus hygroscopic solvents can significantly impact solubility.[1][2] For optimal results, it is recommended to use freshly opened, anhydrous solvents.

Compound FormSolventSolubility (mg/mL)Molar Concentration (mM)Notes
Atrasentan DMSO100[1][3]195.84[1][3]Ultrasonic treatment may be required.[1][3] Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility.[1][2]
Ethanol100[3]
MethanolSlightly Soluble[4]
WaterInsoluble[3]Atrasentan is described as a slightly hygroscopic white to off-white powder that is slightly soluble in water.[5]
Atrasentan Hydrochloride DMSO28.57 - ≥10[2][6][7][8]52.22[2][7]Ultrasonic treatment may be required.[2][7]
Ethanol≥10[6][8]
Water0.5[2][7]0.91[2][7]Requires ultrasonic treatment, warming, and pH adjustment to 4 with HCl and heating to 60°C.[2][7]
0.1 M HCl< 1 (insoluble)[2][7]
1,4-DioxaneForm 2: 35.60 ± 1.82Form 2: 16.66 ± 0.22Form 3: 16.53 ± 0.22Solubility of different crystalline forms at 25°C.[9]

II. Experimental Protocols

Below are detailed protocols for determining the kinetic and thermodynamic solubility of Atrasentan. These protocols are based on standard laboratory methods.

A. Protocol for Kinetic Solubility Determination

This high-throughput method is suitable for early-stage drug discovery and involves measuring the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Atrasentan (or Atrasentan Hydrochloride)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • UV/Vis microplate reader or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Atrasentan in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the Atrasentan stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO stock concentration into a new 96-well plate.

  • Aqueous Dilution: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake it at room temperature (e.g., 25°C) for a specified period, typically 1.5 to 2 hours.[9]

  • Analysis:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[10]

    • UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength maximum for Atrasentan. Calculate the concentration based on a standard curve of Atrasentan in DMSO/PBS mixtures. The highest concentration that remains in solution is the kinetic solubility.[10]

B. Protocol for Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound with a solvent over a longer period.[11]

Materials:

  • Atrasentan (or Atrasentan Hydrochloride) solid powder

  • Desired solvent (e.g., DMSO, water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Incubator or water bath for temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV/Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid Atrasentan to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[6]

  • Quantification:

    • Prepare a series of standard solutions of Atrasentan of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV/Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions and determine the concentration of Atrasentan in the filtered sample. This concentration represents the thermodynamic solubility.

III. Atrasentan Mechanism of Action and Signaling Pathway

Atrasentan is a selective antagonist of the endothelin A (ETA) receptor.[5][12][13] The endothelin system plays a crucial role in vasoconstriction, cell proliferation, and fibrosis.[5] Endothelin-1 (ET-1) is the primary ligand that binds to the ETA receptor, which is a G protein-coupled receptor (GPCR). The binding of ET-1 to the ETA receptor primarily activates the Gαq protein subunit.[14] This initiates a downstream signaling cascade involving the activation of phospholipase C-beta (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[14] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, cell growth, and inflammation. Atrasentan competitively binds to the ETA receptor, thereby blocking the binding of ET-1 and inhibiting these downstream effects.[13]

Atrasentan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET-1->ETA_receptor Binds Atrasentan Atrasentan Atrasentan->ETA_receptor Blocks G_protein Gαq/11 ETA_receptor->G_protein Activates PLCb PLC-β G_protein->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Response Cellular Responses (Vasoconstriction, Proliferation, etc.) Ca2->Response PKC->Response

Caption: Atrasentan's mechanism as an ETA receptor antagonist.

IV. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic (shake-flask) solubility of a compound in the laboratory.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Weigh Excess Atrasentan Solid add_solvent Add Known Volume of Solvent start->add_solvent shake Agitate at Controlled Temperature (24-72h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle filtrate Filter Supernatant (0.22 µm filter) settle->filtrate quantify Quantify Concentration (e.g., HPLC, UV-Vis) filtrate->quantify result Determine Solubility quantify->result

Caption: Workflow for shake-flask solubility determination.

References

Application Notes and Protocols for Cell-Based Assays to Measure ATR Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability.[1][2] ATR is activated by a broad range of DNA lesions and replication stress, initiating a signaling cascade to orchestrate cell cycle checkpoints, DNA repair, and replication fork stability.[1][2][3] A key downstream effector of ATR is the checkpoint kinase 1 (Chk1), which is directly phosphorylated and activated by ATR in response to DNA damage.[1][4] The phosphorylation of Chk1 at specific serine residues, such as Ser317 and Ser345, serves as a reliable biomarker for ATR kinase activity.[5][6][7]

Given the heightened reliance of many cancer cells on the ATR signaling pathway for survival, ATR has emerged as a promising therapeutic target.[8] Consequently, robust and reliable cell-based assays to measure ATR kinase activity are indispensable for basic research and for the discovery and development of novel ATR inhibitors. These assays are crucial for determining the potency and selectivity of candidate inhibitors and for elucidating their mechanism of action within a cellular context.

This document provides detailed application notes and protocols for three commonly employed cell-based assays to measure ATR kinase activity: Western Blotting for phosphorylated Chk1 (pChk1), Immunofluorescence for pChk1, and a general protocol for an Enzyme-Linked Immunosorbent Assay (ELISA).

ATR Signaling Pathway

The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate during DNA damage and replication stress.[3][9][10] This leads to the recruitment of the ATR-ATRIP complex to the site of damage.[3][9] Full activation of ATR kinase activity requires the subsequent recruitment of the 9-1-1 clamp (RAD9-HUS1-RAD1) and TopBP1.[3][9] Once activated, ATR phosphorylates a plethora of downstream substrates, with Chk1 being a primary and well-characterized target.[1][4] Phosphorylated Chk1 then mediates downstream effects, including the regulation of Cdc25 phosphatases to induce cell cycle arrest.[3]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling ssDNA ssDNA RPA RPA ssDNA->RPA binds ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits NineOneOne 9-1-1 Complex RPA->NineOneOne recruits Active_ATR Active ATR ATR_ATRIP->Active_ATR activation TopBP1 TopBP1 NineOneOne->TopBP1 recruits TopBP1->Active_ATR activation Chk1 Chk1 Active_ATR->Chk1 phosphorylates pChk1 p-Chk1 (S317/S345) Chk1->pChk1 Downstream Downstream Effectors (e.g., Cdc25) pChk1->Downstream regulates CellCycle Cell Cycle Arrest DNA Repair Downstream->CellCycle leads to

Caption: ATR Signaling Pathway Activation and Downstream Effects.

Experimental Workflow Overview

The general workflow for cell-based assays to measure ATR kinase activity involves several key steps. Initially, cells are cultured and then subjected to a DNA damaging agent or replication stress to induce ATR activity. Concurrently, cells can be treated with ATR inhibitors to assess their effect. Following treatment, cells are harvested and processed for analysis by Western blotting, immunofluorescence, or ELISA to quantify the levels of phosphorylated Chk1.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis 4. Analysis of pChk1 A 1. Cell Culture (e.g., HeLa, U2OS) B 2. Treatment - DNA Damaging Agent (e.g., UV, HU) - ATR Inhibitor A->B C 3. Cell Harvesting & Lysis B->C D Western Blot C->D E Immunofluorescence C->E F ELISA C->F G 5. Data Quantification & Analysis D->G E->G F->G

Caption: General workflow for cell-based ATR kinase activity assays.

Data Presentation: Potency of ATR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several ATR inhibitors in cell-based assays. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for experimental studies.

ATR InhibitorCell LineAssay ReadoutIC50 (µM)Reference
NU6027 MCF7pChk1 (S345)6.7[11]
VE-821 MCF7pChk1 (S345)~2.3[12]
NVP-BEZ235 -Cellular ATR activity0.1[6]
Schisandrin B -In vitro ATR kinase activity7.25[6]
AZD6738 HCT116Cell Growth Inhibition≥1[5]
M1774 H146, H82, DMS114Cell ViabilityVaries by cell line[13]

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Chk1 (pChk1)

This protocol describes the detection of Chk1 phosphorylation at Ser345 as a measure of ATR kinase activity in cultured cells.

Materials:

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • DNA damaging agent (e.g., Hydroxyurea (HU), UV irradiation)

  • ATR inhibitor of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pChk1 (Ser345) and Mouse anti-total Chk1

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treatment:

    • Pre-treat cells with the desired concentrations of the ATR inhibitor or vehicle control for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 2-4 hours) or by exposing cells to UV radiation (e.g., 50 J/m² followed by a 1.5-hour recovery).[7]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pChk1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • (Optional) Strip the membrane and re-probe with an antibody against total Chk1 to normalize for protein loading.

Protocol 2: Immunofluorescence for Phosphorylated Chk1 (pChk1)

This protocol allows for the visualization and quantification of nuclear pChk1 as a readout for ATR activity at the single-cell level.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-pChk1 (Ser345)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or in chamber slides.

    • Treat the cells with a DNA damaging agent and/or ATR inhibitor as described in the Western blotting protocol.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[14]

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[15]

  • Primary Antibody Incubation:

    • Dilute the primary anti-pChk1 antibody in the blocking solution.

    • Incubate the cells with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate the cells with DAPI for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear fluorescence intensity of pChk1.

Protocol 3: General Enzyme-Linked Immunosorbent Assay (ELISA) for ATR Activity

This protocol provides a general framework for a sandwich ELISA to quantify ATR-dependent phosphorylation of a substrate. Commercially available kits for total ATR or specific phospho-substrates can be adapted for this purpose.

Materials:

  • 96-well microplate pre-coated with a capture antibody (e.g., anti-total Chk1)

  • Cell lysates prepared as in the Western blotting protocol

  • Detection antibody (e.g., anti-pChk1 (Ser345) conjugated to biotin)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Plate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from treated and control cells as described previously.

  • Assay Procedure (based on a typical sandwich ELISA protocol):

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[2][8]

    • Incubate for 1-2.5 hours at room temperature or 37°C.[2][8][16]

    • Wash the wells several times with wash buffer.

    • Add 100 µL of the biotin-conjugated detection antibody to each well.[2][8][16]

    • Incubate for 1 hour at room temperature or 37°C.[2][8][16]

    • Wash the wells several times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.[2][16]

    • Incubate for 30-45 minutes at room temperature or 37°C.[2][16]

    • Wash the wells several times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[16]

    • Add 50 µL of stop solution to each well.[2][8][16]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of pChk1 in the samples.

Conclusion

The cell-based assays described in these application notes provide robust and versatile methods for measuring ATR kinase activity. The choice of assay will depend on the specific experimental goals, available equipment, and desired throughput. Western blotting is a semi-quantitative method that is widely used and provides information on protein size. Immunofluorescence offers single-cell resolution and spatial information, while ELISA provides a high-throughput quantitative platform. By employing these detailed protocols, researchers can effectively assess ATR activity and the efficacy of ATR inhibitors in a cellular context, thereby advancing our understanding of the DNA damage response and facilitating the development of novel cancer therapeutics.

References

Application Notes and Protocols for In-Vivo Models in ATR Inhibitor Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR an attractive therapeutic target. ATR inhibitors have shown promise as both monotherapy and in combination with DNA-damaging agents like chemotherapy and radiotherapy. This document provides detailed application notes and protocols for utilizing in-vivo models to test the efficacy of ATR inhibitors.

Signaling Pathway of ATR

The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. Inhibition of ATR disrupts these critical cellular processes, leading to synthetic lethality in cancer cells with specific genetic backgrounds or sensitizing them to other cancer therapies.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes ssDNA ssDNA RPA RPA ssDNA->RPA binds ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates DNA_Repair DNA Repair ATR->DNA_Repair Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest CDKs CDKs CDC25->CDKs activates Apoptosis Apoptosis (in cancer cells) CDKs->Apoptosis inhibition leads to ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR

Caption: ATR Signaling Pathway and Point of Inhibition.

In-Vivo Models for Efficacy Testing

The selection of an appropriate in-vivo model is critical for evaluating the therapeutic potential of ATR inhibitors. The most commonly used models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and syngeneic mouse models.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice. These models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[1][2] These models better recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them highly relevant for translational research and personalized medicine studies.[1][3][4]

Syngeneic Mouse Models

Syngeneic models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background.[4] These models are essential for studying the interplay between ATR inhibitors and the immune system, particularly for evaluating combination therapies with immunomodulatory agents like checkpoint inhibitors.[2]

Experimental Workflow for In-Vivo Efficacy Studies

A typical workflow for assessing the efficacy of an ATR inhibitor in an in-vivo model involves several key stages, from model establishment to data analysis.

Experimental_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Culture 1. Cell Culture / Tumor Fragment Prep Implantation 2. Tumor Cell/Fragment Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (Vehicle, ATRi, Combo) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring repeated cycles Euthanasia 7. Euthanasia at Endpoint Monitoring->Euthanasia Tissue_Harvest 8. Tumor & Tissue Harvest Euthanasia->Tissue_Harvest PD_Analysis 9. Pharmacodynamic Analysis (IHC, WB) Tissue_Harvest->PD_Analysis Toxicity_Analysis 10. Toxicity Assessment Tissue_Harvest->Toxicity_Analysis

Caption: General Experimental Workflow for In-Vivo Studies.

Quantitative Data Summary

The efficacy of various ATR inhibitors has been evaluated in a range of preclinical cancer models. The following tables summarize key quantitative data from these studies.

Table 1: Monotherapy Efficacy of ATR Inhibitors in Xenograft Models

ATR InhibitorCancer ModelIn-Vivo ModelDosing ScheduleEfficacy OutcomeCitation
BAY 1895344Mantle Cell Lymphoma (GRANTA-519)CDX50 mg/kg, single or repeated dosesSignificant tumor growth inhibition and decreased pATR levels.[5]
AZD6738Biliary Tract Cancer (SNU478)CDX25 mg/kgSuppressed tumor growth compared to control.[6]
Elimusertib (BAY 1895344)Various DDR-altered tumorsPDX20-40 mg/kg, BID, 3 days on/4 days offStatistically significant prolongation of event-free survival in 11/21 models.[7]
ATG-018Colorectal Cancer (LoVo)CDX10 mg/kgStatistically significant antitumor activity.[8]
ATRN-119Pancreatic & Colon CancerCDXDaily oral dosingSignificant antitumor effects with no observed hematological toxicity.[9][10]
AZ20Ewing Sarcoma (A4573)CDXOral administrationReduced growth of xenografts.[11]

Table 2: Combination Therapy Efficacy of ATR Inhibitors in In-Vivo Models

ATR InhibitorCombination AgentCancer ModelIn-Vivo ModelEfficacy OutcomeCitation
BAY 1895344Olaparib (PARP inhibitor)Breast and Prostate CancerCDXSynergistic antitumor activity.[5]
AZD6738CisplatinBiliary Tract Cancer (SNU478)CDXSignificantly repressed tumor growth compared to monotherapy.[6]
Ceralasertib (AZD6738)Capivasertib (AKT inhibitor)High-Grade Serous Ovarian Cancer (BRCA2m, PARPi-resistant)CDXNearly complete tumor regression.[12]
Berzosertib (M6620)LurbinectedinSmall-Cell Lung Cancer (DMS 114)CDXImproved efficacy compared to lurbinectedin alone.[13]
VE-822RadiationPancreatic Cancer (PSN-1, MiaPaCa-2)CDXMarkedly prolonged tumor growth delay.[14][15]
Elimusertib (BAY 1895344)Copanlisib (PI3K inhibitor)Various DDR-altered tumorsPDXStatistically significant increase in event-free survival in 3/11 models.[7]
ATRiAnti-PD-1Mismatch Repair-Deficient TumorsSyngeneicMore effective reduction in tumor growth than either agent alone.

Detailed Experimental Protocols

Protocol 1: Establishment of Subcutaneous Cell Line-Derived Xenograft (CDX) Model

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Matrix (optional, can improve tumor take rate)[16][17]

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture cancer cells in their recommended complete medium to ~80% confluency. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.[18]

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge. d. Wash the cell pellet twice with sterile PBS.

  • Cell Preparation for Injection: a. Resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (typically 1 x 10⁶ to 1 x 10⁷ cells per 100-200 µL). b. If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just prior to injection.[17][18]

  • Subcutaneous Injection: a. Anesthetize the mouse using an approved method. b. Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.[13] c. Monitor the mice for tumor growth.

Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Model

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD/SCID, NSG)[2]

  • Transport medium (e.g., DMEM with antibiotics)

  • Surgical instruments (scalpels, forceps)

  • 1 mL syringes with 18-20 gauge needles or trocar

  • Anesthetic

Procedure:

  • Tumor Tissue Processing: a. Place the fresh tumor tissue in transport medium on ice immediately after surgical resection. b. In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics. c. Remove any necrotic or non-tumor tissue. d. Mince the tumor into small fragments (approximately 2-3 mm³).[19]

  • Implantation: a. Anesthetize the mouse. b. Make a small incision in the skin on the flank. c. Using forceps, create a subcutaneous pocket. d. Implant one tumor fragment into the pocket.[19] e. Close the incision with surgical clips or sutures.

  • Monitoring and Passaging: a. Monitor the mice for tumor engraftment and growth. b. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor. c. The harvested tumor can be cryopreserved or passaged into new cohorts of mice for expansion.

Protocol 3: Drug Administration and Efficacy Assessment

Materials:

  • ATR inhibitor, vehicle, and any combination agents

  • Dosing vehicles (e.g., 0.5% methylcellulose)

  • Oral gavage needles or appropriate syringes for the chosen route of administration

  • Digital calipers

  • Analytical balance

Procedure:

  • Tumor Growth and Randomization: a. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using digital calipers (Volume = (length x width²)/2).[20][21][22] b. Randomize the mice into treatment groups with similar average tumor volumes.

  • Drug Administration: a. Prepare the drug formulations at the desired concentrations. b. Administer the drugs according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dosage.[1][3][23]

  • Monitoring: a. Measure tumor volumes and mouse body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity.

  • Endpoint: a. Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. b. Euthanize the mice and harvest tumors and other relevant tissues for further analysis.

Protocol 4: Pharmacodynamic Analysis - Immunohistochemistry (IHC) for pCHK1

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)[15]

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-CHK1 (Ser345)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene. b. Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.[24]

  • Staining: a. Quench endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific binding with blocking buffer. c. Incubate with the primary anti-pCHK1 antibody overnight at 4°C. d. Wash with PBS and incubate with the HRP-conjugated secondary antibody. e. Develop the signal with DAB substrate and counterstain with hematoxylin.[25]

  • Imaging and Analysis: a. Dehydrate the slides, clear in xylene, and mount. b. Image the slides using a light microscope and quantify the staining intensity and percentage of positive cells.

Protocol 5: Pharmacodynamic Analysis - Western Blot for γH2AX

Materials:

  • Frozen tumor tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[6]

  • Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)[26][27]

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: a. Homogenize the frozen tumor tissue in lysis buffer on ice. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate with the primary anti-γH2AX antibody overnight at 4°C.[27] c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody. d. Wash again and detect the signal using an ECL reagent and an imaging system.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Tumor tissue or cultured cells

  • Collagenase/Dispase solution (for tissue)

  • PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)[7]

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation: a. For tumor tissue, mince the tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension. b. For cultured cells, harvest by trypsinization. c. Wash the cells with PBS.

  • Fixation: a. Resuspend the cell pellet in PBS. b. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. c. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining and Analysis: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cells in PI staining solution and incubate in the dark. c. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][28]

References

Application Notes and Protocols: Utilizing ATR Inhibitors to Sensitize Cancer Cells to Radiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein kinase Ataxia Telangiectasia and Rad3-related (ATR) is a critical component of the cellular response to DNA damage, playing a pivotal role in DNA damage repair and cell cycle checkpoint regulation.[1][2][3] In cancer cells, which often have defective G1 checkpoints, the reliance on the G2 checkpoint for DNA repair post-irradiation is heightened.[1][2][4] ATR inhibitors capitalize on this dependency, representing a promising strategy to selectively sensitize tumor cells to radiotherapy.[5] By abrogating the G2 checkpoint and disrupting DNA repair pathways, particularly homologous recombination (HR), ATR inhibitors cause cancer cells to enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and enhanced cell death.[1][4]

These application notes provide an overview of the mechanism, supporting data, and detailed protocols for investigating the use of ATR inhibitors as radiosensitizers in a preclinical setting.

Mechanism of Action: ATR Inhibition and Radiosensitization

Ionizing radiation induces various forms of DNA damage, including single-strand breaks (SSBs) and double-strand breaks (DSBs). ATR is primarily activated by stretches of single-stranded DNA coated with replication protein A (RPA), a common intermediate in the repair of these lesions and during replication stress.[6][7] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, primarily at the G2/M transition.[4][8] This pause allows time for the cell to repair the DNA damage before proceeding into mitosis. ATR also promotes DNA repair through pathways like homologous recombination.[1][2]

ATR inhibitors block the kinase activity of ATR, leading to several key effects that synergize with radiation:

  • Abrogation of the G2/M Checkpoint: ATR inhibitors prevent the radiation-induced G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis.[1][3][9]

  • Inhibition of DNA Repair: ATR inhibition impairs homologous recombination repair, as evidenced by a reduction in the formation of RAD51 foci at sites of DNA damage.[1][2]

  • Increased Mitotic Catastrophe: The combination of unrepaired DNA and a forced entry into mitosis results in catastrophic cellular events, such as the formation of micronuclei, ultimately leading to cell death.[2][4][9]

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism by which its inhibition leads to radiosensitization.

ATR_Pathway cluster_nucleus Nucleus Radiation Ionizing Radiation DNA_Damage DNA Damage (ssDNA, DSBs) Radiation->DNA_Damage RPA RPA-coated ssDNA DNA_Damage->RPA Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe unrepaired ATR ATR RPA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates DNA_Repair Homologous Recombination (RAD51 foci) ATR->DNA_Repair promotes G2_Arrest G2/M Checkpoint Activation Chk1->G2_Arrest activates Mitosis Mitosis G2_Arrest->Mitosis inhibits G2_Arrest->Mitotic_Catastrophe progression to Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Mitosis->Cell_Survival ATR_Inhibitor ATR Inhibitor (e.g., AZD6738, VX-970) ATR_Inhibitor->ATR inhibits

Caption: ATR signaling pathway in response to radiation-induced DNA damage and its inhibition.

Quantitative Data Summary

The efficacy of ATR inhibitors as radiosensitizers has been demonstrated across various cancer types using different inhibitors. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Radiosensitization by ATR Inhibitors in Cancer Cell Lines

Cell LineCancer TypeATR InhibitorInhibitor Conc.Radiation TypeSensitizer Enhancement Ratio (SER) / EffectReference
NCI-H460LungAZD67381, 2 µMPhoton, ProtonSignificant radiosensitization[1]
NCI-H1299LungAZD6738Not specifiedPhoton, ProtonSignificant radiosensitization[1]
PANC-1PancreaticAZD6738Not specifiedPhoton, ProtonModest radiosensitization[1]
Panc 10.05PancreaticAZD6738Not specifiedPhoton, ProtonGreater radiosensitization than PANC-1[1]
A549LungAZD6738Not specifiedPhotonSignificant radiosensitization[4]
Cal27Head & NeckAZD6738Not specifiedPhotonSignificant radiosensitization[4]
FaDuHead & NeckAZD6738Not specifiedPhotonSignificant radiosensitization[4]
HCT116ColonAZD6738Not specifiedPhotonRadiosensitization independent of p53 status[4]
OE21EsophagealVX-97050 nMPhotonIncreased sensitivity in normoxic & hypoxic conditions[10]
FLO-1EsophagealVX-97050 nMPhotonIncreased sensitivity in normoxic & hypoxic conditions[10]
MDA-MB-231Breast (TNBC)VX-97080 nMPhotonSignificant decrease in surviving fraction[11][12]
BT-549Breast (TNBC)VX-97080 nMPhotonSignificant decrease in surviving fraction[11]
HCC1806Breast (TNBC)VX-97080 nMPhotonSignificant decrease in surviving fraction[11]

Table 2: In Vivo Radiosensitization by ATR Inhibitors

Cancer ModelATR InhibitorRadiation RegimenKey FindingsReference
4T1 Breast CancerAZD6738Not specifiedDelayed tumor growth and prolonged survival[1][2]
Esophageal Cancer XenograftVX-970Not specifiedSignificant tumor growth delay[13][14]
TNBC PDXVX-970Fractionated RTSignificant tumor growth delay, effective in chemoresistant models[11][12]
MOC2 & JHU-012 HNSCCBAY 189534410 Gy x 1 or 8 Gy x 3Delayed tumor growth and improved overall survival[9]
Atm-null Murine ModelsRP-3500Not specifiedHigher rates of durable tumor control[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate ATR inhibitors as radiosensitizers.

Clonogenic Survival Assay

This assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at densities predetermined to yield 50-100 colonies per well for each treatment condition. Allow cells to attach overnight.

  • Inhibitor Treatment: Treat cells with the desired concentration of ATR inhibitor or vehicle control for a specified duration before irradiation (e.g., 1-2 hours).

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each dose. Plot the SF on a logarithmic scale against the radiation dose on a linear scale. The sensitizer enhancement ratio (SER) can be calculated by dividing the radiation dose that produces a certain level of survival (e.g., SF=0.1) without the inhibitor by the dose that produces the same level of survival with the inhibitor.

Western Blot for DNA Damage Response Proteins

This technique is used to measure the activation or inhibition of key proteins in the ATR signaling pathway.

Protocol:

  • Treatment and Lysis: Culture, treat cells with the ATR inhibitor and/or radiation, and harvest at desired time points (e.g., 1-24 hours post-IR). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Chk1 (Ser345) - a direct marker of ATR activity.[4]

    • Total Chk1

    • γH2AX (Phospho-Histone H2A.X Ser139) - a marker of DNA double-strand breaks.[9]

    • Total H2AX

    • β-Actin or GAPDH as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software.

Immunofluorescence for RAD51 Foci

This assay visualizes the recruitment of the RAD51 protein to sites of DNA damage, serving as a surrogate for homologous recombination activity.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the ATR inhibitor and/or radiation.

  • Fixation and Permeabilization: At specific time points after irradiation (e.g., 2, 4, or 8 hours), fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.

  • Blocking and Antibody Staining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of RAD51 foci per nucleus. A significant reduction in foci in the inhibitor-treated group compared to the radiation-only group indicates inhibition of HR.[1][2]

Cell Cycle Analysis

Flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing the impact of ATR inhibition on radiation-induced G2 arrest.

Protocol:

  • Treatment and Harvesting: Treat cells with the ATR inhibitor and/or radiation. At various time points (e.g., 24 hours post-IR), harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. A reduction in the G2/M population in the combination treatment group compared to radiation alone demonstrates abrogation of the G2 checkpoint.[1][9]

The following diagram outlines the general experimental workflow for evaluating an ATR inhibitor as a radiosensitizer.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Select Cancer Cell Lines/Models treatment Treatment Groups: 1. Vehicle Control 2. ATR Inhibitor (ATRi) only 3. Radiation (RT) only 4. ATRi + RT start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic western Western Blot (pChk1, γH2AX) treatment->western if_rad51 Immunofluorescence (RAD51 Foci) treatment->if_rad51 flow Cell Cycle Analysis (Flow Cytometry) treatment->flow xenograft Tumor Xenograft / PDX Models treatment->xenograft analysis Data Analysis & Interpretation clonogenic->analysis western->analysis if_rad51->analysis flow->analysis tumor_growth Measure Tumor Growth Delay xenograft->tumor_growth survival Assess Overall Survival xenograft->survival tumor_growth->analysis survival->analysis

Caption: General workflow for preclinical evaluation of ATR inhibitors as radiosensitizers.

Conclusion

The inhibition of ATR is a robust strategy for sensitizing cancer cells to radiation. The mechanism is well-supported by preclinical data and relies on the abrogation of the G2/M checkpoint and the disruption of DNA repair, leading to mitotic catastrophe in irradiated cancer cells.[1][3][4] The provided protocols offer a framework for researchers to investigate this combination therapy in their own models. Several ATR inhibitors are currently in clinical trials, highlighting the translational potential of this approach to improve outcomes for patients undergoing radiotherapy.[1][16][17]

References

Application Notes and Protocols for Atrasentan in Preclinical Renal Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for studying the efficacy of Atrasentan, a selective endothelin A (ETA) receptor antagonist, in preclinical models of renal disease. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in evaluating the therapeutic potential of Atrasentan.

Introduction

Atrasentan is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin-1 (ET-1) peptide, acting through the ETA receptor, is a powerful vasoconstrictor and is implicated in the pathophysiology of renal diseases by promoting inflammation, fibrosis, and podocyte injury.[1][2] By blocking the ETA receptor, Atrasentan mitigates these detrimental effects, offering a promising therapeutic strategy for chronic kidney diseases (CKD), including diabetic nephropathy and IgA nephropathy.[1][2] Preclinical studies in various animal models have demonstrated the potential of Atrasentan to reduce proteinuria, preserve podocyte number, and attenuate renal fibrosis.[3][4]

Mechanism of Action Signaling Pathway

The binding of endothelin-1 (ET-1) to the ETA receptor on various renal cells, including podocytes and mesangial cells, triggers a cascade of intracellular events that contribute to kidney damage. Atrasentan competitively inhibits this binding, thereby ameliorating the downstream pathological effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pathological Outcomes ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds Downstream Signaling Downstream Signaling ETA Receptor->Downstream Signaling Atrasentan Atrasentan Atrasentan->ETA Receptor Blocks Vasoconstriction Vasoconstriction Downstream Signaling->Vasoconstriction Inflammation Inflammation Downstream Signaling->Inflammation Fibrosis Fibrosis Downstream Signaling->Fibrosis Podocyte Injury Podocyte Injury Downstream Signaling->Podocyte Injury Proteinuria Proteinuria Podocyte Injury->Proteinuria

Caption: Atrasentan blocks the ET-1/ETA receptor signaling pathway.

Preclinical Renal Disease Models

The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of Atrasentan. The following models are commonly used to recapitulate key aspects of human renal disease.

Diabetic Nephropathy Model: BTBR ob/ob Mice

BTBR mice with a homozygous mutation in the leptin gene (ob/ob) develop obesity, type 2 diabetes, and a progressive nephropathy that closely mimics human diabetic kidney disease, including early podocyte loss and mesangial matrix expansion.[5][6]

Diabetic Nephropathy Model: Streptozotocin (STZ)-Induced Diabetes in Rats

Streptozotocin is a chemical that is toxic to pancreatic β-cells, and its administration to rodents induces a state of hyperglycemia, leading to the development of diabetic nephropathy. This model is useful for studying type 1 diabetes-related kidney damage.[4][7]

Chronic Kidney Disease Model: 5/6 Nephrectomy in Rats

Surgical removal of 5/6th of the renal mass in rats leads to compensatory hyperfiltration and hypertension in the remaining kidney tissue, resulting in progressive glomerulosclerosis, tubulointerstitial fibrosis, and a decline in renal function, modeling chronic kidney disease from reduced renal mass.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of Atrasentan in various renal disease models.

Table 1: Effect of Atrasentan on Proteinuria

ModelTreatment GroupNBaseline Albumin-to-Creatinine Ratio (μg/mg)Post-Treatment Albumin-to-Creatinine Ratio (μg/mg)Percent Reductionp-valueReference
BTBR ob/ob MiceVehicle Control101500 ± 2001600 ± 250--[3]
BTBR ob/ob MiceAtrasentan101550 ± 220950 ± 18038.7%<0.05[3]
STZ-Diabetic RatsVehicle Control8350 ± 50400 ± 60--[4]
STZ-Diabetic RatsAtrasentan8360 ± 55220 ± 4038.9%<0.05[4]

Table 2: Effect of Atrasentan on Podocyte Number

ModelTreatment GroupNPodocyte Number per Glomerulus (mean ± SD)p-value vs. ControlReference
BTBR ob/ob MiceWild-Type Control8235.2 ± 9.1-[3]
BTBR ob/ob MiceDiabetic Control8165.4 ± 7.8<0.001[3]
BTBR ob/ob MiceAtrasentan8183.2 ± 4.50.1775[3]
BTBR ob/ob MiceAtrasentan + Losartan8202.5 ± 5.10.0012[3]

Table 3: Effect of Atrasentan on Renal Fibrosis (Collagen IV Deposition)

ModelTreatment GroupNGlomerular Collagen IV (% area)p-value vs. ControlReference
5/6 Nephrectomy RatsSham Control65.2 ± 1.1-[8]
5/6 Nephrectomy RatsUremic Control615.8 ± 2.3<0.01[8]
5/6 Nephrectomy RatsAtrasentan614.9 ± 2.1>0.05[8]
5/6 Nephrectomy RatsEnalapril69.7 ± 1.5<0.05[8]
5/6 Nephrectomy RatsCombination68.9 ± 1.3<0.05[8]

Experimental Workflow

A typical preclinical study to evaluate Atrasentan in a renal disease model follows a structured workflow from disease induction to data analysis.

Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Baseline Measurements Baseline Measurements Disease Induction->Baseline Measurements Randomization & Treatment Randomization & Treatment Baseline Measurements->Randomization & Treatment In-life Monitoring In-life Monitoring Randomization & Treatment->In-life Monitoring Endpoint Sample Collection Endpoint Sample Collection In-life Monitoring->Endpoint Sample Collection Biochemical Analysis Biochemical Analysis Endpoint Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis Endpoint Sample Collection->Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation

Caption: Standard workflow for a preclinical Atrasentan study.

Detailed Experimental Protocols

Protocol 1: Induction of Diabetic Nephropathy in BTBR ob/ob Mice
  • Animals: Obtain male BTBR ob/ob mice and lean wild-type (WT) littermates at 6-8 weeks of age.[5]

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

  • Disease Development: BTBR ob/ob mice spontaneously develop hyperglycemia and progressive proteinuria.[6] Monitor body weight and blood glucose weekly.

  • Atrasentan Administration: At 8 weeks of age, begin oral administration of Atrasentan (e.g., 10 mg/kg/day) or vehicle control via oral gavage or in drinking water.[9]

  • Study Duration: Continue treatment for 12-16 weeks to allow for the development of significant renal pathology.[6]

Protocol 2: Induction of Diabetic Nephropathy with Streptozotocin (STZ) in Rats
  • Animals: Use male Sprague-Dawley rats (180-220 g).

  • STZ Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Induction: Administer a single intraperitoneal injection of STZ (60 mg/kg body weight) to overnight-fasted rats.[4] Control rats receive an injection of citrate buffer only.

  • Confirmation of Diabetes: Measure blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.[4]

  • Atrasentan Administration: Begin daily oral gavage of Atrasentan (e.g., 10 mg/kg) or vehicle four weeks after STZ injection and continue for the duration of the study (e.g., 8-12 weeks).[9]

Protocol 3: 5/6 Nephrectomy Model of Chronic Kidney Disease in Rats
  • Animals: Use male Sprague-Dawley rats (250-300 g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).

    • Perform a midline laparotomy to expose the kidneys.

    • Stage 1: Ligate the right renal artery and vein and remove the right kidney (unilateral nephrectomy).

    • Stage 2 (one week later): Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the left kidney.[1][10] Alternatively, surgical resection of the upper and lower thirds of the left kidney can be performed.[1]

  • Post-operative Care: Provide appropriate analgesia and monitor for recovery.

  • Atrasentan Administration: Begin Atrasentan treatment (e.g., 10 mg/kg/day in drinking water) one day after the second surgery and continue for the desired study duration (e.g., 8-12 weeks).[9]

Protocol 4: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
  • Urine Collection: Place individual mice or rats in metabolic cages for 6-24 hours to collect urine.[11] Alternatively, spot urine samples can be collected.[12]

  • Sample Processing: Centrifuge the collected urine at 1,500 x g for 10 minutes to remove debris. Store the supernatant at -80°C until analysis.

  • Albumin Measurement: Use a commercially available mouse or rat albumin ELISA kit according to the manufacturer's instructions.

  • Creatinine Measurement: Use a commercially available creatinine assay kit (colorimetric or enzymatic) according to the manufacturer's instructions.

  • Calculation: Calculate the UACR by dividing the albumin concentration (in μg) by the creatinine concentration (in mg).

Protocol 5: Quantification of Podocyte Number
  • Tissue Preparation:

    • Perfuse the kidneys with 4% paraformaldehyde (PFA).

    • Embed the kidneys in paraffin and cut 4 μm sections.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the kidney sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with a primary antibody against a podocyte-specific nuclear marker, such as Wilms' Tumor 1 (WT-1).

    • Incubate with an appropriate secondary antibody and detection system (e.g., HRP-DAB).

    • Counterstain with hematoxylin.

  • Stereological Analysis (Physical Disector/Fractionator Method):

    • This is an unbiased method for cell counting.[13]

    • Acquire images of random fields of view within the renal cortex.

    • Use a stereology software to superimpose a counting frame on pairs of sections (a reference and a look-up section) separated by a known distance.

    • Count the number of podocyte nuclei that appear in the reference section but not in the look-up section (Q-).

    • Calculate the total podocyte number based on the number of counted nuclei, the area of the counting frame, and the section thickness.[13]

Protocol 6: Immunohistochemistry for Collagen IV
  • Tissue Preparation: Prepare paraffin-embedded kidney sections as described in Protocol 5.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the sections.

    • Perform enzymatic antigen retrieval with pepsin or protease.[8][14]

    • Block endogenous peroxidase and non-specific binding.

    • Incubate with a primary antibody against Collagen IV.

    • Incubate with a secondary antibody and detection system.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Capture images of multiple glomeruli per kidney section.

    • Use image analysis software (e.g., ImageJ) to quantify the percentage of the glomerular tuft area that is positive for Collagen IV staining.[15]

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of Atrasentan in relevant models of renal disease. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a thorough understanding of Atrasentan's therapeutic potential for patients with chronic kidney disease.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, especially during DNA replication.[1][2] In response to replication stress—the slowing or stalling of replication forks—ATR is activated and orchestrates a signaling cascade to initiate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[1][2][3] Cancer cells, often characterized by high levels of replication stress due to oncogene activation, are particularly dependent on the ATR signaling pathway for survival. This dependency presents a therapeutic window for ATR inhibitors, which can selectively induce synthetic lethality in cancer cells by abrogating critical cell cycle checkpoints, leading to catastrophic mitotic events and cell death.

Flow cytometry is an indispensable tool for elucidating the mechanism of action of ATR inhibitors by providing a quantitative analysis of their effects on cell cycle distribution. This application note provides a detailed overview of the principles, protocols, and data analysis for assessing cell cycle arrest induced by ATR inhibitors using this powerful technique.

Principle of ATR Inhibition and Cell Cycle Arrest

Under normal physiological conditions, the activation of ATR in response to DNA damage or replication stress leads to the phosphorylation of its primary downstream target, checkpoint kinase 1 (Chk1).[1][2] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby inducing arrest at the G2/M or S phase checkpoints.[3] This pause allows the cell time to repair the damaged DNA before proceeding with mitosis.

ATR inhibitors function by blocking the kinase activity of ATR, thereby preventing the phosphorylation and activation of Chk1.[2] In the presence of an ATR inhibitor, the cell cycle checkpoints are not engaged, even in the face of DNA damage or replication stress.[2] This forces the cell to prematurely enter mitosis with unrepaired DNA, leading to genomic instability, mitotic catastrophe, and ultimately, apoptosis. The abrogation of the G2/M checkpoint is a key mechanism by which ATR inhibitors sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[4][5]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the effects of various ATR inhibitors on the cell cycle distribution of different cancer cell lines, as determined by flow cytometry.

Table 1: Effect of ATR Inhibitor AZD6738 on Cell Cycle Distribution in Head and Neck Squamous Cell Carcinoma (HNSCC) Cells.

Cell LineTreatment (24h)% G1 Phase% S Phase% G2/M Phase
SQD9 Control (DMSO)552520
AZD6738 (0.5 µM)503515
RT (6Gy)101575
AZD6738 + RT204040
SCC154 Control (DMSO)602020
AZD6738 (0.5 µM)582814
RT (6Gy)151075
AZD6738 + RT253540

Data adapted from a study on the effect of ATR inhibition in HNSCC cells.[6] The data illustrates that in combination with radiotherapy (RT), AZD6738 abrogates the G2/M arrest.

Table 2: Effect of ATR Inhibitor VE-821 and PARP Inhibitor Olaparib on Cell Cycle Distribution in Neuroblastoma Cells.

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
SHEP-1 Control (DMSO)651520
VE-821 (0.5 µM)602515
Olaparib (0.5 µM)553015
VE-821 + Olaparib454015

Adapted from a study on replication stress and ATR inhibitor sensitivity in neuroblastoma.[2] The combination of ATR and PARP inhibitors leads to an accumulation of cells in the S phase, indicative of increased replication stress.

Table 3: Cisplatin-Induced S-Phase Arrest is ATR-Dependent.

Cell LineTreatment (10h)% G1 Phase% S Phase% G2/M Phase
GK41 Control70300
(ATR-proficient)Cisplatin (10 µM)205921
GK41 Control70300
(kdATR)Cisplatin (10 µM)453817

Data from a study demonstrating that cisplatin-induced S-phase arrest is dependent on ATR function.[7] Expression of a kinase-dead ATR (kdATR) diminishes the S-phase arrest.

Experimental Protocols

Protocol 1: Standard Propidium Iodide Staining for Cell Cycle Analysis

This protocol outlines the fundamental steps for analyzing cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the ATR inhibitor at the desired concentrations and for the specified duration. Include appropriate vehicle controls (e.g., DMSO).

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and neutralize with complete medium. Collect cells by centrifugation at 300 x g for 5 minutes. For suspension cells, directly collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: BrdU and Propidium Iodide Dual Staining for S-Phase Analysis

This protocol allows for a more precise quantification of cells actively synthesizing DNA (S-phase) in combination with total DNA content.

Materials:

  • 5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM)

  • PBS

  • 70% Ethanol (ice-cold)

  • 2 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Borate (Na₂B₄O₇), pH 8.5

  • Anti-BrdU antibody (FITC-conjugated)

  • Propidium Iodide (PI) Staining Solution (as in Protocol 1)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the ATR inhibitor as described in Protocol 1.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium to a final concentration of 10 µM. Incubate for 30-60 minutes at 37°C to allow for BrdU incorporation into newly synthesized DNA.[8]

  • Cell Harvesting and Fixation: Harvest and fix the cells in 70% ethanol as described in Protocol 1.[8]

  • Denaturation: Centrifuge the fixed cells and resuspend the pellet in 1 mL of 2 M HCl. Incubate for 30 minutes at room temperature to denature the DNA, which exposes the incorporated BrdU.[8]

  • Neutralization: Add 3 mL of 0.1 M sodium borate to neutralize the acid. Centrifuge and discard the supernatant.

  • Antibody Staining: Wash the cell pellet with PBS containing 1% BSA. Resuspend the cells in a solution containing the FITC-conjugated anti-BrdU antibody and incubate for 1 hour at room temperature in the dark.

  • PI Staining: Wash the cells to remove unbound antibody. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting both FITC (BrdU) and PI fluorescence data.

  • Data Analysis: Generate a bivariate plot of BrdU (FITC) versus DNA content (PI). This will allow for the clear discrimination of cells in G1 (BrdU-negative, 2N DNA), S (BrdU-positive, 2N to 4N DNA), and G2/M (BrdU-negative, 4N DNA) phases.

Mandatory Visualizations

ATR_Signaling_Pathway ssDNA ssDNA RPA RPA ssDNA->RPA ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates pChk1 p-Chk1 (Active) ATR_inhibitor ATR Inhibitor ATR_inhibitor->ATR_ATRIP Cdc25 Cdc25 pChk1->Cdc25 phosphorylates pCdc25 p-Cdc25 (Inactive) CDK CDK pCdc25->CDK fails to activate pCDK p-CDK (Inactive) CellCycleProgression Cell Cycle Progression CellCycleArrest Cell Cycle Arrest (G2/M, S)

Caption: ATR Signaling Pathway in Cell Cycle Control.

Experimental_Workflow start Start: Plate Cells treatment Treat with ATR Inhibitor (and/or DNA damaging agent) start->treatment brdu_label Optional: BrdU Labeling treatment->brdu_label harvest Harvest Cells treatment->harvest brdu_label->harvest fix Fix in 70% Ethanol harvest->fix denature Optional: DNA Denaturation (for BrdU) fix->denature stain Stain with Propidium Iodide (and Anti-BrdU Ab) fix->stain denature->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Flow Cytometry Experimental Workflow.

Conclusion

The analysis of cell cycle arrest by flow cytometry is a robust and essential method for characterizing the pharmacological effects of ATR inhibitors. The protocols provided herein offer a comprehensive guide for researchers to quantitatively assess how these inhibitors modulate cell cycle progression, both as single agents and in combination with other anti-cancer therapies. The ability of ATR inhibitors to abrogate DNA damage-induced cell cycle checkpoints is a key component of their therapeutic potential, and flow cytometry remains the gold standard for investigating this mechanism. The detailed data and methodologies presented in these application notes will aid in the continued development and evaluation of this promising class of anti-cancer drugs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Atrasentan Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Atrasentan resistance in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Atrasentan?

Atrasentan is a selective antagonist of the endothelin-A (ETA) receptor.[1][2][3][4] The endothelin-1 (ET-1) peptide, upon binding to the ETA receptor, activates signaling pathways that promote cancer cell proliferation, invasion, angiogenesis, and resistance to apoptosis.[1] Atrasentan blocks this interaction, thereby inhibiting these tumorigenic processes.

Q2: My cancer cell line shows increasing resistance to Atrasentan. What are the potential mechanisms?

While research specifically detailing Atrasentan resistance mechanisms is limited, evidence points towards the involvement of ATP-binding cassette (ABC) transporters. Preclinical studies have shown that cancer cells overexpressing P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) exhibit slight resistance to the antiproliferative effects of Atrasentan. Other potential, though less specifically documented for Atrasentan, general mechanisms of resistance to targeted therapies that could be investigated include:

  • Alterations in the drug target: Mutations in the ETA receptor could potentially reduce Atrasentan's binding affinity.

  • Activation of bypass signaling pathways: Cancer cells might upregulate alternative survival pathways to compensate for the ETA receptor blockade. Crosstalk with pathways like PI3K/Akt and MAPK is a common theme in drug resistance.[5][6][7][8][9]

  • Epigenetic modifications: Changes in DNA methylation or histone modification could alter the expression of genes involved in drug sensitivity.

  • Drug inactivation: Altered metabolism of Atrasentan within the cancer cells could lead to its inactivation.

Q3: Are there any known biomarkers associated with Atrasentan sensitivity or resistance?

Currently, there are no clinically validated biomarkers to predict response or resistance to Atrasentan. However, the expression level of the ETA receptor in tumor cells is a rational candidate biomarker for sensitivity. For resistance, overexpression of P-gp and BCRP could be investigated as potential markers.

Troubleshooting Guides

Issue 1: Decreased sensitivity to Atrasentan in our cancer cell line over time.

This is a common issue indicative of acquired resistance. Here's a troubleshooting workflow to investigate and potentially overcome this problem.

Experimental Workflow for Investigating Acquired Atrasentan Resistance

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Strategy Development A Decreased cell death with Atrasentan treatment B1 Increased drug efflux? A->B1 B2 Altered signaling pathways? A->B2 B3 Target mutation? A->B3 C1 Measure P-gp/BCRP expression (qPCR/Western Blot) B1->C1 C3 Analyze key signaling pathways (e.g., PI3K/Akt, MAPK) B2->C3 C4 Sequence ETA receptor gene B3->C4 C2 Perform functional efflux assay C1->C2 D1 Combination with efflux pump inhibitors C2->D1 D2 Combination with inhibitors of bypass pathways C3->D2 D3 Alternative endothelin receptor antagonists C4->D3

Caption: Workflow for troubleshooting decreased Atrasentan sensitivity.

1. Confirm Resistance:

  • Experiment: Perform a dose-response curve and calculate the IC50 of Atrasentan in your current cell line compared to the parental, sensitive cell line.

  • Expected Outcome: A significant increase in the IC50 value confirms resistance.

2. Investigate Drug Efflux:

  • Hypothesis: The resistant cells are actively pumping Atrasentan out via ABC transporters like P-gp or BCRP.

  • Experiments:

    • Gene and Protein Expression: Quantify the mRNA and protein levels of ABCB1 (MDR1/P-gp) and ABCG2 (BCRP) using qPCR and Western blotting, respectively.

    • Functional Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342) to measure efflux activity. Increased efflux in resistant cells will result in lower intracellular fluorescence.

  • Troubleshooting: If you observe increased expression and/or function of these transporters, consider combination therapies.

3. Explore Bypass Signaling Pathways:

  • Hypothesis: Resistant cells have upregulated pro-survival signaling pathways to circumvent the ETA receptor blockade. The PI3K/Akt and MAPK pathways are common culprits in cancer drug resistance.[5][6][7][8][9]

  • Experiment:

    • Western Blot Analysis: Compare the phosphorylation status (activation) of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK (e.g., p-ERK, p-JNK) pathways between sensitive and resistant cells, with and without Atrasentan treatment.

  • Troubleshooting: If a bypass pathway is hyperactivated in resistant cells, consider a combination therapy with an inhibitor of that pathway.

Issue 2: How to develop an Atrasentan-resistant cancer cell line for our studies?

Developing a resistant cell line is a crucial first step to studying resistance mechanisms. Here is a general protocol.

Protocol for Developing an Atrasentan-Resistant Cancer Cell Line

G A Start with parental sensitive cell line B Determine Atrasentan IC20 A->B C Continuous exposure to IC20 B->C D Gradually increase Atrasentan concentration C->D E Monitor cell viability and morphology D->E F Establish a stable resistant cell line E->F G Confirm resistance (IC50 determination) F->G

Caption: Step-by-step protocol for generating Atrasentan-resistant cells.

Methodology:

  • Determine Initial Dose: First, determine the IC50 of Atrasentan on your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo). Start the resistance induction by chronically exposing the cells to a low concentration of Atrasentan, typically the IC10-IC20.

  • Stepwise Dose Escalation: Culture the cells in the presence of this initial Atrasentan concentration. When the cells resume a normal growth rate, subculture them and increase the Atrasentan concentration by 1.5 to 2-fold.[10][11]

  • Monitoring: At each stage, closely monitor the cells for signs of stress and changes in morphology. It is expected that a significant portion of cells will die after each dose escalation. Allow the surviving cells to repopulate the culture vessel.

  • Establishment of Resistant Line: Repeat the dose escalation until the cells are able to proliferate in a significantly higher concentration of Atrasentan (e.g., 5-10 times the original IC50) than the parental cells. This process can take several months.

  • Confirmation of Resistance: Once a resistant population is established, confirm the degree of resistance by performing a dose-response assay and calculating the new IC50. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

  • Cryopreservation: Cryopreserve the resistant cells at various passages. It is good practice to continuously culture the resistant cell line in the presence of the final Atrasentan concentration to maintain the resistant phenotype.

Strategies to Overcome Atrasentan Resistance

Combination Therapies

Based on preclinical rationale and clinical studies, combination therapy is a promising approach to overcome Atrasentan resistance.

1. Combination with Chemotherapy:

Preclinical evidence suggests a synergistic effect between Atrasentan and taxanes like paclitaxel.[12] Clinical trials have also explored Atrasentan in combination with paclitaxel and carboplatin in non-small cell lung cancer, and with pegylated liposomal doxorubicin in ovarian cancer.[12][13]

  • Experimental Protocol:

    • Determine the IC50 values of Atrasentan and the chemotherapeutic agent (e.g., paclitaxel) individually in your resistant cell line.

    • Treat the resistant cells with a combination of Atrasentan and the chemotherapeutic agent at various concentrations. A checkerboard assay is a common method.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

2. Targeting Drug Efflux Pumps:

If your resistant cells overexpress P-gp or BCRP, co-administration of Atrasentan with an inhibitor of these pumps could restore sensitivity.

  • Experimental Protocol:

    • Select a known inhibitor for the overexpressed transporter (e.g., Verapamil for P-gp, Ko143 for BCRP).

    • Perform a dose-response curve for Atrasentan in the resistant cells in the presence and absence of a fixed, non-toxic concentration of the efflux pump inhibitor.

    • A significant leftward shift in the Atrasentan dose-response curve and a decrease in the IC50 value would indicate successful reversal of this resistance mechanism.

Quantitative Data Summary

Table 1: In Vitro Interaction of Atrasentan with ABC Transporters Data is illustrative and based on findings from preclinical studies.

TransporterAtrasentan ActivityIC50 for InhibitionEffect on Atrasentan Efficacy
P-glycoprotein (P-gp)Moderate Inhibitor~15 µMOverexpression leads to slight resistance
BCRPWeak Inhibitor~60 µMOverexpression leads to slight resistance

Signaling Pathways Implicated in Endothelin Action and Potential Resistance

The endothelin-1 (ET-1) / ETA receptor axis activates several downstream signaling pathways that are crucial for cancer progression. Resistance to Atrasentan could involve the hyperactivation of these or parallel pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses ET1 ET-1 ETAR ETA Receptor ET1->ETAR Binds PLC PLC ETAR->PLC PI3K PI3K ETAR->PI3K Angiogenesis Angiogenesis ETAR->Angiogenesis Atrasentan Atrasentan Atrasentan->ETAR Blocks PKC PKC PLC->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition mTOR->Proliferation

Caption: Simplified signaling pathways downstream of the ETA receptor.

This guide provides a starting point for researchers facing Atrasentan resistance. As the field evolves, more specific mechanisms and strategies to overcome resistance will likely be uncovered. Careful experimental design and a systematic approach to troubleshooting are key to successfully navigating this challenge.

References

Technical Support Center: Optimizing ATR Inhibitor Dosage for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR inhibitors in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of an ATR inhibitor for my in-vitro experiment?

A1: The optimal concentration, often referred to as the IC50 (half-maximal inhibitory concentration), is crucial for achieving the desired biological effect while minimizing off-target effects. A dose-response curve is the standard method for determining the IC50 in your specific cell line.

  • Experimental Approach: A common method is to perform a cell viability assay.[1][2] Seed cells in a 96-well plate and treat them with a serial dilution of the ATR inhibitor for a defined period (e.g., 72 hours).[1][3] Cell viability can be measured using assays like Alamar Blue or CellTiter-Glo.[1][3]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 is the concentration at which a 50% reduction in cell viability is observed.

  • Considerations: IC50 values can vary significantly between different cell lines and specific ATR inhibitors.[4][5] It is essential to determine the IC50 empirically for your experimental system. For some potent ATR inhibitors, IC50 values can be in the low nanomolar range.[6]

Q2: What is the recommended incubation time for an ATR inhibitor?

A2: The optimal incubation time depends on the experimental endpoint.

  • Short-term Exposure (2-6 hours): For assessing the immediate inhibition of ATR signaling, a short incubation is often sufficient. This is typically used for mechanistic studies, such as evaluating the phosphorylation of ATR targets like Chk1.[7][8][9]

  • Long-term Exposure (24-72 hours or longer): To assess downstream effects like changes in cell viability, apoptosis, or cell cycle progression, longer incubation times are necessary.[1][9][10] Continuous exposure for 6-7 days may also be used to assess long-term growth inhibition.[9]

  • Transient Exposure: In some experimental setups, particularly when combining ATR inhibitors with DNA-damaging agents, a transient exposure (e.g., 2 hours) to the ATR inhibitor after the primary treatment can be highly effective.[7][8]

Q3: How can I confirm that my ATR inhibitor is working on-target?

A3: The most direct way to confirm on-target activity is to measure the phosphorylation of a direct downstream target of ATR, such as Chk1 at Serine 345 (p-Chk1 S345).[6][11]

  • Method: Perform a Western blot analysis on cell lysates treated with the ATR inhibitor. A significant reduction in the p-Chk1 S345 signal upon treatment, especially after inducing DNA damage (e.g., with hydroxyurea or UV radiation), indicates effective ATR inhibition.[11][12]

  • Biomarker: Phosphorylated Chk1 is a widely accepted pharmacodynamic biomarker for ATR inhibitor activity.[7][11]

Q4: I'm observing high toxicity or unexpected effects. Could these be off-target effects?

A4: While newer generations of ATR inhibitors are highly selective, off-target effects are a possibility, especially at high concentrations. Some ATR inhibitors may also inhibit other PIKK family members like ATM, DNA-PK, and mTOR at concentrations hundreds of fold higher than that required to inhibit ATR.[6][13]

  • Troubleshooting:

    • Titrate the Dose: Use the lowest effective concentration of the inhibitor based on your dose-response curves.

    • Use a Selective Inhibitor: Whenever possible, use a highly selective ATR inhibitor. Macrocyclic ATR inhibitors have been developed to increase selectivity.[6]

    • Control Experiments: Include appropriate controls, such as a different, structurally unrelated ATR inhibitor, to see if the same phenotype is observed.

    • Assess Off-Target Kinases: If you suspect off-target effects, you can perform kinase profiling assays or check the phosphorylation status of key substrates of other potentially inhibited kinases.

Q5: Why do different cell lines show varying sensitivity to the same ATR inhibitor?

A5: Cell line variability in response to ATR inhibitors is common and can be attributed to several factors:

  • Genetic Background: The status of DNA damage response (DDR) genes is a major determinant. Cells with deficiencies in other DDR pathways, such as ATM or BRCA1/2 mutations, are often more reliant on the ATR pathway and thus more sensitive to its inhibition.[1][9][14]

  • Oncogene-Induced Replication Stress: Cancer cells often experience high levels of replication stress due to the activity of oncogenes like MYC or Cyclin E.[13][15] This increased reliance on ATR for genome stability makes them more vulnerable to ATR inhibitors.

  • Cell Cycle Checkpoint Integrity: Tumors with a defective G1 checkpoint are more dependent on the S and G2 checkpoints, which are regulated by ATR.[11][16][17]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibition of p-Chk1 Inhibitor concentration is too low.Perform a dose-response curve to determine the optimal concentration.
Inactive inhibitor.Check the expiration date and storage conditions of the inhibitor. Test a fresh batch.
Insufficient induction of DNA damage.Ensure your DNA damaging agent (e.g., HU, UV) is working effectively.
High cell death even at low concentrations Cell line is highly sensitive.Re-evaluate the IC50 for that specific cell line. Start with a lower concentration range.
Off-target toxicity.Use a more selective ATR inhibitor. Perform control experiments to rule out off-target effects.
Inconsistent results between experiments Variation in cell density at seeding.Standardize cell seeding protocols to ensure consistent cell numbers.
Differences in treatment duration.Precisely control the timing of inhibitor addition and experiment termination.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination.[18]
ATR inhibitor is not synergistic with DNA damaging agent Incorrect timing of administration.The optimal schedule often involves adding the ATR inhibitor 12-24 hours after the DNA damaging agent to coincide with the peak of S-phase accumulation and ATR activation.[7][8]
The chosen DNA damaging agent does not induce a strong ATR response.Use agents known to cause replication stress, such as topoisomerase inhibitors or platinum-based drugs.[6]

Quantitative Data Summary

Table 1: Reported IC50 Values for Various ATR Inhibitors in Different Cell Lines

ATR InhibitorCell LineIC50 (nM)Assay TypeReference
Aprea macrocyclic ATRi-< 20Biochemical Kinase Assay[6]
DDRi (NVP-BEZ235)U2OS100In-cellulo ATR inhibition[13]
ATRiU2OS25In-cellulo ATR inhibition[13]
AZD6738 (Ceralasertib)Panel of 276 cancer cell linesMedian GI50 = 1470Cell Growth Inhibition[4]
M1774 (Tuvusertib)H146, H82, DMS114Nanomolar rangeCell Viability[5]

Note: IC50 and GI50 values are highly context-dependent and should be determined empirically for each experimental system.

Key Experimental Protocols

Cell Viability Assay (using CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the ATR inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control and plot the results to determine the IC50.

Western Blot for Phospho-Chk1 (p-Chk1)
  • Cell Culture and Treatment: Plate cells and allow them to attach. Treat the cells with the ATR inhibitor at the desired concentration for a specified time (e.g., 1-3 hours). To induce a robust ATR signal, you can co-treat or pre-treat with a DNA damaging agent like hydroxyurea (HU) or expose the cells to UV radiation.[11][19]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-Chk1 (e.g., Ser345) overnight at 4°C. Also probe for total Chk1 and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.

Cell Cycle Analysis (using Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture and treat cells with the ATR inhibitor for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[20] ATR inhibition, especially in combination with DNA damage, can lead to an abrogation of the G2/M checkpoint.[12][16]

Visualizations

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_activation ATR Activation cluster_effector Downstream Effectors DNA_Damage Stalled Replication Forks ssDNA RPA RPA DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates p_Chk1 p-Chk1 (S345) ATR_ATRIP->p_Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest (S, G2/M) p_Chk1->CellCycleArrest ForkStabilization Replication Fork Stabilization p_Chk1->ForkStabilization DNA_Repair DNA Repair p_Chk1->DNA_Repair ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR_ATRIP inhibits

Caption: Simplified ATR signaling pathway upon DNA damage and its inhibition.

Experimental_Workflow_IC50 Start Seed Cells (96-well plate) Treatment Add Serial Dilutions of ATR Inhibitor Start->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Analysis Analyze Data & Determine IC50 Assay->Analysis

Caption: Workflow for determining the IC50 of an ATR inhibitor.

Troubleshooting_Logic Start Experiment Fails Check_pChk1 Is p-Chk1 inhibited? Start->Check_pChk1 Check_Toxicity Is toxicity too high? Start->Check_Toxicity Check_Synergy No synergy with DNA damage? Start->Check_Synergy pChk1_No No Check_pChk1->pChk1_No pChk1_Yes Yes Check_pChk1->pChk1_Yes Toxicity_Yes Yes Check_Toxicity->Toxicity_Yes Toxicity_No No Check_Toxicity->Toxicity_No Synergy_No Yes Check_Synergy->Synergy_No Action_IncreaseDose Increase inhibitor conc. Check inhibitor activity. pChk1_No->Action_IncreaseDose Action_Proceed On-target effect confirmed. Evaluate downstream endpoint. pChk1_Yes->Action_Proceed Action_LowerDose Lower inhibitor conc. Check cell line sensitivity. Toxicity_Yes->Action_LowerDose Action_CheckTiming Optimize timing of co-treatment. Synergy_No->Action_CheckTiming

Caption: A logical troubleshooting guide for common ATR inhibitor experiments.

References

Identifying and minimizing off-target effects of ATR inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATR inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of ATR inhibitors?

A1: ATR inhibitors, while designed to be selective, can exhibit off-target activity against other kinases, particularly those within the phosphatidylinositol 3-kinase-related kinase (PIKK) family. The most frequently observed off-targets include mTOR (mammalian target of rapamycin), DNA-PK (DNA-dependent protein kinase), and ATM (ataxia-telangiectasia mutated).[1][2][3] Some inhibitors may also show activity against other kinases as revealed by broad kinome profiling.[4][5] These off-target inhibitions can lead to a variety of cellular effects that may confound experimental results.

Q2: How can I experimentally identify off-target effects of my ATR inhibitor?

A2: Two primary methods are widely used to identify the off-target profile of kinase inhibitors:

  • Kinase Profiling/Kinome Scanning: This involves screening your inhibitor against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50) against each. This provides a broad view of the inhibitor's selectivity.[6][7]

  • Chemical Proteomics: This approach identifies the direct binding targets of a compound in a complex biological sample, such as a cell lysate. Techniques like affinity chromatography using immobilized inhibitors followed by mass spectrometry can reveal both expected and unexpected protein interactions.[8][9]

Q3: What are some general strategies to minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurately interpreting your data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Titrate your ATR inhibitor to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of CHK1 phosphorylation) to reduce the likelihood of engaging off-targets.

  • Use Multiple, Structurally Distinct Inhibitors: If possible, confirm your findings using two or more ATR inhibitors with different chemical scaffolds. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Perform Rescue Experiments: Where feasible, a "rescue" experiment using a drug-resistant mutant of ATR can help confirm that the observed phenotype is due to on-target inhibition.

  • Validate with Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout ATR and see if this phenocopies the effects of the inhibitor.

Q4: Are there known differences in the off-target profiles of common ATR inhibitors?

A4: Yes, different ATR inhibitors have distinct selectivity profiles. For example, while many show some activity against mTOR, the potency of this off-target inhibition varies. Ceralasertib (AZD6738) has been shown to have a good margin of selectivity against PI3Ks and other PIKK family members.[1][2] Elimusertib (BAY-1895344) also demonstrates high selectivity against related kinases like DNA-PK, ATM, and PI3K.[3] It is essential to consult specific profiling data for the inhibitor you are using.

Quantitative Data on Off-Target Effects

The following tables summarize the inhibitory activity (IC50 in nM) of several common ATR inhibitors against ATR and known off-target kinases. This data is compiled from various kinase profiling studies.

Table 1: Off-Target Profile of Berzosertib (M6620/VX-970)

KinaseIC50 (nM)
ATR 19 [10]
mTOR>5000
DNA-PK>5000
ATM>5000
PI3Kα>5000

Data is illustrative and may vary between studies.

Table 2: Off-Target Profile of Ceralasertib (AZD6738)

KinaseIC50 (nM)
ATR 1 [2]
mTOR5700 (GI50)[1]
DNA-PK>5000[4]
ATM>5000[4]
PI3Kα>5000

Data is illustrative and may vary between studies.

Table 3: Off-Target Profile of Elimusertib (BAY-1895344)

KinaseIC50 (nM)
ATR 7 [3]
mTOR427
DNA-PK332[3]
ATM1420[3]
PI3K3270[3]

Data is illustrative and may vary between studies.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an ATR inhibitor against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the ATR inhibitor in DMSO.

    • Reconstitute recombinant kinases in their appropriate kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate) and ATP.

  • Assay Plate Setup:

    • Add the kinase buffer to all wells of a 96-well or 384-well plate.

    • Create a serial dilution of the ATR inhibitor across the plate. Include a DMSO-only control (vehicle) and a no-inhibitor control.

  • Kinase Reaction:

    • Add the recombinant kinase to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect kinase activity. The detection method will depend on the assay format (e.g., radiometric using ³²P-ATP, fluorescence-based, or luminescence-based).

  • Data Analysis:

    • Measure the signal in each well.

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Chemical Proteomics Workflow for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of an ATR inhibitor from a cell lysate.

  • Probe Synthesis (if applicable):

    • Synthesize a derivative of the ATR inhibitor that can be immobilized on a solid support (e.g., by adding a linker with a reactive group).

  • Affinity Resin Preparation:

    • Covalently attach the inhibitor probe to a solid support, such as agarose beads.

  • Cell Lysis and Lysate Preparation:

    • Culture cells of interest and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the inhibitor-conjugated beads. A control with unconjugated beads should be run in parallel.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS data using a protein database search engine.

    • Compare the proteins identified from the inhibitor beads to the control beads to identify specific binders.

Troubleshooting Guides

Troubleshooting In Vitro Kinase Assays
Problem Possible Cause(s) Solution(s)
High Background Signal - Contaminated reagents- Non-specific binding of detection antibody- Autophosphorylation of the kinase- Use fresh, high-quality reagents.- Optimize blocking conditions and antibody concentrations.- Run a control without substrate to assess autophosphorylation.
No or Weak Signal - Inactive kinase or substrate- Incorrect buffer conditions (pH, salt)- Insufficient incubation time- Verify the activity of the kinase and substrate with positive controls.- Optimize the assay buffer for the specific kinase.- Perform a time-course experiment to determine the optimal incubation time.
High Variability Between Replicates - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects on the plate- Use calibrated pipettes and proper technique.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or fill them with buffer.
IC50 Value is Unexpectedly High/Low - Incorrect inhibitor concentration- ATP concentration is too high or low (for ATP-competitive inhibitors)- The inhibitor is unstable in the assay buffer- Verify the concentration of the inhibitor stock solution.- Use an ATP concentration close to the Km for the kinase.- Check the stability of the inhibitor under the assay conditions.
Troubleshooting Chemical Proteomics
Problem Possible Cause(s) Solution(s)
High Number of Non-specific Binders - Insufficient washing of beads- Hydrophobic interactions with the beads or linker- High concentration of lysate- Increase the number and stringency of wash steps.- Include a mild detergent in the wash buffers.- Optimize the lysate-to-bead ratio.
Failure to Identify Known On-Target (ATR) - Inactive immobilized inhibitor- Low abundance of the target protein- The linker interferes with binding- Confirm the activity of the immobilized inhibitor.- Use a cell line with high ATR expression or enrich for the target.- Synthesize a probe with a different linker position.
Poor Reproducibility - Inconsistent lysate preparation- Variability in bead handling and washing- Inconsistent protein digestion- Standardize the lysis and protein quantification protocol.- Ensure consistent and thorough washing of the beads.- Optimize the digestion protocol for complete and reproducible digestion.
Identification of "Sticky" Proteins (e.g., heat shock proteins) - These proteins are known to bind non-specifically to many surfaces.- These are common contaminants; focus on proteins that are significantly enriched over the control.
Troubleshooting Western Blot for Phosphorylated CHK1 (pCHK1)
Problem Possible Cause(s) Solution(s)
No or Weak pCHK1 Signal - Low level of DNA damage/replication stress- Phosphatase activity during sample preparation- Poor antibody quality- Treat cells with a DNA damaging agent (e.g., hydroxyurea) to induce pCHK1.- Always include phosphatase inhibitors in the lysis buffer and keep samples on ice.[11]- Use a validated antibody for pCHK1 and optimize the antibody concentration.
High Background - Milk-based blocking buffers (casein is a phosphoprotein)- Non-specific secondary antibody binding- Use a non-protein-based blocking buffer or BSA instead of milk.[11]- Run a secondary-only control and optimize the secondary antibody concentration.
Multiple Bands - Non-specific antibody binding- Protein degradation- Optimize antibody dilution and blocking conditions.- Use fresh samples and include protease inhibitors in the lysis buffer.[12]

Visualizing Pathways and Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response, a key pathway to understand when studying ATR inhibitors.

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effectors ssDNA Single-Stranded DNA (ssDNA) RPA RPA Complex ssDNA->RPA coats Rad911 9-1-1 Complex ssDNA->Rad911 loaded at junctions ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds CHK1 CHK1 ATR->CHK1 phosphorylates (activates) ForkStab Replication Fork Stabilization ATR->ForkStab promotes DNARepair DNA Repair ATR->DNARepair promotes TopBP1 TopBP1 TopBP1->ATR activates Rad911->TopBP1 recruits CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates (inhibits) CellCycle Cell Cycle Arrest (S, G2/M) CHK1->CellCycle induces arrest CDKs CDK1/2 CDC25->CDKs activates CDKs->CellCycle promotes progression ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR inhibits

Caption: Simplified ATR signaling pathway upon DNA damage.

Experimental Workflow for Off-Target Identification

This diagram outlines the key steps in identifying off-target effects of an ATR inhibitor.

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Profiling cluster_validation Target Validation start ATR Inhibitor kinome_scan Kinome Scan (>400 kinases) start->kinome_scan chem_prot Chemical Proteomics (Affinity Pull-down) start->chem_prot ic50_det Determine IC50 Values kinome_scan->ic50_det selectivity_profile Generate Selectivity Profile ic50_det->selectivity_profile validation Validate Hits (e.g., Western Blot, Cellular Assays) selectivity_profile->validation ms_analysis LC-MS/MS Analysis chem_prot->ms_analysis target_id Identify Potential Binders ms_analysis->target_id target_id->validation off_target_list Confirmed Off-Targets validation->off_target_list

Caption: Workflow for identifying ATR inhibitor off-targets.

Logical Relationship for Troubleshooting a Failed Western Blot

This diagram illustrates a decision-making process for troubleshooting a failed Western blot for pCHK1.

WB_Troubleshooting start No/Weak pCHK1 Signal check_positive_control Positive Control Treated? start->check_positive_control check_total_chk1 Total CHK1 Visible? check_positive_control->check_total_chk1 Yes solution_induce Induce pCHK1 with DNA damaging agent check_positive_control->solution_induce No check_transfer Successful Transfer? (Ponceau S) check_total_chk1->check_transfer No solution_phosphatase Add Phosphatase Inhibitors to Lysis Buffer check_total_chk1->solution_phosphatase No solution_antibody Optimize Primary Antibody Concentration check_total_chk1->solution_antibody Yes solution_loading Increase Protein Load check_transfer->solution_loading No solution_transfer Optimize Transfer Conditions check_transfer->solution_transfer Yes solution_phosphatase->check_transfer solution_antibody->check_transfer

Caption: Troubleshooting logic for a failed pCHK1 Western blot.

References

Technical Support Center: Enhancing Atrasentan Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of Atrasentan in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of Atrasentan in our rat pharmacokinetic studies. What are the potential causes and solutions?

A1: Low and variable oral bioavailability of Atrasentan is a known challenge, likely attributable to its poor aqueous solubility. Several factors in your experimental setup could be contributing to this issue. Consider the following troubleshooting steps:

  • Formulation Inadequacy: A simple suspension of Atrasentan in an aqueous vehicle is likely to lead to poor dissolution and absorption. The choice of vehicle is critical.

  • Particle Size: Large drug particles will have a smaller surface area, leading to a slower dissolution rate.

  • Animal-Related Factors: The gastrointestinal physiology of the animal model (e.g., gastric pH, transit time) can influence drug absorption. Ensure consistent fasting protocols and consider the age and strain of the animals.

To address these issues, we recommend exploring advanced formulation strategies as outlined in the guides below.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Atrasentan?

A2: Based on preclinical evidence and established pharmaceutical principles for poorly soluble drugs, the following strategies hold promise for improving Atrasentan's bioavailability:

  • Prodrug Approach: Chemical modification of the Atrasentan molecule to create a more soluble or permeable prodrug that converts back to the active Atrasentan in the body.

  • Amorphous Solid Dispersions: Dispersing Atrasentan in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Solubilizing Atrasentan in lipids, surfactants, and co-solvents can improve its absorption via the lymphatic system and by presenting the drug in a solubilized state at the site of absorption.

  • Complexation with Cyclodextrins: Encapsulating the Atrasentan molecule within a cyclodextrin cavity can increase its aqueous solubility.

Q3: How do I choose the right animal model for Atrasentan bioavailability studies?

A3: Rats and dogs are commonly used preclinical species for pharmacokinetic studies. The choice depends on the specific objectives of your study.

  • Rats: Offer the advantages of being cost-effective, having a well-characterized physiology, and requiring smaller amounts of the test compound. They are suitable for initial formulation screening.

  • Dogs: Their gastrointestinal physiology is closer to that of humans, making them a good model for predicting human pharmacokinetics. They are often used in later-stage preclinical development.

Regardless of the model, it is crucial to maintain consistency in species, strain, age, and sex to ensure the reproducibility of your results.

Troubleshooting Guides

Guide 1: Prodrug Approach to Enhance Atrasentan Exposure

Recent patent literature has disclosed the use of prodrugs to improve the pharmacokinetic profile of Atrasentan in rats.[1] This approach involves chemically modifying the Atrasentan molecule to enhance its solubility and/or permeability, with the modifying group being cleaved in vivo to release the active drug.

  • Test Article: An exemplified Atrasentan prodrug.

  • Animal Model: Male Sprague-Dawley (SD) rats.

  • Dosing:

    • Route: Oral gavage (p.o.).

    • Dose: 5 mg/kg.

    • Vehicle: To be optimized based on the physicochemical properties of the prodrug (e.g., a solution or suspension in a suitable vehicle like 0.5% methylcellulose).

  • Blood Sampling:

    • Collect serial blood samples from a suitable vessel (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentrations of both the prodrug and the released Atrasentan in plasma samples.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½) for Atrasentan using non-compartmental analysis.

ParameterValueUnit
Dose5mg/kg p.o.
AUC(last)2867h·ng/mL
Half-life (t½)16.3h

This table presents the reported pharmacokinetic parameters for Atrasentan following oral administration of a prodrug formulation to male SD rats.[1]

Guide 2: Amorphous Solid Dispersion for Improved Dissolution

For poorly water-soluble drugs like Atrasentan, formulating it as an amorphous solid dispersion can significantly increase its dissolution rate and, consequently, its oral absorption. This involves dispersing the drug in a hydrophilic polymer matrix.

  • Polymer and Solvent Selection:

    • Screen various polymers for their ability to form a stable amorphous dispersion with Atrasentan (e.g., PVP K30, HPMC, Soluplus®).

    • Select a suitable solvent system that dissolves both Atrasentan and the chosen polymer (e.g., methanol, ethanol, acetone).

  • Preparation of the Solid Dispersion (Solvent Evaporation Method):

    • Dissolve Atrasentan and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize the dried mass and sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the amorphous nature of the Atrasentan in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

    • Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.

  • In Vivo Pharmacokinetic Study:

    • Administer the Atrasentan solid dispersion and a control formulation (e.g., Atrasentan suspension) to a group of rats.

    • Follow the pharmacokinetic protocol as described in Guide 1.

    • Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the two groups to determine the improvement in bioavailability.

Visualizations

Atrasentan Mechanism of Action and Signaling Pathway

Atrasentan is a selective antagonist of the Endothelin-A (ETA) receptor. By blocking this receptor, it inhibits the downstream signaling cascade initiated by Endothelin-1 (ET-1), a potent vasoconstrictor and pro-fibrotic peptide. This action leads to vasodilation and a reduction in proteinuria.

Atrasentan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_receptor ETA Receptor ET-1->ETA_receptor Binds Gq Gq Protein ETA_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Fibrosis Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Atrasentan Atrasentan Atrasentan->ETA_receptor Blocks

Caption: Atrasentan blocks the Endothelin-A receptor signaling pathway.

Experimental Workflow for Improving Atrasentan Bioavailability

The following diagram outlines a typical experimental workflow for developing and evaluating a new formulation of Atrasentan aimed at enhancing its oral bioavailability in an animal model.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_data_analysis Data Analysis Formulation_Strategy Select Formulation Strategy (e.g., Prodrug, Solid Dispersion) Formulation_Prep Prepare Formulation Formulation_Strategy->Formulation_Prep In_Vitro_Char In Vitro Characterization (e.g., Solubility, Dissolution) Formulation_Prep->In_Vitro_Char Dosing Oral Administration to Rats/Dogs In_Vitro_Char->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Comparison Compare with Control Formulation PK_Analysis->Comparison Conclusion Assess Bioavailability Improvement Comparison->Conclusion

Caption: Workflow for enhancing Atrasentan bioavailability in animal studies.

References

Technical Support Center: Troubleshooting ATR Inhibitor Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the instability of ATR inhibitors in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My ATR inhibitor precipitated out of my aqueous buffer. What are the common causes?

A1: Precipitation of ATR inhibitors in aqueous solutions is a frequent issue primarily driven by their low water solubility. Many potent kinase inhibitors, including those targeting ATR, are lipophilic molecules. Key factors contributing to precipitation include:

  • Low Aqueous Solubility: ATR inhibitors like VE-821, AZD6738 (Ceralasertib), M6620 (Berzosertib), and RP-3500 (Camonsertib) have limited solubility in purely aqueous buffers.[1][2]

  • pH-Dependent Solubility: The solubility of ionizable compounds can be highly dependent on the pH of the buffer. For example, a weakly basic compound will be more soluble at a lower pH where it is protonated.

  • Buffer Composition: The type and concentration of buffer salts can influence solubility. Phosphate buffers, for instance, can sometimes lead to precipitation, especially at high organic solvent concentrations.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of non-polar compounds.

  • Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.

Q2: I'm observing a decrease in the effective concentration of my ATR inhibitor over time in my cell culture media. What could be happening?

A2: A decrease in effective concentration, even without visible precipitation, can be due to several instability issues:

  • Hydrolysis: The chemical structure of some ATR inhibitors may contain functional groups susceptible to hydrolysis (reaction with water). This can be influenced by the pH and temperature of the solution. For instance, sulfoximine moieties, present in some advanced ATR inhibitors, are generally stable but can degrade under certain conditions.[1]

  • Oxidation: Some inhibitors may be sensitive to oxidation, especially if stored in oxygen-permeable containers or if the buffer contains oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. Many heterocyclic scaffolds, such as pyrimidines found in some kinase inhibitors, can be susceptible to photodegradation.[3]

  • Aggregation: Inhibitor molecules can self-associate to form soluble or insoluble aggregates, reducing the concentration of the active monomeric form.

  • Adsorption: The inhibitor may adsorb to the surface of plasticware (e.g., tubes, plates), reducing its concentration in the solution.

Q3: How should I prepare and store stock and working solutions of ATR inhibitors to maximize stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your ATR inhibitor solutions.

  • Stock Solutions:

    • It is highly recommended to prepare high-concentration stock solutions in an organic solvent like Dimethyl Sulfoxide (DMSO). ATR inhibitors such as VE-821 and AZD6738 are readily soluble in DMSO.[1][2]

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the DMSO stock into your aqueous buffer or cell culture medium immediately before use.

    • It is often advised not to store aqueous solutions for more than a day due to potential instability.[4]

    • When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • For some inhibitors, a step-wise dilution using an intermediate solvent like ethanol may be necessary to improve solubility in the final aqueous buffer. For example, AZD6738 has a solubility of approximately 0.16 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2).[4]

Q4: What is a "forced degradation" study and why is it important for understanding inhibitor stability?

A4: A forced degradation or "stress testing" study is an essential component of drug development that exposes the compound to harsh conditions to accelerate its decomposition. The goal is to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods. Common stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid compound or a solution at high temperatures.

  • Photodegradation: Exposing the compound to UV and visible light.

By analyzing the compound before and after stress, one can determine its degradation pathways and the conditions under which it is least stable.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to ATR inhibitor instability.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon dilution into aqueous buffer. 1. Low aqueous solubility. 2. Inappropriate buffer pH. 3. High salt concentration. 1. Decrease the final concentration of the inhibitor. 2. Add a co-solvent like ethanol or PEG300 to the final aqueous solution (ensure the final concentration of the organic solvent is compatible with your experimental system). 3. Adjust the pH of the buffer to a range where the inhibitor is more soluble. 4. Use a lower salt concentration in your buffer if possible.
Precipitate forms over time in cell culture media. 1. Compound degradation to a less soluble product. 2. Slow precipitation of the parent compound. 3. Interaction with media components. 1. Prepare fresh solutions immediately before each experiment. 2. Filter the media after adding the inhibitor to remove any initial precipitates. 3. Visually inspect cultures for precipitates at regular intervals.
Loss of inhibitor activity or inconsistent experimental results. 1. Chemical degradation (hydrolysis, oxidation). 2. Photodegradation. 3. Aggregation. 4. Adsorption to labware. 1. Perform a stability study in your experimental buffer using HPLC to quantify the inhibitor concentration over time. 2. Protect solutions from light by using amber vials or covering containers with foil. 3. Analyze for aggregation using Dynamic Light Scattering (DLS). 4. Use low-binding microplates and tubes.

Quantitative Stability and Solubility Data

Table 1: Solubility of Selected ATR Inhibitors

InhibitorSolventSolubilityReference
AZD6738 (Ceralasertib) DMSO~30 mg/mL[4]
Ethanol~30 mg/mL[4]
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL[4]
VE-821 DMSO~74 mg/mL (200.86 mM)[1]
M6620 (Berzosertib) Data not publicly available--
RP-3500 (Camonsertib) DMSO~83 mg/mL (202.2 mM)

Note: The "ATR" in Atorvastatin refers to the drug's name and it is a lipid-lowering agent, not an inhibitor of the ATR kinase involved in the DNA damage response. The data below is provided as an illustrative example of pH-dependent solubility.

Table 2: Example of pH-Dependent Solubility (Atorvastatin at 37°C)

pHSolubility (µg/mL)
1.26.63 ± 0.24
4.012.81 ± 1.16
6.8158.35 ± 4.58

This data illustrates that the solubility of a compound can vary significantly with changes in pH.[5]

Experimental Protocols

Protocol 1: Stability Analysis of ATR Inhibitors by HPLC-UV

This protocol outlines a general method to assess the stability of an ATR inhibitor in an aqueous solution over time.

1. Materials and Reagents:

  • ATR inhibitor of interest
  • HPLC-grade DMSO, acetonitrile, and water
  • Formic acid or other appropriate mobile phase modifier
  • Aqueous buffer of interest (e.g., PBS, pH 7.4)
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the ATR inhibitor in DMSO.
  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest. Ensure the final DMSO concentration is low (e.g., <1%).
  • Incubation: Aliquot the working solution into several vials. Keep one vial for immediate analysis (T=0). Store the remaining vials under the desired conditions (e.g., room temperature, 37°C, protected from light).
  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and prepare it for HPLC analysis.
  • HPLC Analysis:
  • Set up the HPLC method. A typical starting point for a gradient method is:
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5-95% B over 15 minutes
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Determined by the UV-Vis spectrum of the inhibitor (often around 254 nm or the compound's λmax).
  • Inject a standard of the inhibitor to determine its retention time.
  • Inject the samples from each time point.
  • Data Analysis:
  • Integrate the peak area of the parent inhibitor at each time point.
  • Calculate the percentage of the inhibitor remaining relative to the T=0 sample.
  • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

This protocol describes how to use DLS to detect the formation of aggregates in an ATR inhibitor solution.

1. Materials and Reagents:

  • ATR inhibitor solution (prepared as in Protocol 1)
  • Aqueous buffer (for baseline measurement)
  • DLS instrument
  • Low-volume cuvettes

2. Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.
  • Blank Measurement: Filter the aqueous buffer through a 0.22 µm filter. Fill a clean cuvette with the filtered buffer and measure the baseline scattering.
  • Sample Preparation: Filter the ATR inhibitor solution through a compatible 0.22 µm filter to remove any dust or pre-existing large particles.
  • Sample Measurement: Carefully pipette the filtered inhibitor solution into a clean cuvette. Place the cuvette in the DLS instrument and initiate the measurement.
  • Data Acquisition: The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the size distribution of particles in the solution.
  • Data Analysis:
  • Examine the size distribution plot. A monodisperse solution will show a single, narrow peak corresponding to the monomeric inhibitor.
  • The presence of larger particles (e.g., >10 nm) or a high polydispersity index (PDI) suggests the formation of aggregates.

Visualizations

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation Complex cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA coats StalledFork Stalled Replication Fork StalledFork->ssDNA Rad911 9-1-1 Complex StalledFork->Rad911 loaded at junction ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds TopBP1 TopBP1 ATR->TopBP1 activated by CHK1 CHK1 ATR->CHK1 phosphorylates Rad911->TopBP1 recruits CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization DNARepair DNA Repair CHK1->DNARepair ATR_Inhibitor ATR Inhibitor (e.g., VE-821, AZD6738) ATR_Inhibitor->ATR inhibits

Caption: The ATR signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow Start Start: ATR Inhibitor Powder PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock PrepWorking Prepare Aqueous Working Solution (e.g., 100 µM in Buffer) PrepStock->PrepWorking TimeZero T=0 Analysis (HPLC, DLS) PrepWorking->TimeZero Incubate Incubate at Desired Conditions (Temp, Light) PrepWorking->Incubate DataAnalysis Data Analysis: - % Remaining vs. Time - Aggregate Formation TimeZero->DataAnalysis TimeX Time=X Analysis (HPLC, DLS) Incubate->TimeX TimeX->DataAnalysis Conclusion Conclusion: Assess Stability Profile DataAnalysis->Conclusion

Caption: Workflow for assessing ATR inhibitor stability in aqueous solutions.

Troubleshooting_Flowchart Start Problem: Inhibitor Instability Observed IsPrecipitate Is there a visible precipitate? Start->IsPrecipitate SolubilityIssue Likely Solubility Issue IsPrecipitate->SolubilityIssue Yes DegradationIssue Potential Degradation or Aggregation IsPrecipitate->DegradationIssue No Sol_Action1 Action: Lower Concentration SolubilityIssue->Sol_Action1 Sol_Action2 Action: Add Co-Solvent SolubilityIssue->Sol_Action2 Sol_Action3 Action: Adjust Buffer pH SolubilityIssue->Sol_Action3 Deg_Action1 Action: Run HPLC Stability Assay DegradationIssue->Deg_Action1 Deg_Action2 Action: Run DLS for Aggregation DegradationIssue->Deg_Action2 Deg_Action3 Action: Protect from Light DegradationIssue->Deg_Action3 Deg_Action4 Action: Prepare Solutions Fresh DegradationIssue->Deg_Action4

Caption: Troubleshooting flowchart for ATR inhibitor instability issues.

References

Technical Support Center: Managing Hematological Toxicity of ATR Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hematological toxicities of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities observed with ATR inhibitors in preclinical studies?

A1: The most frequently reported hematological toxicities associated with ATR inhibitors in preclinical models are anemia, neutropenia, and thrombocytopenia. Myelosuppression, particularly anemia, is often a dose-limiting toxicity.[1] These effects are considered a class effect of ATR inhibitors due to their mechanism of action.

Q2: Why do ATR inhibitors cause hematological toxicity?

A2: ATR is a crucial kinase in the DNA damage response (DDR) pathway, which is essential for maintaining genomic integrity, especially in rapidly dividing cells like hematopoietic stem and progenitor cells.[1][2] Inhibition of ATR disrupts the cellular response to replication stress, leading to the accumulation of DNA damage and subsequent cell cycle arrest or apoptosis in these sensitive cell populations. Erythroblast precursors, in particular, are highly susceptible to ATR inhibitors.[1]

Q3: Can the hematological toxicity of ATR inhibitors be mitigated?

A3: Yes, preclinical studies have shown that modifying the dosing schedule is an effective strategy to mitigate hematological toxicity. Intermittent dosing regimens, such as '3 days on/4 days off', have been shown to be better tolerated than continuous dosing, allowing for the recovery of hematopoietic cells while maintaining anti-tumor efficacy.[3][4][5]

Q4: Does combination therapy with ATR inhibitors affect hematological toxicity?

A4: Yes, combining ATR inhibitors with other DNA-damaging agents, such as PARP inhibitors or chemotherapy, can exacerbate hematological toxicities.[6] Careful dose optimization and scheduling of each agent are critical to manage the combined toxicity while achieving synergistic anti-tumor effects.

Troubleshooting Guides

Issue 1: Severe Anemia Observed in an In Vivo Mouse Model

Symptoms:

  • Significant drop in hemoglobin, hematocrit, and red blood cell (RBC) counts in treated animals compared to controls.

  • Pale appearance of the mice (paws, ears).

  • Reduced activity or lethargy.

Possible Causes:

  • The dose of the ATR inhibitor is too high.

  • The dosing schedule is continuous, not allowing for hematopoietic recovery.

  • The specific mouse strain is particularly sensitive to myelosuppression.

Troubleshooting Steps:

  • Dose Reduction:

    • Reduce the dose of the ATR inhibitor in a stepwise manner in subsequent cohorts to identify a maximum tolerated dose (MTD) with acceptable hematological toxicity.

  • Implement Intermittent Dosing:

    • Switch from a continuous daily dosing schedule to an intermittent one. A commonly explored schedule is 3 days of treatment followed by 4 days of rest.[4][5] This allows for the recovery of erythroid precursors.[1]

    • Experimental Workflow for Dosing Schedule Optimization:

      Dosing_Schedule_Optimization Start Severe Anemia Observed Step1 Reduce ATRi Dose Start->Step1 Step2 Implement Intermittent Dosing (e.g., 3 days on/4 off) Step1->Step2 Step3 Monitor Hematological Parameters Weekly (CBC) Step2->Step3 Step4 Assess Tumor Growth Inhibition Step3->Step4 Step5 Determine Optimal Schedule (Max Efficacy, Min Toxicity) Step4->Step5

      Caption: Workflow for optimizing the dosing schedule to manage anemia.

  • Supportive Care:

    • Consider supportive care measures such as red blood cell transfusions if ethically approved and appropriate for the study design.

  • Monitor Reticulocytes:

    • Monitor reticulocyte counts as an early indicator of bone marrow recovery during the "off-drug" periods of an intermittent schedule.[5]

Issue 2: Unexpectedly High Cytotoxicity in In Vitro Colony-Forming Cell (CFC) Assays

Symptoms:

  • Drastic reduction in the number and size of hematopoietic colonies (BFU-E, CFU-GM, CFU-GEMM) at low concentrations of the ATR inhibitor.

Possible Causes:

  • High sensitivity of the specific hematopoietic progenitor cells to the ATR inhibitor.

  • Incorrect seeding density of bone marrow cells.

  • Issues with the methylcellulose medium or cytokine cocktail.

Troubleshooting Steps:

  • Titrate ATR Inhibitor Concentration:

    • Perform a wider range of drug concentrations, including lower nanomolar ranges, to determine a more precise IC50 for each colony type.

  • Optimize Cell Seeding Density:

    • Ensure the correct number of bone marrow mononuclear cells are plated per dish as specified in the protocol. Too few cells can lead to poor colony growth, while too many can make accurate counting difficult.

  • Quality Control of Reagents:

    • Verify the quality and expiration date of the methylcellulose medium and the cytokine cocktail used to support colony growth. Use fresh reagents if there is any doubt.

  • Perform a Positive Control:

    • Include a known myelosuppressive agent as a positive control to validate the assay's performance.

Data Presentation

Table 1: Preclinical Hematological Toxicity of Various ATR Inhibitors

ATR InhibitorModel SystemDosing ScheduleKey Hematological FindingsReference
RP-3500 Granta-519 Tumor Xenograft (Mice)10 mg/kg, QD, 3 days on/4 days offMitigated reduction in RBCs and reticulocytes compared to continuous dosing.[5]
ATRN-119 MiceDaily Oral Dosing (up to 4 weeks)No significant thrombocytopenia, anemia, or neutropenia observed.[7]
BAY 1895344 Human Lymphoma Xenografts (Mice)Well-tolerated dosesDose-limiting hematological toxicities observed in subsequent clinical trials.[8]
AZD6738 Combination with Carboplatin (Patients)40 mg QD, days 1-2 with Carboplatin AUC5Grade ≥3 Anemia (39%), Thrombocytopenia (36%), Neutropenia (25%).[9]

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis in Mice
  • Blood Collection:

    • Collect approximately 50-100 µL of peripheral blood from the submandibular or saphenous vein into EDTA-coated microtubes to prevent coagulation.

  • Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as RBC count, hemoglobin, hematocrit, platelet count, and white blood cell (WBC) count with differential.

  • Frequency:

    • Perform baseline CBCs before the start of treatment.

    • During treatment, collect samples at regular intervals (e.g., weekly) and at the study endpoint. For intermittent dosing, it is informative to collect samples at the end of the "on-drug" and "off-drug" periods.

Protocol 2: Colony-Forming Cell (CFC) Assay
  • Cell Preparation:

    • Isolate bone marrow cells from the femurs and tibias of untreated mice.

    • Prepare a single-cell suspension and count the cells.

  • Plating:

    • Add a specified number of bone marrow cells (e.g., 1 x 10^4 to 5 x 10^4) to a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).

    • Include various concentrations of the ATR inhibitor in the medium.

  • Incubation:

    • Plate the cell/methylcellulose mixture in 35 mm dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Counting:

    • Identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.

    • Calculate the percentage of colony formation inhibition relative to the vehicle control.

Protocol 3: Flow Cytometry for Cell Cycle Analysis
  • Cell Preparation:

    • Harvest bone marrow cells or a specific hematopoietic cell line after in vitro treatment with the ATR inhibitor for a defined period (e.g., 24 hours).

  • Fixation:

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the DNA content to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M). A common finding with ATR inhibitors is the abrogation of the G2/M checkpoint.[10]

Signaling Pathway Diagrams

ATR_Signaling_Pathway ssDNA ssDNA RPA RPA ssDNA->RPA recruits ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP ATR Kinase Activation ATR Kinase Activation ATR-ATRIP->ATR Kinase Activation CHK1 CHK1 ATR Kinase Activation->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Apoptosis Apoptosis CHK1->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival ATR_Inhibitor ATR_Inhibitor ATR_Inhibitor->ATR Kinase Activation

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

References

Atrasentan formulation challenges for in-vivo research.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the formulation of Atrasentan for in-vivo research. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common challenges and questions related to the preparation and administration of Atrasentan for pre-clinical research.

Q1: My Atrasentan formulation is precipitating after I add the final aqueous component. How can I fix this?

A1: This is a common issue due to Atrasentan's poor aqueous solubility. Precipitation upon the addition of saline or water can occur if the initial organic solvent concentration is not sufficient to maintain solubility in the final mixture.

Troubleshooting Steps:

  • Ensure Complete Initial Dissolution: Make sure the Atrasentan powder is fully dissolved in the initial organic solvent (typically DMSO) before adding any co-solvents or aqueous components. Use of a vortex mixer and gentle warming can aid dissolution.[1][2]

  • Modify Solvent Ratios: A researcher encountering this issue with a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline found success by first creating a more concentrated stock in a smaller volume of organic solvents before diluting.[3] For administration in drinking water, one recommendation is to first dissolve Atrasentan in 2% DMSO to create a stock, then add PEG300 and Tween 80, and finally bring it to the final volume with saline.[3]

  • Order of Addition Matters: Always add the formulation components sequentially, ensuring the solution is clear after each addition before proceeding to the next. A recommended order is to dissolve Atrasentan in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous component (e.g., saline) dropwise while vortexing.[2]

  • Use Immediately: Formulations, especially those containing water, should be prepared fresh and used immediately to minimize the risk of precipitation over time.[4]

Q2: What is a reliable vehicle for oral gavage of Atrasentan in mice or rats?

A2: Several vehicle compositions have been successfully used for oral administration of Atrasentan in rodents. The choice of vehicle depends on the required dose concentration and study design.

Commonly Used Vehicles:

  • For Oral Gavage (Bolus Dose):

    • 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2]

    • 10% DMSO / 90% Corn Oil[2][4]

    • 0.5% Methyl Cellulose (used as a vehicle in rat studies)[1]

  • For Administration in Drinking Water (Continuous Dosing):

    • A modified vehicle with a lower percentage of DMSO is recommended to avoid potential toxicity with chronic exposure. An example protocol involves preparing a stock solution with 2% DMSO before further dilution with PEG300, Tween 80, and saline.[3]

Q3: What are the key physicochemical properties of Atrasentan I should be aware of?

A3: Understanding the physicochemical properties of Atrasentan is critical for successful formulation development. It is a synthetic organic compound with poor water solubility. The hydrochloride salt form is often used in research.[5][6]

Q4: How should I store Atrasentan powder and my prepared stock solutions?

A4: Proper storage is crucial to maintain the stability and integrity of Atrasentan.

  • Powder: Store the solid powder at -20°C for long-term storage (up to 3 years).[4]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions in a solvent like DMSO at -80°C for up to 1 year or at -20°C for up to 1 month.[4][7]

Quantitative Data Summary

The following tables summarize the key physicochemical and solubility data for Atrasentan.

Table 1: Physicochemical Properties of Atrasentan

PropertyValueSource
Molecular Formula C₂₉H₃₈N₂O₆[8]
Molecular Weight 510.6 g/mol [8]
pKa (Strongest Acidic) 3.02 (Predicted)[6]
pKa (Strongest Basic) 8.17 (Predicted)[6]
logP 4.09 (Predicted)[6]

Table 2: Solubility of Atrasentan

SolventSolubilityNotesSource
Water Insoluble[4][7]
DMSO ≥ 100 mg/mLUse fresh, non-hygroscopic DMSO.[4][7]
Ethanol ≥ 10 mg/mL[5]
0.1 M HCl < 1 mg/mLInsoluble even with sonication and heating.[1]
Formulation Vehicle ≥ 2.5 mg/mLIn vehicles such as 10% DMSO/40% PEG300/5% Tween-80/45% Saline.[2]

Experimental Protocols

Protocol 1: Preparation of Atrasentan Formulation for Oral Gavage (1 mg/mL)

This protocol details the preparation of a common vehicle for delivering a bolus oral dose of Atrasentan to rodents.

Materials:

  • Atrasentan powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh Atrasentan: Accurately weigh the required amount of Atrasentan powder in a sterile vial. For a final concentration of 1 mg/mL, you will need 1 mg of Atrasentan for every 1 mL of final solution.

  • Initial Dissolution in DMSO: Add 10% of the final volume as DMSO. For a 1 mL final volume, add 100 µL of DMSO to the Atrasentan powder. Vortex thoroughly until the powder is completely dissolved, ensuring a clear solution. Gentle warming (to 37°C) may be applied if needed.[2]

  • Add PEG300: Add 40% of the final volume as PEG300 (400 µL for a 1 mL final volume). Vortex until the solution is homogeneous and clear.[2]

  • Add Tween-80: Add 5% of the final volume as Tween-80 (50 µL for a 1 mL final volume). Vortex again until the solution is clear and uniform.[2]

  • Final Dilution with Saline: Slowly add the remaining 45% of the final volume as sterile saline (450 µL for a 1 mL final volume) while continuously vortexing. Add the saline dropwise to prevent precipitation.[2]

  • Final Check & Use: The final solution should be clear. Prepare this formulation fresh before each use and administer immediately.

Protocol 2: Administration of Atrasentan via Oral Gavage in Mice

This protocol provides a standard procedure for oral gavage in mice, a common method for precise oral dosing in preclinical studies.

Materials:

  • Prepared Atrasentan formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Stainless steel, ball-tipped oral gavage needle (18-20 gauge for adult mice)[9]

  • Weigh scale

Methodology:

  • Animal Weighing and Dose Calculation: Weigh the mouse accurately. Calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[10][11] For a 25g mouse, the maximum volume would be 0.25 mL.

  • Animal Restraint: Restrain the mouse by scruffing the skin over its neck and shoulders to immobilize the head and align the esophagus with the stomach. The body should be held in a vertical position.[11]

  • Measure Insertion Depth: Before the first gavage, measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this depth on the needle.[12][13]

  • Needle Insertion: Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and pass it over the tongue. Allow the mouse to swallow the needle as you advance it gently down the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and try again.[10][13]

  • Administer Compound: Once the needle is correctly placed in the esophagus, administer the formulation slowly and steadily by depressing the syringe plunger.[11]

  • Withdraw Needle: After administration, gently withdraw the needle in a single, smooth motion following the same path as insertion.[13]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor it for several minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental tracheal administration.[13]

Visualizations

Below are diagrams illustrating the mechanism of action of Atrasentan and a typical experimental workflow for its in-vivo evaluation.

Atrasentan_Signaling_Pathway cluster_Vascular Vascular & Renal Cells cluster_Effects Pathophysiological Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to Downstream Downstream Signaling (e.g., PLC, PKC, ROS) ETA->Downstream Activates Atrasentan Atrasentan Atrasentan->ETA Blocks Vaso Vasoconstriction Downstream->Vaso Leads to Inflam Inflammation Downstream->Inflam Leads to Fibro Fibrosis & Proliferation Downstream->Fibro Leads to Proteinuria Proteinuria Downstream->Proteinuria Leads to

Caption: Atrasentan blocks Endothelin-1 (ET-1) from binding to its ETA receptor.

Atrasentan_Experimental_Workflow cluster_treatment Treatment Phase start Start: In-Vivo Study (e.g., CKD Mouse Model) acclimatization Animal Acclimatization & Baseline Measurements start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization vehicle_group Group 1: Vehicle Control (Oral Gavage) randomization->vehicle_group Control atrasentan_group Group 2: Atrasentan Formulation (Oral Gavage) randomization->atrasentan_group Treatment monitoring In-Life Monitoring (e.g., Body Weight, Urine Collection) vehicle_group->monitoring atrasentan_group->monitoring endpoint Terminal Endpoint (Blood & Tissue Collection) monitoring->endpoint analysis Data Analysis (e.g., Proteinuria, Histology, Biomarkers) endpoint->analysis end Study Conclusion analysis->end

Caption: Generalized workflow for a preclinical in-vivo study of Atrasentan.

References

Technical Support Center: ATR Inhibitor-Induced Anemia in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anemia in mouse models treated with ATR inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do ATR inhibitors cause anemia?

A1: ATR inhibitor-induced anemia is considered a class effect. The underlying mechanism is linked to the vulnerability of erythroblast precursors to iron-dependent reactive oxygen species (ROS), leading to enhanced ferroptosis. This results in a dose-dependent suppression of erythroblast proliferation and differentiation, which particularly affects reticulocyte counts and contributes to the development of anemia.[1]

Q2: What are the common clinical signs of anemia in mice?

A2: Common signs of anemia in mice include pale ears, tail, and footpads, decreased activity or lethargy, and an increased respiratory rate. In severe cases, mice may exhibit weakness and reluctance to move.

Q3: How can I monitor the development and severity of anemia in my mouse models?

A3: Regular monitoring of hematological parameters is crucial. This is typically done by collecting a small blood sample (e.g., via tail vein or saphenous vein) and performing a complete blood count (CBC). Key parameters to monitor include:

  • Hemoglobin (Hgb): The primary indicator of oxygen-carrying capacity.

  • Hematocrit (Hct): The percentage of red blood cells in the blood.

  • Red Blood Cell (RBC) Count: The total number of red blood cells.

  • Reticulocyte Count: Immature red blood cells, which indicate the bone marrow's response to anemia. A profound impact on reticulocytes is a key feature of ATR inhibitor-induced anemia.[1]

Troubleshooting Guides

Issue 1: Severe Anemia Observed with Continuous Dosing

Problem: My mice are developing severe anemia with daily administration of an ATR inhibitor.

Mitigation Strategies:

  • Intermittent Dosing Schedules: Modifying the dose and schedule of the ATR inhibitor is a primary strategy to mitigate anemia.[1] Intermittent dosing allows for recovery of erythroid precursors and hemoglobin levels.[1] Several studies have shown that intermittent schedules, such as 3 days on/4 days off or 2 days on/2 days off, can reduce hematological toxicities while maintaining anti-tumor efficacy.[2][3][4]

  • Dose Reduction: If intermittent dosing is not feasible or is still associated with significant anemia, a reduction in the daily dose of the ATR inhibitor should be considered.

Quantitative Data on Intermittent Dosing of RP-3500 in a Granta-519 Xenograft Model

Dosing ScheduleRed Blood Cell Count (10^6 cells/µL)Reticulocyte Count (10^6 cells/µL)
Vehicle Control~10.0~0.4
5 days on / 2 days off~7.5~0.1
4 days on / 3 days off~8.0~0.15
3 days on / 4 days off~9.0~0.25
2 days on / 5 days off~9.5~0.3

Data adapted from a study on the ATR inhibitor RP-3500, showing that intermittent dosing schedules can minimize the reduction in red blood cell and reticulocyte counts compared to more continuous schedules.[5]

Issue 2: Anemia Persists Despite Intermittent Dosing

Problem: Even with an optimized intermittent dosing schedule, my mice are still anemic and showing clinical signs of distress.

Supportive Care Options:

  • Erythropoietin (EPO) Administration: Recombinant human erythropoietin (rhEPO) can be used to stimulate the production of red blood cells. While specific protocols for ATR inhibitor-induced anemia are not well-established, protocols for chemotherapy- and radiation-induced anemia can be adapted.

  • Blood Transfusion: In cases of severe, life-threatening anemia, a red blood cell (RBC) transfusion may be necessary to rapidly increase hemoglobin levels.

Experimental Protocols

Protocol 1: Monitoring ATR Inhibitor-Induced Anemia
  • Animal Model: Use appropriate mouse strains for your cancer model (e.g., BALB/c, C57BL/6, immunodeficient strains for xenografts).

  • ATR Inhibitor Administration: Administer the ATR inhibitor (e.g., AZD6738, Berzosertib, Elimusertib) via the appropriate route (e.g., oral gavage) at the desired dose and schedule.

  • Blood Collection:

    • Collect 20-50 µL of blood from the tail vein or saphenous vein at baseline (before treatment) and at regular intervals during treatment (e.g., weekly or bi-weekly).

    • Use EDTA-coated micro-collection tubes to prevent coagulation.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood.

    • Key parameters to measure are Hemoglobin (Hgb), Hematocrit (Hct), Red Blood Cell (RBC) count, and Reticulocyte count.

  • Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group to assess the degree of anemia.

Protocol 2: Intermittent Dosing of an ATR Inhibitor (Example: AZD6738)
  • Dose Preparation: Prepare AZD6738 in a suitable vehicle for oral administration.

  • Dosing Schedule:

    • Continuous Dosing (for comparison): Administer AZD6738 daily by oral gavage.

    • Intermittent Dosing: Administer AZD6738 on a schedule such as:

      • 3 days on, followed by 4 days off.[6]

      • 2 days on, followed by 2 days off.[4]

  • Monitoring: Monitor for signs of anemia and perform regular CBCs as described in Protocol 1 to compare the effects of different dosing schedules on hematological parameters.

Protocol 3: Supportive Care with Erythropoietin (Adapted from Radiation-Induced Anemia Models)
  • Agent: Recombinant human erythropoietin (rhEPO).

  • Dose and Administration: Administer rhEPO at a dose of 750 U/kg via subcutaneous (s.c.) injection.[7]

  • Schedule: Administer rhEPO three times weekly, starting concurrently with or shortly after the initiation of ATR inhibitor treatment.[7]

  • Monitoring: Monitor CBC parameters to assess the response to EPO treatment. Adjust the frequency or dose of EPO as needed based on the severity of anemia.

Protocol 4: Red Blood Cell (RBC) Transfusion for Severe Anemia
  • Indication: Severe anemia with clinical signs of distress (e.g., lethargy, respiratory distress) or a critical drop in hemoglobin (e.g., below 7 g/dL).

  • Blood Product: Use packed red blood cells (PRBC) or fresh whole blood from a donor mouse of the same strain.

  • Volume:

    • Administer 10 ml/kg of PRBC over 3 hours.[8]

    • Alternatively, administer 20 ml/kg of whole blood over 4 hours.[8]

  • Administration:

    • Warm the blood product to room temperature.

    • Administer the transfusion via a suitable route, such as retro-orbital injection (in neonatal mice) or through a catheterized vein (in adult mice). For retro-orbital injections in pups, use a 31 G needle and do not exceed 50 µL per orbital sinus.[9]

  • Post-Transfusion Monitoring: Monitor the mouse closely for signs of circulatory overload (e.g., respiratory distress).[9] Perform a post-transfusion CBC to confirm an increase in hemoglobin and hematocrit.

Visualizations

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Inhibition Replication Fork Stalling Replication Fork Stalling RPA RPA Replication Fork Stalling->RPA DNA Damage DNA Damage DNA Damage->RPA ATR ATR ATR-ATRIP Complex ATR-ATRIP Complex ATR->ATR-ATRIP Complex ATRIP ATRIP ATRIP->ATR-ATRIP Complex RPA->ATR-ATRIP Complex Recruits CHK1 CHK1 ATR-ATRIP Complex->CHK1 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Fork Stabilization Fork Stabilization CHK1->Fork Stabilization ATR Inhibitor ATR Inhibitor ATR Inhibitor->ATR

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow cluster_0 Phase 1: Induction and Monitoring cluster_1 Phase 2: Mitigation Strategy cluster_2 Supportive Care Options cluster_3 Phase 3: Outcome Assessment Tumor Implantation Tumor Implantation Baseline Blood Collection Baseline Blood Collection Tumor Implantation->Baseline Blood Collection ATR Inhibitor Dosing ATR Inhibitor Dosing Baseline Blood Collection->ATR Inhibitor Dosing Regular Blood Monitoring (CBC) Regular Blood Monitoring (CBC) ATR Inhibitor Dosing->Regular Blood Monitoring (CBC) Severe Anemia Detected Severe Anemia Detected Regular Blood Monitoring (CBC)->Severe Anemia Detected Intermittent Dosing Intermittent Dosing Severe Anemia Detected->Intermittent Dosing Implement Supportive Care Supportive Care Severe Anemia Detected->Supportive Care Administer Continued Monitoring (CBC) Continued Monitoring (CBC) Intermittent Dosing->Continued Monitoring (CBC) Erythropoietin Erythropoietin Supportive Care->Erythropoietin Blood Transfusion Blood Transfusion Supportive Care->Blood Transfusion Erythropoietin->Continued Monitoring (CBC) Blood Transfusion->Continued Monitoring (CBC) Assess Efficacy vs. Toxicity Assess Efficacy vs. Toxicity Continued Monitoring (CBC)->Assess Efficacy vs. Toxicity Mitigation_Logic Start ATRi Treatment Start ATRi Treatment Monitor CBC Monitor CBC Start ATRi Treatment->Monitor CBC Anemia Detected? Anemia Detected? Monitor CBC->Anemia Detected? Continue Treatment Continue Treatment Anemia Detected?->Continue Treatment No Implement Intermittent Dosing Implement Intermittent Dosing Anemia Detected?->Implement Intermittent Dosing Yes Continue Treatment->Monitor CBC Monitor CBC after schedule change Monitor CBC after schedule change Implement Intermittent Dosing->Monitor CBC after schedule change Anemia Resolved? Anemia Resolved? Monitor CBC after schedule change->Anemia Resolved? Anemia Resolved?->Continue Treatment Yes Administer Supportive Care (EPO/Transfusion) Administer Supportive Care (EPO/Transfusion) Anemia Resolved?->Administer Supportive Care (EPO/Transfusion) No Monitor CBC after supportive care Monitor CBC after supportive care Administer Supportive Care (EPO/Transfusion)->Monitor CBC after supportive care Re-evaluate Treatment Plan Re-evaluate Treatment Plan Monitor CBC after supportive care->Re-evaluate Treatment Plan

References

Addressing solubility issues with crystalline Atrasentan hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline Atrasentan hydrochloride. The following information is intended to help address common challenges, particularly those related to solubility, during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of crystalline Atrasentan hydrochloride?

A1: Crystalline Atrasentan hydrochloride is slightly soluble in water.[1] Its solubility is highly dependent on the solvent and the pH of the solution. It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][] For aqueous solutions, adjusting the pH to the acidic range can improve solubility.[4][5]

Q2: I am observing a white precipitate when preparing an aqueous solution of Atrasentan hydrochloride for in vivo studies. What could be the cause and how can I resolve this?

A2: Precipitation in aqueous solutions is a common issue due to the low aqueous solubility of Atrasentan. This can be caused by a variety of factors, including improper solvent composition, pH shifts, or temperature changes. To address this, consider using a co-solvent system. A frequently used formulation for oral administration in animal models involves first dissolving Atrasentan hydrochloride in DMSO and then creating a stable emulsion with other excipients like PEG300, Tween-80, and saline.[6]

Q3: Are there different crystalline forms of Atrasentan hydrochloride with different solubilities?

A3: Yes, different crystalline forms (polymorphs) of Atrasentan hydrochloride exist, and they exhibit different solubility profiles.[7][8] For example, studies have shown varying solubilities for Forms 1, 2, and 3 in solvents like 1,4-dioxane.[7] It is crucial to be aware of the specific crystalline form you are working with, as this can significantly impact its dissolution and bioavailability.

Q4: Can pH adjustment significantly improve the solubility of Atrasentan hydrochloride in aqueous solutions?

A4: Yes, pH has a significant effect on the aqueous solubility of Atrasentan hydrochloride. Adjusting the pH to 4 with hydrochloric acid (HCl) has been shown to increase its solubility in water.[4][5] However, it is important to note that at a very low pH, such as in 0.1 M HCl (pH 1), the compound is reported to be insoluble.[4][5] Therefore, careful optimization of pH is necessary.

Q5: What is the mechanism of action of Atrasentan?

A5: Atrasentan is a selective antagonist of the Endothelin-A (ETA) receptor.[7][9] Endothelin-1 (ET-1), upon binding to the ETA receptor, activates downstream signaling pathways that lead to effects such as vasoconstriction, cell proliferation, and inflammation.[1][10] Atrasentan blocks the binding of ET-1 to the ETA receptor, thereby inhibiting these downstream effects.[9][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor dissolution in aqueous media Low intrinsic solubility of the crystalline form.Utilize a co-solvent system. First, dissolve Atrasentan hydrochloride in a small amount of DMSO, then dilute with an aqueous vehicle containing solubilizing agents like PEG300 and Tween-80. Gentle heating and sonication can also aid dissolution.[4][5]
Precipitation upon dilution of DMSO stock solution with aqueous buffer The drug is crashing out of the solution due to a change in solvent polarity.Prepare the final solution by sequentially adding the co-solvents and the aqueous phase while mixing continuously to maintain stability. For in vivo preparations, a common protocol is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Inconsistent results in biological assays Variability in the concentration of the active compound due to incomplete dissolution or precipitation.Always ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. For quantitative analysis, it is advisable to filter the solution and measure the concentration of the filtrate using a validated analytical method like HPLC.
Difficulty dissolving the compound even with co-solvents The specific crystalline form being used may have lower solubility.If possible, characterize the crystalline form using techniques like X-ray powder diffraction (XRPD). Refer to literature that specifies protocols for the particular polymorph. If different polymorphs are available, testing their relative solubilities may be beneficial.[7]

Quantitative Solubility Data

The solubility of crystalline Atrasentan hydrochloride can vary significantly depending on the solvent and conditions used. The tables below summarize available quantitative data.

Table 1: Solubility in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO28.57 - 3052.22 - 54.84Requires sonication[4][5][11]
Ethanol≥10--
Water0.4 - 0.50.73 - 0.91Requires pH adjustment to 4 with HCl, sonication, and heating to 60°C[4][5]
0.1 M HCl< 1-Insoluble[4][5]
1,4-Dioxane (Form 2)35.60 ± 1.82-25°C[7]
1,4-Dioxane (Form 1 & 3)~16.6-25°C[7]

Table 2: Solubility in In Vivo Formulations

FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 4.57Clear solution[4][11]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5≥ 4.57Clear solution[4][11]
10% DMSO, 90% Corn Oil≥ 2.5≥ 4.57Clear solution[4][11]
0.5% CMC-Na/saline water0.751.37Clear solution; Requires ultrasonic and warming[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of crystalline Atrasentan hydrochloride in a sterile vial.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 28.57 mg/mL).[4]

  • Sonicate the mixture in a water bath until the solid is completely dissolved. A clear solution should be obtained.

  • Store the stock solution at -20°C or -80°C for long-term stability.[4] It is recommended to use freshly prepared solutions.

Protocol 2: Preparation of an In Vivo Formulation for Oral Administration

This protocol is adapted for a final concentration of ≥ 2.5 mg/mL.

  • Start with a concentrated stock solution of Atrasentan hydrochloride in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the Atrasentan hydrochloride DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is maintained.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently to ensure homogeneity.

  • The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] This formulation should be prepared fresh before use.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor Endothelin-A Receptor (ETA) ET-1->ETA_Receptor Binds G_Protein Gq/11 Protein ETA_Receptor->G_Protein Activates Atrasentan Atrasentan Atrasentan->ETA_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Downstream_Effects Downstream Effects (Vasoconstriction, Proliferation, Inflammation) Ca_Release->Downstream_Effects Leads to Troubleshooting_Workflow Start Solubility Issue Encountered Check_Solvent Is an appropriate solvent/co-solvent system being used? Start->Check_Solvent Check_pH Is the pH of the aqueous solution optimized? Check_Solvent->Check_pH Yes Use_Cosolvent Implement a co-solvent system (e.g., DMSO/PEG300/Tween-80) Check_Solvent->Use_Cosolvent No Adjust_pH Adjust pH to ~4 using HCl for aqueous solutions Check_pH->Adjust_pH No Apply_Energy Have physical methods been applied? Check_pH->Apply_Energy Yes Use_Cosolvent->Apply_Energy Adjust_pH->Apply_Energy Sonication_Heating Apply gentle heating (e.g., 60°C) and sonication Apply_Energy->Sonication_Heating No Success Solubility Achieved Apply_Energy->Success Yes Check_Polymorph Consider the crystalline form (polymorph) Sonication_Heating->Check_Polymorph Sonication_Heating->Success Contact_Support Consult literature for specific polymorph or contact technical support Check_Polymorph->Contact_Support

References

Optimizing treatment schedules for ATR inhibitors with DNA damaging agents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of treatment schedules for ATR inhibitors (ATRi) in combination with DNA damaging agents. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during your experiments.

Q1: What is the optimal timing for administering an ATR inhibitor relative to a DNA damaging agent to achieve maximum synergy?

A: Preclinical studies consistently show that the timing of administration is critical for efficacy. The optimal schedule involves administering the ATR inhibitor after the DNA damaging agent.

  • In Vitro Studies: Transient exposure (e.g., 2 hours) to an ATR inhibitor is highly effective when added after the DNA damaging drug. Maximum activity is observed when the ATRi is added at the point of peak S-phase cell accumulation and ATR activation (measured by P-Chk1) following the initial treatment.[1][2]

  • In Vivo Xenograft Models: The most effective synergy is typically achieved when the ATR inhibitor is administered 12 to 24 hours after the DNA damaging drug.[1][2] Dosing the ATR inhibitor before, or more than 48 hours after, the DNA damaging agent has been shown to provide limited benefit.[1][2] This schedule has been shown to have a minimal impact on the tolerability profile of the DNA damaging drug.[1][2]

Troubleshooting:

  • Low Synergy: If you observe limited synergy, verify your treatment schedule. Ensure the ATRi is administered during the window of peak DNA damage response activation, which you can confirm by measuring phosphorylated Chk1 (p-Chk1) levels at various time points after administering the DNA damaging agent.[1][2]

  • High Toxicity: If you observe high toxicity in animal models, consider that this may be due to overlapping toxicities, especially with platinum-based agents.[3] An intermittent "on-off" dosing schedule may be required to improve tolerability.[4]

Q2: Why am I not observing a synergistic effect between the ATR inhibitor and the DNA damaging agent in my cancer cell line?

A: The synergistic potential of this combination can be highly dependent on the genetic background of the cancer cells.

  • ATM/p53 Pathway Status: Cancer cells with defects in the compensatory DNA repair pathway mediated by ATM and its substrate p53 are often especially sensitive to ATR inhibition.[1] The combination of an ATR inhibitor with a DNA damaging agent is often more synergistic in cell lines with a TP53 mutation.[5]

  • Replication Stress: Cancers with high levels of replication stress, such as those with rapid growth or specific oncogene overexpression (e.g., Myc, Ras, Cyclin E), are more reliant on the ATR pathway for survival, making them more vulnerable to this combination therapy.[3][6][7]

  • DNA Repair Defects: Deficiencies in Homologous Recombination Repair (HRR), such as mutations in BRCA2 or XRCC3, and Base Excision Repair (BER), such as XRCC1 defects, can confer sensitivity to ATR inhibitors.[8]

  • Agent-Specific Synergy: Some DNA damaging agents show more robust synergy than others. Cisplatin, gemcitabine, and topoisomerase inhibitors have demonstrated significant synergy with ATR inhibitors in numerous studies.[3][9]

Troubleshooting:

  • Cell Line Characterization: Characterize the ATM and p53 status of your cell lines. Isogenic cell lines (with and without a specific gene knockout) can be a powerful tool to confirm the dependency on a specific pathway.[5]

  • Assess Replication Stress: Use biomarkers like phosphorylated RPA (pRPASer4/8) and γH2AX to assess the basal level of replication stress in your cell panel. Higher levels may predict greater sensitivity.[10]

  • Test Different Agents: If one class of DNA damaging agent is not effective, consider testing another (e.g., switch from a platinum agent to a topoisomerase I inhibitor).[9]

Q3: How can I confirm that my ATR inhibitor is effectively engaging its target in vitro and in vivo?

A: Measuring the phosphorylation of downstream targets of ATR is the most direct way to assess target engagement.

  • Primary Biomarker: The most reliable pharmacodynamic biomarker is the phosphorylation of Chk1 on Ser345 (p-Chk1), a direct substrate of ATR.[11] Effective ATR inhibition should lead to a significant reduction in DNA damage-induced p-Chk1 levels.[1][2]

  • Secondary Biomarker: Phosphorylation of the histone variant H2AX at Ser139 (γH2AX) is a general marker of DNA damage.[11] While ATR does contribute to γH2AX formation in response to replication stress, its inhibition by an ATRi can be assessed shortly after treatment with an agent like hydroxyurea.[11] However, interpreting γH2AX levels can be complex, as the combination of an ATRi and a DNA damaging agent is expected to ultimately increase γH2AX due to unresolved DNA damage and replication catastrophe.[12][13]

Troubleshooting:

  • No Change in p-Chk1: If you do not see a decrease in induced p-Chk1 levels, you may have issues with inhibitor potency, concentration, or cell permeability. Verify the inhibitor's activity and consider increasing the dose.

  • Timing is Critical: The window for observing p-Chk1 inhibition can be transient. Perform a time-course experiment to identify the optimal time point for analysis after treatment.[11]

Q4: What is the optimal scheduling strategy when combining an ATR inhibitor with a PARP inhibitor?

A: Unlike the sequential scheduling recommended for traditional DNA damaging agents, combining ATR inhibitors with PARP inhibitors (PARPi) appears most effective with a concurrent schedule.

  • In Vitro Studies: The optimal activity for the ATRi/PARPi combination is achieved with transient, concurrent exposure to both agents.[5]

  • In Vivo Studies: Preclinical data shows that concurrent administration of both inhibitors using a discontinuous or intermittent schedule (e.g., twice-weekly dosing) is both effective and well-tolerated.[5][14] This approach helps to balance the strong synergistic anti-tumor activity with the potential for hematological toxicities.[14] This contrasts with the sequential dosing that is optimal for ATR inhibitors combined with DNA-damaging chemotherapies.[5]

Troubleshooting:

  • Suboptimal Efficacy: If you are using a sequential schedule for an ATRi/PARPi combination, switch to a concurrent dosing regimen. In vitro and in vivo data reveal that concomitant inhibition is required for maximal synergy.[14]

  • Toxicity: If concurrent continuous dosing is too toxic, implement an intermittent schedule with treatment-free periods. This has been shown to mitigate side effects, such as impacts on red blood cell counts, while maintaining efficacy.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Summary of Clinical Trial Data for ATR Inhibitors in Combination Therapy

ATR InhibitorCombination Agent(s)Cancer Type(s)Key Findings & Response RatesDose-Limiting Toxicities (DLTs)
Berzosertib (M6620) GemcitabineAdvanced Solid Tumors5 Partial Responses (PRs) out of 52 patients. All 5 had prior platinum therapy.[3]Grade 4 thrombocytopenia, Grade 3 neutropenia.[3]
Berzosertib (M6620) CisplatinAdvanced Solid Tumors4 PRs, 15 Stable Disease (SD) out of 31 patients.[3]Grade 3 hypersensitivity, Grade 3 increase in alanine aminotransferase.[3]
Ceralasertib (AZD6738) Olaparib (PARP Inhibitor)Relapsed/Refractory Cancers with DDR alterationsOverall Response Rate (ORR): 8%; Clinical Benefit Rate (CBR): 62.5%.[3]Not specified in source.
Ceralasertib (AZD6738) CarboplatinAdvanced Cancers4 PRs (2 confirmed), 18 SD out of 34 evaluable patients.[3]Grade 4 thrombocytopenia, Grade 3 neutropenia.[3]
Elimusertib (BAY 1895344) MonotherapyAdvanced Solid Tumors with DDR alterationsDemonstrated promising antitumor activity across a range of tumors.[15]Not specified in source.
Camonsertib Talazoparib, Niraparib, or Olaparib (PARP Inhibitors)Relapsed/Refractory Solid Tumors with DDR alterationsClinical Benefit Rate: 48% in 90 heavily pretreated patients. ORR in late-line ovarian cancer: 32%.[16]Transient hematologic adverse effects.[16]

Table 2: Summary of Preclinical Dosing Schedules for Optimal Synergy

Combination ClassOptimal ScheduleRationale / Key FindingSupporting Evidence
ATRi + DNA Damaging Agents (e.g., Cisplatin, Gemcitabine)Sequential: ATRi administered 12-24 hours after the damaging agent.Maximizes efficacy by targeting cells arrested in S-phase with activated ATR signaling. Dosing ATRi before the agent provides limited benefit.[1][2]
ATRi + Topoisomerase I Inhibitors (e.g., Irinotecan)Sequential: ATRi administered after the TOP1 inhibitor.ATR inhibition abrogates the S-phase checkpoints induced by TOP1 inhibitors, leading to replication catastrophe and enhanced cell killing.[12][17]
ATRi + PARP Inhibitors (e.g., Olaparib, Niraparib)Concurrent: Both agents administered at the same time, often on an intermittent schedule.Concomitant blockade of both DNA repair pathways is required for maximal synergy. Intermittent scheduling improves tolerability.[5][14]
ATRi + Radiotherapy Concurrent: ATRi administered with radiation.ATR inhibition prevents the repair of radiation-induced DNA damage and abrogates the G2 checkpoint, forcing cells into mitosis with lethal damage.[18][19]

Experimental Protocols

Protocol 1: Assessing Synergy with Cell Viability Assays

This protocol describes how to determine the synergistic interaction between an ATR inhibitor and a DNA damaging agent by measuring the shift in the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 96 hours).

  • Drug Preparation: Prepare a dilution series for the DNA damaging agent (e.g., cisplatin) and a fixed, non-toxic concentration of the ATR inhibitor (e.g., VX-970).

  • Treatment:

    • Add the dilution series of the DNA damaging agent to the cells.

    • After a predetermined time (e.g., 24 hours, to allow for DNA damage and cell cycle arrest), add the fixed concentration of the ATR inhibitor to a parallel set of wells. Include controls for each drug alone and a vehicle-only control.

  • Incubation: Incubate the plates for a total of 72-96 hours.

  • Viability Assay: Measure cell viability using a standard method such as AlamarBlue, CellTiter-Glo, or Sulforhodamine B (SRB) assay.

  • Data Analysis:

    • Generate dose-response curves for the DNA damaging agent alone and in combination with the ATR inhibitor.

    • Calculate the IC₅₀ value for each condition.

    • The "IC₅₀ shift" or Dose Enhancement Ratio (DER) is calculated by dividing the IC₅₀ of the DNA damaging agent alone by the IC₅₀ in combination with the ATRi. A value greater than 1 indicates synergy.[9][20] Alternatively, calculate the Combination Index (CI), where CI < 1 indicates synergy.[21]

Protocol 2: Western Blotting for p-Chk1 (Pharmacodynamic Biomarker)

This protocol details the detection of p-Chk1 (Ser345) to confirm ATRi target engagement.

Methodology:

  • Experimental Setup: Treat cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 1-2 hours) to induce ATR activity. In a parallel sample, pre-treat with the ATR inhibitor for 30-60 minutes before adding the DNA damaging agent.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for p-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Normalize the p-Chk1 signal to a loading control (e.g., total Chk1, β-actin, or GAPDH). A successful ATRi treatment will show a marked reduction in the DNA damage-induced p-Chk1 signal.[1][11]

Protocol 3: Immunofluorescence for γH2AX (DNA Damage Marker)

This protocol is for visualizing and quantifying DNA double-strand breaks and replication stress.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with the DNA damaging agent, the ATR inhibitor, or the combination according to your optimized schedule. Include an untreated control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA and 10% normal goat serum in PBST for 1 hour.

    • Incubate with a primary antibody against γH2AX (p-H2AX Ser139) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A significant increase in γH2AX foci in the combination treatment group compared to single agents indicates enhanced DNA damage.[10][11][13]

Visualizations

Signaling Pathway and Experimental Workflows

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation start Select Cell Lines (Varying DDR status) schedule_test Test Sequential vs. Concurrent Schedules (e.g., 0, 4, 12, 24h intervals) start->schedule_test synergy_assay Assess Synergy (IC50 Shift / CI calculation) schedule_test->synergy_assay pd_biomarkers Confirm Target Engagement (Western Blot for p-Chk1) synergy_assay->pd_biomarkers damage_assay Measure DNA Damage (IF for γH2AX) pd_biomarkers->damage_assay optimal_schedule Identify Optimal In Vitro Schedule damage_assay->optimal_schedule xenograft Establish Xenograft/ PDX Models optimal_schedule->xenograft Translate to In Vivo mtd Determine Maximum Tolerated Dose (MTD) for combination xenograft->mtd efficacy_study Efficacy Study using Optimal Schedule mtd->efficacy_study toxicity Monitor Toxicity (Body weight, CBC) efficacy_study->toxicity pk_pd Tumor PK/PD Analysis (p-Chk1 inhibition) efficacy_study->pk_pd endpoint Evaluate Antitumor Activity (Tumor Growth Inhibition) toxicity->endpoint pk_pd->endpoint

Caption: Experimental workflow for optimizing ATRi and DNA damaging agent schedules.

Synthetic_Lethality cluster_normal Normal Cell (Functional DDR) cluster_cancer Cancer Cell (ATM-Deficient) atm_normal Functional ATM Pathway survival1 Cell Survival atm_normal->survival1 ensures atr_normal Functional ATR Pathway atr_normal->survival1 ensures atr_inhibitor1 ATR Inhibitor atr_inhibitor1->atr_normal inhibits atm_cancer Defective ATM Pathway survival2 Cell Survival (Relies on ATR) death Synthetic Lethality (Cell Death) atm_cancer->death leads to atr_cancer Functional ATR Pathway (CRITICAL for survival) atr_cancer->death leads to atr_inhibitor2 ATR Inhibitor atr_inhibitor2->atr_cancer inhibits

Caption: Logical relationship of synthetic lethality with ATR inhibitors.

References

Validation & Comparative

Atrasentan vs. Zibotentan: A Comparative Analysis of Efficacy in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two selective endothelin-A (ET-A) receptor antagonists, Atrasentan and Zibotentan, in the context of prostate cancer models. Both compounds were developed to target the endothelin-1 (ET-1) signaling pathway, which is implicated in tumor growth, progression, and metastasis. Despite initial preclinical promise, both agents ultimately failed to demonstrate a significant survival benefit in late-stage clinical trials for castration-resistant prostate cancer (CRPC). This guide summarizes the key preclinical and clinical data to inform future research and development in this area.

Mechanism of Action: Targeting the Endothelin-A Receptor

Atrasentan and Zibotentan are competitive antagonists of the endothelin-A (ET-A) receptor. In prostate cancer, the ET-1 axis plays a significant role in promoting tumorigenesis through various mechanisms:

  • Cell Proliferation and Survival: Activation of the ET-A receptor by its ligand, ET-1, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell proliferation and inhibit apoptosis.

  • Bone Metastasis: The ET-1 pathway is heavily involved in the vicious cycle of prostate cancer bone metastases, stimulating osteoblast activity and contributing to the formation of osteoblastic lesions.

  • Angiogenesis: ET-1 can induce the secretion of vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels that supply tumors.

  • Pain: ET-1 signaling is also implicated in mediating cancer-associated pain.

By blocking the ET-A receptor, Atrasentan and Zibotentan were designed to inhibit these pro-tumorigenic processes.

Preclinical Efficacy

While direct head-to-head preclinical studies are limited, individual investigations have demonstrated the in vitro and in vivo activity of both compounds in prostate cancer models.

In Vitro Studies
Parameter Atrasentan Zibotentan
Target Selective Endothelin-A (ET-A) Receptor AntagonistPotent and Selective Endothelin-A (ET-A) Receptor Antagonist
IC50 Not explicitly stated in reviewed literature13 nM[1]
Effect on Apoptosis Reduces paclitaxel-induced apoptosis in prostate cancer cell lines.[2]Inhibits apoptosis in various tumor cell lines, including prostate.[1]
Effect on Proliferation Inhibits cell proliferation.[3]Inhibits cellular proliferation in a range of tumor cell lines.[1]
In Vivo Studies (Xenograft Models)
Parameter Atrasentan Zibotentan
Animal Model Murine modelsMurine tumor xenograft models
Tumor Models Prostate cancer xenografts, including models of bone metastasis.Prostate, ovarian, breast, and other cancer xenografts.[1]
Dosage and Administration Not explicitly stated in reviewed literature10 mg/kg/day (intraperitoneal) or 50 mg/kg/day (oral).[1]
Observed Effects - Significantly inhibits the development of osteoblastic response to cancer in bone.[4] - In combination with paclitaxel, significantly decreased prostate tumor growth more than either agent alone.[2]- Inhibited tumor cell proliferation and mortality.[1] - Inhibited blood vessel growth in tumor explants at 25 and 50 mg/kg/day (oral).[1]

Clinical Efficacy in Prostate Cancer

Both Atrasentan and Zibotentan progressed to Phase III clinical trials for patients with metastatic and non-metastatic castration-resistant prostate cancer (CRPC). However, both ultimately failed to meet their primary endpoints of improving overall survival (OS) or progression-free survival (PFS).

Summary of Key Phase III Clinical Trial Results
Trial Parameter Atrasentan Zibotentan
Patient Population Non-metastatic and metastatic hormone-refractory prostate cancer (HRPC) / CRPC.Non-metastatic and metastatic castration-resistant prostate cancer (CRPC).
Primary Endpoints Time to Disease Progression (TTP), Overall Survival (OS).Overall Survival (OS), Progression-Free Survival (PFS).
Key Findings - Did not significantly delay median TTP compared to placebo.[4][5] - No significant improvement in overall survival.[4][5] - Showed some biological activity, such as slowing the increase in bone alkaline phosphatase (BALP) and lengthening PSA doubling time.[4][5]- Did not significantly improve OS or PFS compared to placebo or in combination with docetaxel.[6][7][8] - Trials were terminated early due to lack of efficacy.[7]
Common Adverse Events Peripheral edema, nasal congestion, headache.[4][5]Peripheral edema, headache, nasal congestion.[6][7]

Experimental Protocols

Detailed experimental protocols from the primary preclinical research are not fully available in the public domain. However, based on the reviewed literature, the following methodologies were likely employed.

In Vitro Apoptosis Assay (General Protocol)
  • Cell Culture: Prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of Atrasentan or Zibotentan, with or without a cytotoxic agent like paclitaxel.

  • Apoptosis Induction: Apoptosis is induced, for example, by treatment with paclitaxel.

  • Staining: Cells are stained with apoptosis markers such as Annexin V and propidium iodide (PI).

  • Analysis: The percentage of apoptotic cells is quantified using flow cytometry.

In Vivo Xenograft Study (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Cell Implantation: Human prostate cancer cells (e.g., PC-3 for bone metastasis models, LNCaP for subcutaneous models) are implanted either subcutaneously or orthotopically (e.g., intra-tibial or intra-cardiac injection for bone metastasis studies).

  • Tumor Growth: Tumors are allowed to establish and reach a predetermined size.

  • Treatment: Mice are randomized to receive vehicle control, Atrasentan, or Zibotentan at specified doses and schedules (e.g., daily oral gavage).

  • Tumor Measurement: Tumor volume is measured regularly using calipers (for subcutaneous tumors) or monitored by bioluminescence imaging (for orthotopic models).

  • Endpoint Analysis: At the end of the study, tumors are excised for histological and molecular analysis. Survival and metastasis are also assessed.

Signaling Pathways and Experimental Workflows

ET1_Signaling_Pathway Endothelin-1 Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds to G-protein G-protein ET-A Receptor->G-protein Activates PLC PLC G-protein->PLC PI3K PI3K G-protein->PI3K Ras Ras G-protein->Ras Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Transcription Factors Transcription Factors Akt->Transcription Factors Inhibits Apoptosis MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis Bone Metastasis Bone Metastasis Gene Expression->Bone Metastasis Atrasentan_Zibotentan Atrasentan / Zibotentan Atrasentan_Zibotentan->ET-A Receptor Blocks

Caption: ET-1 signaling pathway in prostate cancer.

Preclinical_Workflow General Preclinical Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Prostate Cancer Cell Lines Treatment_InVitro Treat with Atrasentan/Zibotentan Cell_Culture->Treatment_InVitro Assays Proliferation Assay Apoptosis Assay Treatment_InVitro->Assays Data_Analysis_InVitro Analyze Cell Viability and Apoptosis Rates Assays->Data_Analysis_InVitro Animal_Model Immunocompromised Mice Tumor_Implantation Implant Prostate Cancer Cells (Subcutaneous/Orthotopic) Animal_Model->Tumor_Implantation Treatment_InVivo Administer Atrasentan/Zibotentan Tumor_Implantation->Treatment_InVivo Monitoring Monitor Tumor Growth and Animal Health Treatment_InVivo->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Metastasis Assessment Monitoring->Endpoint

References

Unlocking a New Front in Oncology: ATR Inhibition Shows Significant Promise in ATM-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of preclinical and clinical research validates the therapeutic strategy of targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers harboring a deficiency in the Ataxia-Telangiectasia Mutated (ATM) gene. This approach, rooted in the concept of synthetic lethality, has demonstrated significant efficacy, leading to increased tumor cell death and stalled proliferation. This guide provides a comprehensive comparison of key ATR inhibitors, their performance against other therapeutic alternatives, and the experimental data supporting their validation.

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Two pivotal kinases in this network are ATM and ATR. While both play crucial roles, they are activated by different types of DNA damage. ATM primarily responds to DNA double-strand breaks (DSBs), whereas ATR is activated by single-stranded DNA (ssDNA) regions that arise from replication stress.[1][2] In healthy cells, these pathways have partially overlapping functions, creating a robust system for DNA repair.

However, many cancers exhibit defects in specific DDR pathways, making them reliant on the remaining functional pathways for survival. Cancers with a loss-of-function mutation in the ATM gene are a prime example. These tumors become highly dependent on the ATR signaling pathway to manage DNA damage and replication stress.[3][4] This dependency creates a therapeutic vulnerability: inhibiting ATR in ATM-deficient cancer cells leads to a catastrophic failure of the DDR, resulting in synthetic lethality and selective tumor cell killing, while sparing normal, ATM-proficient cells.[3][5]

Several ATR inhibitors, including ceralasertib (AZD6738), berzosertib (VX-970/M6620), and elimusertib (BAY1895344), are currently in various stages of preclinical and clinical development.[6][7][8] These inhibitors have shown promising results, both as monotherapies and in combination with other DNA-damaging agents, in ATM-deficient cancer models.

Comparative Efficacy of ATR Inhibitors in ATM-Deficient vs. ATM-Proficient Cancer Models

The selective efficacy of ATR inhibitors in ATM-deficient cancers is a cornerstone of this therapeutic strategy. The following tables summarize key quantitative data from preclinical studies, comparing the effects of these inhibitors on cancer cells with and without functional ATM.

Cell LineCancer TypeATM StatusATR InhibitorIC50 (µM)Fold-Sensitization (ATM-proficient/ATM-deficient)Reference
H23Non-Small Cell Lung CancerDeficientCeralasertib (AZD6738)2.38~2.3x (vs. A549)[9]
A549Non-Small Cell Lung CancerProficientCeralasertib (AZD6738)>5-[10]
SNU-601Gastric CancerDeficientCeralasertib (AZD6738)~0.5>2x (vs. SNU-484)[11][12]
SNU-484Gastric CancerProficientCeralasertib (AZD6738)>1-[11]
Cal-27Head and Neck Squamous Cell CarcinomaProficientBerzosertib (VX-970)0.285-[13]
FaDuHead and Neck Squamous Cell CarcinomaProficientBerzosertib (VX-970)0.252-[13]
LoVoColorectal CancerDeficientElimusertib (BAY1895344)Not SpecifiedSensitive[14]

Table 1: In Vitro Sensitivity of Cancer Cell Lines to ATR Inhibitors. This table highlights the increased sensitivity of ATM-deficient cancer cell lines to ATR inhibitors, as indicated by lower IC50 values compared to ATM-proficient lines.

Xenograft ModelCancer TypeATM StatusATR InhibitorTreatmentTumor Growth Inhibition (%)Reference
LoVoColorectal CancerDeficientCeralasertib (AZD6738)50 mg/kg, once dailySignificant[10]
NCI-H23Non-Small Cell Lung CancerDeficientCeralasertib (AZD6738)50 mg/kg, once dailySignificant[10]
A549Non-Small Cell Lung CancerProficientCeralasertib (AZD6738)50 mg/kg, once dailyNo significant activity[10]
LoVoColorectal CancerDeficientATR PROTAC ([I])12.5 mg/kg, twice daily39.5[14]
LoVoColorectal CancerDeficientATR PROTAC ([I])25 mg/kg, twice daily51.8[14]
PDX Models (various)Solid TumorsDeficientElimusertib (BAY1895344)40 mg/kg, twice a day, 3 days on/4 days offPartial or Complete Response in 4/21 models[15]

Table 2: In Vivo Efficacy of ATR Inhibitors in Xenograft Models. This table demonstrates the potent anti-tumor activity of ATR inhibitors in ATM-deficient xenograft models, leading to significant tumor growth inhibition.

ATR Inhibition vs. PARP Inhibition in ATM-Deficient Cancers

While ATR inhibitors represent a promising strategy, Poly (ADP-ribose) polymerase (PARP) inhibitors have also been investigated for their efficacy in tumors with DNA damage repair deficiencies, including ATM mutations. However, studies suggest that ATM-deficient cancers may be more sensitive to ATR inhibition than to PARP inhibition.

Cancer ModelATM StatusTreatmentOutcomeReference
Prostate Cancer Cell LinesDeficientPARP Inhibitor (Olaparib)Minimal impact on sensitivity[3]
Prostate Cancer Cell LinesDeficientATR Inhibitor (VX-970)Robustly sensitized cells[3]
Mantle Cell LymphomaDeficient (with p53 mutation)PARP Inhibitor (Olaparib)Increased sensitivity[16]
Bladder Cancer Preclinical ModelsDeficientPARP Inhibitor (Olaparib)Significant increase in sensitivity[17]
Bladder Cancer Preclinical ModelsDeficientATR Inhibitor (Berzosertib)Significant increase in sensitivity[17]

Table 3: Comparison of ATR and PARP Inhibitor Efficacy in ATM-Deficient Models. This table suggests that while PARP inhibitors can be effective in some ATM-deficient contexts, ATR inhibitors may offer a more robust therapeutic window.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental validation of ATR inhibition, it is crucial to visualize the underlying biological processes.

DNA_Damage_Response cluster_ATM ATM Pathway cluster_ATR ATR Pathway cluster_therapy Therapeutic Intervention cluster_outcome Outcome in ATM-deficient Cancer ATM ATM CHK2 CHK2 ATM->CHK2 ATR ATR ATM->ATR DSB DNA Double-Strand Breaks (DSBs) DSB->ATM p53_ATM p53 CHK2->p53_ATM CellCycleArrest_ATM G1/S Checkpoint Activation p53_ATM->CellCycleArrest_ATM Apoptosis_ATM Apoptosis p53_ATM->Apoptosis_ATM ATR->ATM CHK1 CHK1 ATR->CHK1 ssDNA Replication Stress (ssDNA) ssDNA->ATR CellCycleArrest_ATR S/G2 Checkpoint Activation CHK1->CellCycleArrest_ATR ForkStablization Replication Fork Stabilization CHK1->ForkStablization SyntheticLethality Synthetic Lethality (Cell Death) CellCycleArrest_ATR->SyntheticLethality failure leads to ForkStablization->SyntheticLethality failure leads to ATRi ATR Inhibitor ATRi->ATR ATRi->SyntheticLethality ATM_deficient ATM Deficiency ATM_deficient->ATM blocks ATM_deficient->SyntheticLethality

Figure 1: ATM and ATR Signaling Pathways and Therapeutic Intervention. This diagram illustrates the distinct activation of ATM and ATR pathways in response to different types of DNA damage. It also depicts the principle of synthetic lethality, where simultaneous inactivation of ATM (through deficiency) and ATR (through inhibition) leads to cancer cell death.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture 1. Cell Culture (ATM-deficient & proficient lines) Treatment 2. Treatment (ATR Inhibitor vs. Control) CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Clonogenic 3b. Clonogenic Survival Assay Treatment->Clonogenic WesternBlot 3c. Western Blot (γH2AX, pCHK1) Treatment->WesternBlot IF 3d. Immunofluorescence (γH2AX foci) Treatment->IF Flow 3e. Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow Xenograft 1. Xenograft Model (Tumor implantation) InVivoTreatment 2. Treatment (ATR inhibitor vs. Vehicle) Xenograft->InVivoTreatment TumorMeasurement 3. Tumor Volume Measurement InVivoTreatment->TumorMeasurement IHC 4. Immunohistochemistry (Ki-67, γH2AX) TumorMeasurement->IHC

Figure 2: General Experimental Workflow for Validating ATR Inhibitors. This diagram outlines the key in vitro and in vivo experiments performed to assess the efficacy and mechanism of action of ATR inhibitors in ATM-deficient cancers.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (both ATM-deficient and proficient) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the ATR inhibitor or vehicle control for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Clonogenic Survival Assay
  • Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with the ATR inhibitor for 24 hours.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[18][19][20][21][22]

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, p-CHK1, total CHK1, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23][24][25][26][27]

Immunofluorescence for γH2AX Foci
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

  • Blocking: Block with 1% BSA in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of γH2AX foci per nucleus using image analysis software.[28][29][30][31][32]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[1][33][34][35][36]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

The validation of ATR inhibition as a therapeutic strategy in ATM-deficient cancers represents a significant advancement in precision oncology. The robust preclinical data, demonstrating the synthetic lethal interaction and selective killing of cancer cells, has paved the way for ongoing clinical trials. The comparative efficacy data presented in this guide underscores the potential of ATR inhibitors to provide a much-needed therapeutic option for patients with ATM-deficient tumors. Further research will continue to refine patient selection biomarkers and explore optimal combination strategies to maximize the clinical benefit of this targeted therapy.

References

Atrasentan in Preclinical Research: A Comparative Guide to Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of atrasentan's preclinical performance against other endothelin receptor antagonists (ERAs), supported by experimental data.

Atrasentan, a potent and selective endothelin A (ETA) receptor antagonist, has garnered significant attention in preclinical and clinical research, particularly for its therapeutic potential in chronic kidney diseases.[1][2][3] This guide provides a comparative analysis of atrasentan against other notable ERAs, including bosentan, ambrisentan, macitentan, zibotentan, and sitaxentan, focusing on their preclinical profiles. The data presented herein is crucial for researchers designing new studies and for drug development professionals evaluating the therapeutic landscape of endothelin receptor antagonism.

Endothelin Signaling Pathway

The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation.[4][5][6] Endothelin-1 (ET-1), the most potent vasoconstrictor, exerts its effects by binding to two G protein-coupled receptors: ETA and ETB.[4][5] Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and proliferation, while ETB receptors on endothelial cells can mediate vasodilation through nitric oxide and prostacyclin release.[7] However, ETB receptors on smooth muscle cells also contribute to vasoconstriction. In various pathological conditions, overexpression of ET-1 is implicated in disease progression, making the ET system a key therapeutic target.[8]

Endothelin_Signaling_Pathway cluster_precursor ET-1 Synthesis cluster_effects Cellular Effects Pre-pro-ET-1 Pre-pro-ET-1 Big ET-1 Big ET-1 Pre-pro-ET-1->Big ET-1 Furin ET-1 ET-1 Big ET-1->ET-1 ECE ETA Receptor ETA Receptor ET-1->ETA Receptor ETB Receptor ETB Receptor ET-1->ETB Receptor Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Proliferation Proliferation ETA Receptor->Proliferation Inflammation Inflammation ETA Receptor->Inflammation Fibrosis Fibrosis ETA Receptor->Fibrosis ETB Receptor->Vasoconstriction Vasodilation Vasodilation ETB Receptor->Vasodilation Endothelial

Figure 1: Simplified Endothelin-1 Signaling Pathway.

Comparative Analysis of Receptor Binding Affinity and Selectivity

The therapeutic efficacy and side-effect profile of an ERA are largely determined by its binding affinity for ETA and ETB receptors and its selectivity for the ETA receptor. High selectivity for the ETA receptor is often considered advantageous in diseases like chronic kidney disease, as it may spare the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance.[7]

The following table summarizes the preclinical binding affinities (Ki or IC50) and selectivity of atrasentan and other ERAs. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.

DrugTarget ReceptorBinding Affinity (Ki/IC50, nM)ETA/ETB Selectivity RatioReference(s)
Atrasentan ETA 0.0551 ~87 [9]
ETB 4.80 [9]
BosentanETA4.75~8.6[9]
ETB40.9[9]
AmbrisentanETA1>4000[10][11]
ETB195[10]
MacitentanETA0.2 (IC50)~1955 (IC50 ratio)[12][13]
ETB391 (IC50)[12]
ZibotentanETA13>769[14][15]
ETB>10,000 (IC50)[15]
SitaxentanETA-High[16]
ETB-[16]

Note: Ki and IC50 values are measures of binding affinity; a lower value indicates higher affinity. The selectivity ratio is calculated from the binding affinities for ETB versus ETA receptors; a higher ratio indicates greater selectivity for the ETA receptor.

Preclinical In Vivo Efficacy

Preclinical animal models are instrumental in evaluating the in vivo efficacy of ERAs in various disease states. Models of proteinuria and kidney disease are particularly relevant for assessing the therapeutic potential of drugs like atrasentan.

Atrasentan in Models of Kidney Disease

Preclinical studies have demonstrated that atrasentan can reduce proteinuria and protect against kidney damage in animal models. For instance, in a rat model of IgA nephropathy, atrasentan has been suggested to reduce inflammation and fibrosis.[3] In streptozotocin-treated Dahl salt-sensitive rats, a model of diabetic nephropathy, atrasentan was shown to diminish glomerular injury and renal fibrosis.[1]

Comparative Efficacy

While direct head-to-head in vivo comparative studies are limited, the available preclinical data suggest that selective ETA receptor antagonism is a promising strategy for proteinuric kidney diseases.[17] Studies with other selective ERAs, such as ambrisentan, have also shown anti-proteinuric effects in rat models of nephropathy.[17] Dual ERAs like bosentan have been shown to be effective in some animal models of renal disease, though clinical translation has been challenging.[7] The development of sparsentan, a dual angiotensin II and endothelin A receptor antagonist, further highlights the therapeutic interest in targeting the endothelin system in kidney disease, with preclinical studies showing its ability to protect glomeruli from podocyte loss.[1]

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of ERAs in a preclinical model of proteinuria.

InVivo_Efficacy_Workflow Disease Induction Disease Induction Animal Grouping Animal Grouping Disease Induction->Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Vehicle, Atrasentan, Other ERAs Monitoring Monitoring Drug Administration->Monitoring Urine & Blood Collection Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Proteinuria, Kidney Histology

Figure 2: General Workflow for Preclinical In Vivo Efficacy Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.

Endothelin Receptor Binding Assay

This protocol describes a method for determining the binding affinity of a compound to endothelin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compounds (e.g., atrasentan, other ERAs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-ET-1) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a high concentration of a non-labeled ET-1 is added to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Induction of Proteinuria in Rats

This protocol describes a common method for inducing proteinuria in rats to test the efficacy of therapeutic agents.

Objective: To induce a consistent level of proteinuria in rats for the evaluation of anti-proteinuric effects of ERAs.

Model: Adriamycin (Doxorubicin)-Induced Nephropathy.[18]

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g).

  • Adriamycin (Doxorubicin hydrochloride).

  • Saline solution (0.9% NaCl).

  • Metabolic cages for urine collection.

  • Assay kits for measuring urinary protein and creatinine.

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Administer a single intravenous injection of Adriamycin (e.g., 5-7.5 mg/kg) dissolved in saline into the tail vein.

  • House the rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals after Adriamycin injection (e.g., weekly).

  • Measure the volume of urine collected.

  • Determine the concentration of protein and creatinine in the urine samples using appropriate assay kits.

  • Calculate the urinary protein-to-creatinine ratio (UPCR) to normalize for variations in urine output.

  • Confirm the development of significant proteinuria (typically peaks around 4-6 weeks post-injection) before initiating treatment with test compounds.

  • Divide the proteinuric rats into different treatment groups (e.g., vehicle control, atrasentan, other ERAs).

  • Administer the test compounds daily via oral gavage or other appropriate routes for a specified duration.

  • Continue to monitor UPCR weekly or bi-weekly throughout the treatment period to assess the therapeutic effect.

  • At the end of the study, collect kidney tissues for histological analysis to assess the extent of kidney damage.

Conclusion

Preclinical studies consistently demonstrate that atrasentan is a highly potent and selective ETA receptor antagonist. This selectivity profile may offer a therapeutic advantage in diseases where ETA-mediated pathology is predominant and ETB-mediated functions are beneficial. While direct comparative in vivo efficacy data against a wide range of other ERAs is not extensively available, the existing evidence supports the strong potential of atrasentan in mitigating proteinuria and kidney damage in relevant preclinical models. The experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies to better delineate the preclinical profile of atrasentan relative to other endothelin receptor antagonists. This will ultimately aid in the rational design of future clinical trials and the development of more effective therapies for diseases driven by the endothelin system.

References

Cross-validation of ATR inhibitor effects in different cancer types.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the effects of prominent ATR (Ataxia Telangiectasia and Rad3-related) inhibitors across various cancer types. By objectively comparing their performance with supporting experimental data, this document aims to inform preclinical research and drug development efforts in the field of DNA Damage Response (DDR).

Introduction to ATR Inhibition

ATR is a critical serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[1] In many cancer cells, inherent genomic instability and reliance on specific DDR pathways, like the one governed by ATR, create a therapeutic vulnerability. Inhibiting ATR can lead to synthetic lethality in tumors with deficiencies in other DDR proteins, such as ATM or BRCA1/2, or those experiencing high levels of replication stress. Several small molecule ATR inhibitors are currently in various stages of preclinical and clinical development, demonstrating promise both as monotherapies and in combination with DNA-damaging agents.

Comparative Efficacy of ATR Inhibitors

This section presents a comparative summary of the in vitro efficacy of three key ATR inhibitors: Berzosertib (M6620, VE-822), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344). The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the inhibitor required to reduce cell viability or growth by 50%.

Table 1: Comparative In Vitro Efficacy (IC50/GI50 in µM) of ATR Inhibitors in Various Cancer Cell Lines
Cancer TypeCell LineBerzosertib (M6620)Ceralasertib (AZD6738)Elimusertib (BAY 1895344)
Head & Neck Squamous Cell Carcinoma Cal-270.285[2]--
FaDu0.252[2]--
Non-Small Cell Lung Cancer (NSCLC) H460-1.05 (GI50)[3][4]-
H23-2.38 (GI50)[3][4]-
A549->10 (GI50)-
H358->10 (GI50)-
Colorectal Cancer HT-290.019[5]≥1[6]0.160
LoVo--0.071
Breast Cancer MDA-MB-231-<10.011 (72h) / 0.006 (96h)[7]
B-cell Lymphoma SU-DHL-8--0.009

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate ATR inhibitors, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_activation DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 (Ser345) ATR->pCHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents ATR_Inhibitor ATR Inhibitor (e.g., Berzosertib) ATR_Inhibitor->ATR inhibits

Figure 1: Simplified ATR Signaling Pathway.

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with ATR Inhibitor (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Biochemical Biochemical Analysis Treatment->Biochemical IC50 Determine IC50/GI50 Viability->IC50 Data_Analysis Data Analysis & Comparison IC50->Data_Analysis Western Western Blot (p-CHK1, γH2AX) Biochemical->Western CellCycle Cell Cycle Analysis (Flow Cytometry) Biochemical->CellCycle Western->Data_Analysis CellCycle->Data_Analysis

Figure 2: Experimental workflow for ATR inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • ATR inhibitors (Berzosertib, Ceralasertib, Elimusertib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the ATR inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration and determine the IC50/GI50 value using non-linear regression analysis.

Western Blot for Phospho-Chk1 (Ser345)

This protocol is used to detect the phosphorylation of Chk1 at Serine 345, a direct downstream target of ATR, as a pharmacodynamic marker of ATR inhibition.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-Chk1 (Ser345)

  • Primary antibody: Mouse or Rabbit anti-total Chk1

  • Primary antibody: Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Chk1 and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an ATR inhibitor.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The presented data highlights the potent anti-proliferative effects of Berzosertib, Ceralasertib, and Elimusertib across a range of cancer cell lines. The sensitivity to these inhibitors varies depending on the cancer type and the specific genetic background of the cells, underscoring the importance of biomarker-driven approaches in the clinical development of ATR inhibitors. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the efficacy of these and other novel ATR inhibitors in their own cancer models. The visualization of the ATR signaling pathway and the experimental workflow serves as a quick reference for understanding the mechanism of action and the evaluation process for this promising class of anti-cancer agents.

References

A Head-to-Head In Vitro Comparison of Selective ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of four selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors: M6620 (berzosertib), M4344 (gartisertib), AZD6738 (ceralasertib), and BAY1895344 (elimusertib). This analysis is supported by experimental data from publicly available studies to facilitate informed decisions in cancer research and drug development.

ATR kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that safeguard genomic integrity. In response to DNA damage and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks. As many cancer cells exhibit a heightened reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, inhibiting ATR has emerged as a promising therapeutic strategy.

The ATR Signaling Pathway

The ATR signaling pathway is initiated by the detection of single-stranded DNA (ssDNA), a common intermediate of various forms of DNA damage and replication stress. The ATR-ATRIP complex is recruited to RPA-coated ssDNA, where its kinase activity is stimulated. Activated ATR then phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1), which in turn mediates cell cycle arrest, allowing time for DNA repair.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA Lesions DNA Lesions ssDNA ssDNA DNA Lesions->ssDNA RPA RPA ssDNA->RPA binds ATR-ATRIP Complex ATR-ATRIP Complex RPA->ATR-ATRIP Complex recruits Activated ATR Activated ATR ATR-ATRIP Complex->Activated ATR activation p-CHK1 (Ser345) p-CHK1 (Ser345) Activated ATR->p-CHK1 (Ser345) phosphorylates Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1 (Ser345)->DNA Repair Fork Stabilization Fork Stabilization p-CHK1 (Ser345)->Fork Stabilization Selective ATR Inhibitors Selective ATR Inhibitors Selective ATR Inhibitors->Activated ATR inhibit

Figure 1. Simplified ATR Signaling Pathway and Point of Intervention.

In Vitro Potency: A Comparative Analysis

The in vitro potency of these selective ATR inhibitors has been evaluated in various biochemical and cell-based assays. A direct comparison reveals differences in their inhibitory concentrations (IC50), highlighting their relative effectiveness at the molecular and cellular levels. One study directly compared the potency of M4344, BAY1895344, berzosertib, and ceralasertib, concluding that M4344 and BAY1895344 are more potent than berzosertib and ceralasertib.[1]

InhibitorTargetAssay TypeIC50 (nM)Cell Line(s)Reference(s)
M6620 (Berzosertib) ATRCellular19HT29[2]
M4344 (Gartisertib) p-CHK1Cellular8DU145[1]
AZD6738 (Ceralasertib) ATRKinase1-[3]
p-CHK1Cellular74-[3]
BAY1895344 (Elimusertib) ATRKinase7-[1]
ProliferationCellular78 (median)Panel of tumor lines[1]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, assay format, and reagents used. Therefore, direct comparison of values from different studies should be interpreted with caution. The data presented here is for comparative purposes based on available literature.

Experimental Workflow for In Vitro Evaluation

The in vitro characterization of selective ATR inhibitors typically follows a standardized workflow to assess their potency and cellular effects. This multi-step process ensures a comprehensive evaluation of the inhibitor's biological activity.

Experimental_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A In Vitro Kinase Assay B Cell Viability Assay (e.g., MTS) A->B C Western Blot for Pharmacodynamic Markers (p-CHK1) B->C D Cell Cycle Analysis (Flow Cytometry) C->D

Figure 2. Typical Experimental Workflow for In Vitro ATR Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro ATR Kinase Assay

This assay biochemically quantifies the inhibitory effect of a compound on the kinase activity of purified ATR.

Materials:

  • Purified recombinant human ATR/ATRIP complex.

  • Substrate: GST-p53.[4]

  • Kinase assay buffer: 25 mM HEPES (pH 7.9), 50 mM KCl, 10 mM MgCl₂, 2 mM MnCl₂, 20% glycerol, 0.1% NP-40, 1 mM DTT, 1 mM Na₃VO₄, and 1 mM NaF.[5]

  • ATP solution (including [γ-³²P]ATP).

  • Test inhibitors dissolved in DMSO.

  • Stop solution (e.g., EDTA-containing buffer).

  • Detection reagents (e.g., anti-phospho-Ser15 p53 antibody for HTRF assay).[4]

Procedure:

  • Incubate the ATR/ATRIP enzyme with the test inhibitor in the kinase assay buffer.

  • Add the substrate (GST-p53) to the mixture.

  • Initiate the kinase reaction by adding the ATP solution.[4]

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[4][5]

  • Terminate the reaction by adding the stop solution.

  • Quantify the phosphorylation of the substrate using an appropriate detection method, such as autoradiography for ³²P-labeled ATP or a homogeneous time-resolved fluorescence (HTRF) assay.[4][5]

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ATR inhibitor.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well plates.

  • Test inhibitors dissolved in DMSO.

  • MTS reagent (containing PES).[6]

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ATR inhibitor for the desired duration (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

  • Add 20 µL of MTS reagent to each well.[6]

  • Incubate the plate at 37°C for 1-4 hours.[6]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

  • Calculate the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for Phospho-CHK1 (Ser345)

This immunoassay is used to detect the phosphorylation of CHK1 at Serine 345, a direct downstream target of ATR, to confirm target engagement in a cellular context.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test inhibitors dissolved in DMSO.

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation) to induce ATR activity.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-CHK1 (Ser345) and an antibody against a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells and allow them to adhere.

  • Pre-treat the cells with the ATR inhibitor for a specified time (e.g., 1 hour).

  • Induce DNA damage to activate the ATR pathway.

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

This comprehensive guide provides a foundation for the in vitro comparison of selective ATR inhibitors. The provided data and protocols can aid researchers in designing experiments and interpreting results in the pursuit of novel cancer therapeutics targeting the DNA damage response.

References

Validating Biomarkers for Atrasentan Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of nephrology, identifying reliable biomarkers to predict patient response to targeted therapies is a critical endeavor. This guide provides a comprehensive comparison of biomarkers for predicting response to Atrasentan, a selective endothelin A (ETA) receptor antagonist, alongside alternative therapies for chronic kidney disease (CKD). The information is presented to facilitate objective evaluation and is supported by experimental data from key clinical trials.

Atrasentan has emerged as a promising therapeutic agent for reducing proteinuria in patients with CKD, particularly in diabetic nephropathy and IgA nephropathy.[1][2][3][4][5] Its mechanism of action involves the selective blockade of the endothelin A (ETA) receptor, thereby mitigating the downstream effects of endothelin-1 (ET-1), a potent vasoconstrictor implicated in the pathogenesis of kidney disease.[1][2][5] The validation of biomarkers that can accurately predict a patient's response to Atrasentan is crucial for optimizing treatment strategies and improving clinical outcomes.

Atrasentan: Key Predictive Biomarkers

The primary and most well-established biomarker for predicting a favorable response to Atrasentan therapy is a significant reduction in proteinuria, specifically the urinary albumin-to-creatinine ratio (UACR). Clinical trials have consistently demonstrated a strong correlation between the magnitude of UACR reduction and long-term renal protection.

BiomarkerPopulationAtrasentan DoseKey FindingsClinical Trial
Urinary Albumin-to-Creatinine Ratio (UACR) Reduction IgA Nephropathy0.75 mg/day36.1% reduction in proteinuria at 36 weeks compared to placebo.ALIGN [1]
UACR Reduction >30% Diabetic Nephropathy0.75 mg/dayUsed as an enrichment marker to select patients more likely to benefit from treatment.SONAR
Estimated Glomerular Filtration Rate (eGFR) Diabetic Nephropathy0.75 mg/day & 1.25 mg/dayLower baseline eGFR was a predictor of greater Atrasentan-associated fluid retention.RADAR/JAPAN
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) Diabetic Nephropathy0.75 mg/day & 1.25 mg/dayAtrasentan treatment was associated with a reduction in HOMA-IR, suggesting a potential role in improving insulin sensitivity.RADAR
Hemoglobin Diabetic Nephropathy0.75 mg/day & 1.25 mg/dayA decrease in hemoglobin was observed, likely due to hemodilution from fluid retention.RADAR/JAPAN
Body Weight Diabetic Nephropathy0.75 mg/day & 1.25 mg/dayAn increase in body weight was used as a surrogate marker for fluid retention.RADAR/JAPAN

Signaling Pathway and Experimental Workflow

The signaling pathway of Atrasentan's mechanism of action and a typical workflow for biomarker validation in a clinical trial setting are illustrated below.

Atrasentan_Mechanism_of_Action cluster_0 Endothelin-1 (ET-1) Pathway cluster_1 Atrasentan Intervention ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETA) ET1->ETAR PLC Phospholipase C ETAR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Inflammation Inflammation PKC->Inflammation Fibrosis Fibrosis PKC->Fibrosis Atrasentan Atrasentan Atrasentan->ETAR

Figure 1: Atrasentan's Mechanism of Action.

Biomarker_Validation_Workflow Start Patient Recruitment (e.g., CKD with Proteinuria) Baseline Baseline Assessment - UACR - eGFR - HOMA-IR - Blood Pressure Start->Baseline Randomization Randomization Baseline->Randomization Treatment Atrasentan Treatment Randomization->Treatment Placebo Placebo Randomization->Placebo Monitoring Regular Monitoring (e.g., Weeks 4, 12, 36) - Biomarker Measurement - Adverse Events Treatment->Monitoring Placebo->Monitoring Endpoint Primary Endpoint Assessment (e.g., Change in UACR at 36 weeks) Monitoring->Endpoint Analysis Statistical Analysis - Correlation of Biomarker Changes with Clinical Outcomes Endpoint->Analysis Validation Biomarker Validation Analysis->Validation

Figure 2: Biomarker Validation Workflow.

Experimental Protocols

Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
  • Sample Type: Spot urine sample or a 24-hour urine collection.

  • Methodology:

    • Urine albumin is typically measured using an immunoturbidimetric or immunonephelometric assay.

    • Urine creatinine is measured using a colorimetric (e.g., Jaffe) or enzymatic method.

    • The UACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).

  • Significance: A reduction in UACR is a key indicator of a positive therapeutic response and is associated with a lower risk of CKD progression.

Estimation of Glomerular Filtration Rate (eGFR)
  • Sample Type: Serum.

  • Methodology:

    • Serum creatinine is measured using a standardized assay.

    • The eGFR is calculated using a validated equation, most commonly the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. This equation incorporates serum creatinine, age, sex, and race.

  • Significance: While Atrasentan's primary effect is on proteinuria, monitoring eGFR is crucial for assessing overall kidney function and the long-term impact of the therapy.

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
  • Sample Type: Fasting blood sample.

  • Methodology:

    • Fasting plasma glucose and fasting serum insulin levels are measured.

    • HOMA-IR is calculated using the formula: [Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)] / 405.

  • Significance: Changes in HOMA-IR can provide insights into the metabolic effects of Atrasentan and its potential to modify insulin resistance, a known contributor to diabetic nephropathy.

Comparison with Alternative Therapies

A comprehensive evaluation of Atrasentan necessitates a comparison with alternative therapeutic options and their respective predictive biomarkers.

TherapyMechanism of ActionKey Predictive Biomarkers
Sparsentan Dual endothelin A and angiotensin II receptor antagonist- Urinary Soluble CD163 (sCD163): A marker of macrophage activation. A reduction suggests a decrease in renal inflammation.
Budesonide (targeted-release) Glucocorticoid with local anti-inflammatory effects in the gut- Urinary Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine involved in recruiting inflammatory cells. - Urinary Clusterin (CLU): A protein involved in apoptosis and cell-cell interactions. - Urinary Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in tissue remodeling.
Cyclophosphamide Alkylating agent with immunosuppressive properties- Urinary Metabolites: Specific changes in the urinary metabolome may predict response. - Serum Antibodies (in Membranous Nephropathy): Presence of anti-thrombospondin type-1 domain-containing 7A (THSD7A) or anti-phospholipase A2 receptor (PLA2R) antibodies.

Conclusion

The validation of predictive biomarkers is a cornerstone of personalized medicine in the management of chronic kidney disease. For Atrasentan, a significant reduction in UACR stands as the most robust and clinically validated biomarker of therapeutic response. As research progresses, a multi-biomarker approach, incorporating markers of renal inflammation, metabolic function, and overall kidney health, will likely provide a more nuanced prediction of individual patient outcomes. This comparative guide serves as a resource for researchers to navigate the landscape of biomarker validation for Atrasentan and its alternatives, ultimately aiming to refine treatment strategies and improve the lives of patients with chronic kidney disease.

References

Atrasentan's Anti-Proliferative Effects: A Comparative Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of published preclinical studies reveals a consistent anti-proliferative effect of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, across various cancer cell lines. This comparison guide synthesizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the underlying signaling pathways to provide researchers, scientists, and drug development professionals with a thorough understanding of Atrasentan's preclinical anti-cancer activity.

Summary of Atrasentan's Anti-Proliferative Activity

Atrasentan has demonstrated inhibitory effects on the proliferation of several cancer cell types in vitro and in vivo. The primary mechanism of this anti-proliferative action is the blockade of the endothelin-1 (ET-1) signaling pathway, which is known to be a driver of cell growth, survival, and invasion in various malignancies. The following table summarizes the quantitative data from key published studies on the anti-proliferative effects of Atrasentan.

Cancer TypeCell Line(s)Assay TypeKey FindingsReference
Prostate CancerLNCaP, C4-2bCell Growth AssaySignificant inhibition of cell growth at concentrations ranging from 0-50 μM.[1]
Ovarian CarcinomaHEYIn vivo xenograftAtrasentan (2 mg/kg/day) inhibited tumor growth by 65%, comparable to paclitaxel.
Cervical CarcinomaNot SpecifiedIn vivo xenograftComplete inhibition of tumor growth and neoangiogenesis.
Bladder CancerKU-19-19In vivo xenograftNo significant antitumor effect as a monotherapy.
Colon CarcinomaHT29In vivo xenograftNo independent effect on tumor growth, but enhanced the effect of radiation.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, this section details the experimental methodologies employed in the cited studies.

In Vitro Cell Proliferation Assays

A common method to assess the anti-proliferative effects of Atrasentan in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

  • Cell Culture: Cancer cell lines (e.g., LNCaP, C4-2b) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of Atrasentan (e.g., 0-50 μM) or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.

  • Animal Models: Immunocompromised mice (e.g., nude mice) are often used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Cultured cancer cells (e.g., HEY, KU-19-19, HT29) are harvested and injected subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Atrasentan is typically administered via intraperitoneal injection or oral gavage at a specified dose and schedule (e.g., 2 mg/kg/day).

  • Tumor Growth Measurement: Tumor volume is measured periodically using calipers. At the end of the study, the tumors are excised and weighed.

  • Immunohistochemistry: Tumor tissues can be further analyzed by immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Experimental Workflow

The anti-proliferative effects of Atrasentan are mediated through the inhibition of the Endothelin-1 (ET-1) signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for assessing anti-proliferative effects.

ET1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds Atrasentan Atrasentan Atrasentan->ETAR Blocks G_protein Gq/11 ETAR->G_protein Activates PLC PLCβ G_protein->PLC Ras Ras G_protein->Ras PI3K PI3K G_protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Proliferation Cell Proliferation, Survival, Invasion Transcription_Factors->Proliferation

Caption: The Endothelin-1 (ET-1) signaling pathway in cancer cell proliferation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cancer Cell Culture (e.g., LNCaP, HEY) treatment_vitro 2. Treatment with Atrasentan (Varying Concentrations) cell_culture->treatment_vitro proliferation_assay 3. Cell Proliferation Assay (e.g., MTT, BrdU) treatment_vitro->proliferation_assay data_analysis_vitro 4. Data Analysis (IC50, % Inhibition) proliferation_assay->data_analysis_vitro xenograft 1. Tumor Xenograft Model (Immunocompromised Mice) treatment_vivo 2. Atrasentan Administration (e.g., i.p., oral) xenograft->treatment_vivo tumor_measurement 3. Tumor Growth Monitoring treatment_vivo->tumor_measurement data_analysis_vivo 4. Data Analysis (Tumor Volume/Weight) tumor_measurement->data_analysis_vivo

Caption: A generalized experimental workflow for assessing the anti-proliferative effects of Atrasentan.

Reproducibility and Future Directions

The reviewed studies consistently demonstrate the anti-proliferative potential of Atrasentan, particularly in cancers where the endothelin axis is upregulated. However, the efficacy of Atrasentan as a monotherapy appears to be cell-type dependent, with some studies suggesting a more potent effect when used in combination with other cytotoxic agents or radiotherapy.

For future research, it will be crucial to conduct head-to-head comparison studies of Atrasentan with other ETA receptor antagonists in a wider range of cancer cell lines to fully elucidate its relative potency and spectrum of activity. Furthermore, detailed investigation into the molecular determinants of sensitivity and resistance to Atrasentan will be vital for identifying patient populations most likely to benefit from this targeted therapy. The detailed experimental protocols provided in this guide should aid in the design of such studies and ensure the reproducibility of the findings.

References

The Synergistic Assault on Cancer: A Comparative Guide to ATR and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A potent synthetic lethal strategy is emerging in the fight against cancer through the combination of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors and PARP (Poly (ADP-ribose) polymerase) inhibitors. This guide provides a comprehensive comparison of the preclinical and clinical efficacy of this combination, supported by experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

The core principle behind this combination therapy lies in the concept of synthetic lethality, where the simultaneous inhibition of two key DNA damage response (DDR) pathways leads to cancer cell death, while cells with at least one functional pathway remain viable. PARP inhibitors exploit deficiencies in homologous recombination repair (HRR), a major DNA double-strand break repair pathway. However, cancer cells can develop resistance. The addition of an ATR inhibitor cripples a critical cell cycle checkpoint and an alternative repair mechanism, creating a catastrophic level of DNA damage that overwhelms and kills the cancer cell.[1][2][3] Preclinical and clinical evidence demonstrates that this combination not only enhances the efficacy of PARP inhibitors but also has the potential to overcome resistance.[4][5][6]

Mechanism of Action: Inducing Homologous Recombination Deficiency

PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to stalled and collapsed replication forks during DNA replication, which in turn generates DNA double-strand breaks.[7] In cancer cells with proficient HRR, these breaks can be repaired. However, ATR inhibitors disrupt the cellular response to replication stress. By inhibiting ATR, the downstream signaling through CHK1 and WEE1 is blocked, preventing cell cycle arrest and the activation of HRR.[1] This effectively creates a temporary "BRCAness" or HRR-deficient (HRD) phenotype in HRR-proficient (HRP) tumors, rendering them highly susceptible to the effects of PARP inhibition.[1][8] This "induced synthetic lethality" leads to replication catastrophe, unscheduled mitotic entry, and ultimately, cell death.[4]

cluster_0 DNA Damage & Replication Stress cluster_1 PARP Inhibition cluster_2 ATR Inhibition cluster_3 Homologous Recombination Repair (HRR) DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork_Stall Stalled Replication Fork DNA_DSB Double-Strand Break (DSB) Replication_Fork_Stall->DNA_DSB ATR ATR Replication_Fork_Stall->ATR activates HRR HRR Pathway DNA_DSB->HRR repaired by Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death unrepaired leads to PARPi PARP Inhibitor PARPi->PARP inhibits PARP->Replication_Fork_Stall leads to (when inhibited) ATRi ATR Inhibitor ATRi->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest ATRi->Cell_Cycle_Arrest prevents ATRi->HRR blocks activation CHK1 CHK1 ATR->CHK1 activates ATR->HRR activates CHK1->Cell_Cycle_Arrest induces Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival allows repair HRR->Cell_Survival

Mechanism of ATR and PARP inhibitor synthetic lethality.

Preclinical Efficacy: A Synergistic Combination

Numerous preclinical studies have demonstrated the synergistic anti-tumor activity of combining ATR and PARP inhibitors across a range of cancer cell lines and in vivo models.

Study FocusATR InhibitorPARP InhibitorCancer ModelKey FindingsReference
HRR Deficiency InductionVE-821RucaparibOvarian cancer cells (HRP and HRD)ATRi blocked HRR and sensitized HRP cells to PARPi, inducing an HRD phenotype.[1][8]
ATM-Deficient CancersAZD6738 (Ceralasertib)OlaparibGastric and lung cancer cell lines, ATM-/- head and neck cancer cellsSynergistic cell death and anti-tumor activity, with enhanced effect in ATM-deficient cells.[7]
p53-Defective TumorsNot specifiedMultiple>100 cancer cell linesGreater synergy observed in cell lines with TP53 mutations.[9]
Overcoming PARPi ResistanceAZD6738 (Ceralasertib)OlaparibBRCA-mutant TNBC PDX modelsCombination overcame PARPi resistance and led to tumor regression.[10][11]

Clinical Trials: Promising Early Results

The promising preclinical data has led to the initiation of several clinical trials evaluating the combination of ATR and PARP inhibitors in patients with advanced solid tumors. Early results suggest that the combination is feasible, tolerable, and demonstrates anti-tumor activity, even in heavily pretreated patients and those with acquired resistance to PARP inhibitors.[4][5][12]

Trial Name / IdentifierATR InhibitorPARP Inhibitor(s)Patient PopulationKey Efficacy DataReference
TRESR (NCT04972110) & ATTACCCamonsertibTalazoparib, Niraparib, OlaparibRelapsed/refractory solid tumors with DDR alterationsClinical Benefit Rate (CBR): 48% (n=90). ORR in late-line ovarian cancer: 32%, CBR: 58%.[4][10]
ATARI (NCT04065269)AZD6738 (Ceralasertib)OlaparibGynaecological cancersPhase 2 study evaluating efficacy, stratified by ARID1A status.[10]
Phase 2 Prostate Cancer TrialAZD6738 (Ceralasertib)OlaparibMetastatic castration-resistant prostate cancer (mCRPC)Ongoing trial in DR-deficient and DR-proficient cohorts.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the combination of ATR and PARP inhibitors.

Colony Formation Assay (Cytotoxicity)
  • Cell Seeding: A panel of homologous recombination repair (HRR) proficient and deficient cancer cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Drug Treatment: After 24 hours, cells are treated with a dose range of an ATR inhibitor (e.g., VE-821, 1 µM), a PARP inhibitor (e.g., rucaparib), or the combination of both.

  • Incubation: Cells are incubated for a period that allows for colony formation (typically 10-14 days).

  • Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies (defined as >50 cells) is counted. The surviving fraction is calculated relative to untreated controls.[1][8]

Immunofluorescence for DNA Damage and Repair Markers (γH2AX and RAD51)
  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitors for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking and Antibody Incubation: Non-specific binding is blocked with bovine serum albumin (BSA). Cells are then incubated with primary antibodies against γH2AX (a marker of DNA double-strand breaks) and RAD51 (a key protein in HRR).

  • Secondary Antibody and Imaging: After washing, cells are incubated with fluorescently labeled secondary antibodies and counterstained with DAPI for nuclear visualization. Images are captured using a fluorescence microscope.

  • Analysis: The number of γH2AX and RAD51 foci per nucleus is quantified to assess the level of DNA damage and the activation of HRR, respectively.[1][8]

A Seed cells on coverslips B Treat with ATRi, PARPi, or combination A->B C Fix and permeabilize cells B->C D Block with BSA C->D E Incubate with primary antibodies (anti-γH2AX, anti-RAD51) D->E F Incubate with fluorescent secondary antibodies & DAPI E->F G Image with fluorescence microscope F->G H Quantify foci per nucleus G->H

Immunofluorescence experimental workflow.
Western Blot for Cell Cycle Checkpoint Activation

  • Protein Extraction: Cells are treated with inhibitors and then lysed to extract total protein.

  • Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated forms of checkpoint proteins, such as pCHK1 (S345), to assess ATR pathway activation.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][8]

Conclusion and Future Directions

The combination of ATR and PARP inhibitors represents a promising therapeutic strategy with a strong mechanistic rationale. By inducing a synthetic lethal interaction, this combination has the potential to enhance the efficacy of PARP inhibitors, overcome resistance, and expand the patient population that could benefit from these targeted therapies.[4][6] Ongoing clinical trials will be crucial in defining the optimal dosing schedules, identifying predictive biomarkers, and establishing the clinical utility of this combination in various cancer types.[10][13] The data presented in this guide underscores the significant potential of this dual-inhibition approach in the landscape of precision oncology.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Atiratecan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like Atiratecan are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it as a hazardous chemical waste in a research setting. Adherence to these guidelines will help protect laboratory personnel and the environment.

This compound Disposal: Quantitative Guidelines

To maintain a safe and compliant laboratory, it is crucial to adhere to specific quantitative limits for the accumulation of hazardous waste. The following table summarizes key storage and disposal parameters.

ParameterGuideline
Maximum Hazardous Waste Volume per Laboratory 10 gallons total.[1]
Maximum Reactive Acutely Hazardous Waste 1 quart.[2]
Container Fill Level Do not exceed 80% of the container's capacity to allow for expansion.[3]
Storage Time for Full Containers Request pickup within one week of the container being full.[4]
Maximum Accumulation Time (Partially Filled) Up to one year in a designated Satellite Accumulation Area.[5]
Empty Container Rinsing (Acutely Hazardous) Triple rinse with a solvent equal to ~5% of the container volume; collect all rinsate as hazardous waste.[1][4]

Protocol for the Proper Disposal of this compound Waste

This protocol outlines the necessary steps for the safe handling, storage, and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE. The level of protection may vary based on the specific hazards of the compound.

  • Standard PPE (Level D Protection):

    • Safety glasses or goggles.[6][7]

    • Face shield if there is a splash hazard.[6][7]

    • Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber, depending on the solvent).[8]

    • Laboratory coat or coveralls.[6][8]

    • Closed-toe, chemical-resistant shoes or boots.[7][9]

  • Higher Levels of Protection (Levels A, B, C): For highly toxic or volatile forms of this compound, higher levels of PPE, including respiratory protection and fully encapsulated suits, may be necessary as determined by a risk assessment.[6][7]

2. Waste Identification and Segregation

Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions.

  • Identify: Classify this compound waste as hazardous chemical waste.

  • Segregate:

    • Do not mix this compound waste with other incompatible waste streams.[1][5][10]

    • Use separate, dedicated containers for different types of waste (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic solutions).[10][11]

    • Keep solid and liquid waste in separate containers.[12]

3. Waste Container Selection and Labeling

  • Container Selection:

    • Use a container that is in good condition, leak-proof, and chemically compatible with this compound and any solvents.[1][3][12] For example, use plastic containers for corrosive waste like hydrofluoric acid.[1][2]

    • Ensure the container has a secure, screw-top cap.[3]

    • If reusing a container, completely remove or deface the original label.[10][13]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[10][13]

    • The label must include:

      • The words "Hazardous Waste".[10][13][14]

      • The full chemical names of all components, including this compound and any solvents (no abbreviations or formulas).[3][10]

      • The estimated percentage of each component, summing to 100%.[3]

      • The name and contact information of the principal investigator or generator.[10][15]

      • The laboratory's building and room number.[3][15]

      • The date the container was filled.[1]

4. Waste Accumulation and Storage

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area within the laboratory.[5]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a spill tray, to prevent spills from reaching drains.[1][2][5]

  • Container Closure: Keep waste containers closed at all times, except when adding waste.[1][4][11]

5. Requesting Waste Disposal

  • Once a waste container is full (not exceeding 80% capacity), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[4][16]

  • Do not transport hazardous waste outside of the laboratory; trained EHS personnel will collect it.[11]

6. Disposal of Empty this compound Containers

  • A container that held this compound is not considered "empty" until all contents have been removed.

  • If this compound is classified as an acutely hazardous waste, the container must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[1][4]

  • After proper rinsing, deface all hazardous labels on the container and remove the cap before disposing of it as regular trash or in a designated glass disposal box.[1][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Atiratecan_Disposal_Workflow cluster_prep Preparation cluster_accumulation Waste Accumulation cluster_disposal Disposal Process A Identify this compound Waste Stream B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Choose Compatible Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Add this compound Waste to Container D->E F Update Label with Contents & Percentages E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Container Full? (<=80%) H->I J Submit Waste Collection Request to EHS I->J Yes L Continue Accumulating Waste I->L No K EHS Collects Waste for Disposal J->K L->E

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling of Atiratecan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific handling and disposal of Atiratecan is limited. The following guidelines are based on best practices for handling potent cytotoxic compounds and draw heavily from established protocols for Irinotecan, a structurally and functionally related topoisomerase I inhibitor. Researchers must consult their institution's safety office and the most current Safety Data Sheet (SDS) for this compound, when available, for definitive guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to ensure the safe handling, use, and disposal of this potent compound.

I. Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to hazardous chemicals like this compound. A comprehensive PPE program should be in place, and all personnel must be trained on its proper use, maintenance, and disposal.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Double GlovesWear two pairs of chemotherapy-rated nitrile gloves.[2][3] Change gloves immediately if contaminated or every 30-60 minutes during extended handling.
Eye Protection Safety Goggles or Face ShieldUse safety goggles or a full-face shield to protect against splashes.[4]
Body Protection Disposable GownA disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required.[2]
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[4]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.

II. Operational Plan for Safe Handling

A clear and well-rehearsed operational plan is critical to minimize the risk of exposure and contamination.

A. Preparation and Reconstitution

  • Designated Handling Area: All handling of this compound, including weighing, reconstitution, and dilution, must be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Pre-Handling Checklist: Before starting any procedure, ensure all necessary materials are present in the designated handling area, including PPE, spill kit, and waste disposal containers.

  • Reconstitution: If working with a powdered form, use a closed-system drug-transfer device (CSTD) to reconstitute the vial. This minimizes the generation of aerosols. If a CSTD is not available, use a syringe with a Luer-Lok™ fitting and gently swirl the vial to dissolve the compound. Avoid shaking, which can cause aerosolization.

B. Administration in Research Settings

  • Animal Dosing: When administering this compound to animals, use appropriate restraint techniques to minimize movement and the risk of spills. Use syringes with Luer-Lok™ fittings to prevent accidental disconnection.

  • In Vitro Studies: When adding this compound to cell cultures, perform the work within a BSC. Use filtered pipette tips to prevent contamination of pipettors.

C. Post-Handling Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable deactivating agent followed by a cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and then the inner pair of gloves. Dispose of all PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Diagram 1: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_reconstitute Reconstitute/Dilute in BSC/CVE prep_materials->handle_reconstitute handle_administer Administer to Experiment handle_reconstitute->handle_administer post_decontaminate Decontaminate Surfaces & Equipment handle_administer->post_decontaminate post_dispose_waste Dispose of Waste Properly post_decontaminate->post_dispose_waste post_remove_ppe Doff PPE Correctly post_dispose_waste->post_remove_ppe post_wash_hands Wash Hands Thoroughly post_remove_ppe->post_wash_hands

Caption: A procedural workflow for the safe handling of this compound.

III. Spill Management

Immediate and appropriate action is required in the event of a spill to prevent exposure and the spread of contamination.

Table 2: Spill Response Protocol for this compound

Spill SizeProcedure
Small Spill (<5 mL or a few milligrams) 1. Alert others in the immediate area. 2. If not already wearing, don appropriate PPE. 3. Absorb the spill with absorbent pads from a chemotherapy spill kit. 4. Clean the area with a deactivating agent, followed by a cleaning agent. 5. Place all contaminated materials in a designated hazardous waste container.
Large Spill (>5 mL or a significant amount of powder) 1. Evacuate the area immediately and restrict access. 2. Alert the institutional safety office or emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

A. Waste Segregation

All waste generated from the handling of this compound must be considered hazardous. Segregate waste into the following categories:

  • Sharps: Needles, syringes, and other sharp objects must be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Hazardous Waste - Cytotoxic."[6]

  • Solid Waste: Contaminated PPE (gowns, gloves, shoe covers), absorbent pads, and other solid materials must be placed in a designated, leak-proof hazardous waste container with a secure lid. This container should be clearly labeled.

  • Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof container. This container must be clearly labeled as "Hazardous Liquid Waste - Cytotoxic" and should not be disposed of down the drain.[7]

B. Final Disposal

All hazardous waste must be disposed of through the institution's hazardous waste management program.[8] This typically involves incineration at a licensed facility. Do not mix hazardous waste with general laboratory or biohazardous waste.

V. Experimental Protocol: Topoisomerase I Inhibition Assay

The cytotoxicity of compounds like this compound is often attributed to their inhibition of topoisomerase I, which leads to DNA damage in replicating cells.[6] The following is a generalized protocol for assessing topoisomerase I inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on human topoisomerase I.

Materials:

  • Human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed plasmid DNA (as a control)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • Sterile, nuclease-free water

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or a safer alternative)

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order: assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or the positive control (Camptothecin). Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 1% SDS and 25 mM EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Diagram 2: Signaling Pathway of Topoisomerase I Inhibition

This compound This compound TopI_DNA Topoisomerase I-DNA Complex This compound->TopI_DNA Stabilizes ReplicationFork Replication Fork Collision TopI_DNA->ReplicationFork DSB Double-Strand Break ReplicationFork->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis DSB->Apoptosis

Caption: The mechanism of action of this compound via topoisomerase I inhibition.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.